Hydroxymethylmethionine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
56132-05-9 |
|---|---|
Molecular Formula |
C12H24CaN2O6S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
calcium;(2S)-2-(hydroxymethylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C6H13NO3S.Ca/c2*1-11-3-2-5(6(9)10)7-4-8;/h2*5,7-8H,2-4H2,1H3,(H,9,10);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI Key |
NWNPLGLJNZEMTE-MDTVQASCSA-L |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])NCO.CSCC[C@@H](C(=O)[O-])NCO.[Ca+2] |
Canonical SMILES |
CSCCC(C(=O)[O-])NCO.CSCCC(C(=O)[O-])NCO.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of N-Hydroxymethylmethionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxymethylmethionine, a derivative of the essential amino acid L-methionine. This document details a proposed synthetic protocol, outlines key characterization methodologies, and presents expected analytical data based on established chemical principles. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel amino acid derivatives for applications in drug discovery and development.
Introduction
N-hydroxymethylation of amino acids is a chemical modification that can alter their physicochemical properties, such as solubility and reactivity. This modification can be a valuable tool in the design of new therapeutic agents, prodrugs, and research chemicals. N-Hydroxymethylmethionine, the product of the reaction between L-methionine and formaldehyde, is a compound of interest for its potential to modulate biological processes. This guide provides a detailed protocol for its synthesis and a thorough description of the analytical techniques required for its characterization.
Synthesis of N-Hydroxymethylmethionine
The synthesis of N-Hydroxymethylmethionine is achieved through the reaction of L-methionine with formaldehyde. This reaction is a nucleophilic addition of the amino group of methionine to the carbonyl carbon of formaldehyde. The reaction is typically carried out in an aqueous solution under basic conditions, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity.
Proposed Experimental Protocol
Materials:
-
L-Methionine
-
Formaldehyde solution (37% in water)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled water
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
pH meter
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of L-Methionine: In a 250 mL round-bottom flask, dissolve 14.9 g (0.1 mol) of L-methionine in 100 mL of distilled water with stirring.
-
pH Adjustment: Adjust the pH of the solution to approximately 9.5 by the dropwise addition of a 1 M NaOH solution. Monitor the pH using a calibrated pH meter.
-
Addition of Formaldehyde: Cool the solution in an ice bath. Slowly add 8.1 mL (0.1 mol) of a 37% formaldehyde solution to the stirred methionine solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2 hours while maintaining the pH at 9.5 with the addition of 1 M NaOH as needed.
-
Neutralization and Precipitation: After 2 hours, neutralize the reaction mixture to pH 7.0 by the careful addition of 1 M HCl.
-
Isolation of the Product: Concentrate the solution to approximately half its volume using a rotary evaporator. Add 100 mL of ethanol to precipitate the product.
-
Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the product with two 20 mL portions of cold ethanol followed by one 20 mL portion of diethyl ether.
-
Drying: Dry the product under vacuum to a constant weight.
Synthesis Pathway Diagram
Caption: Reaction scheme for the synthesis of N-Hydroxymethylmethionine.
Characterization of N-Hydroxymethylmethionine
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Hydroxymethylmethionine. The following section details the primary analytical techniques and the expected results.
Physical Properties
| Property | L-Methionine (Starting Material) | N-Hydroxymethylmethionine (Expected) |
| Molecular Formula | C5H11NO2S | C6H13NO3S |
| Molecular Weight | 149.21 g/mol | 179.24 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 281 °C (decomposes) | Expected to be lower than methionine |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. Spectra should be recorded in a suitable deuterated solvent, such as D₂O.
¹H NMR Spectroscopy:
| Assignment | L-Methionine (δ, ppm) | N-Hydroxymethylmethionine (Expected δ, ppm) | Multiplicity | Integration |
| S-CH₃ | ~2.1 | ~2.1 | Singlet | 3H |
| γ-CH₂ | ~2.6 | ~2.6 | Triplet | 2H |
| β-CH₂ | ~2.2 | ~2.2 | Multiplet | 2H |
| α-CH | ~3.8 | ~4.0 | Triplet | 1H |
| N-CH₂ -OH | - | ~4.5 | Singlet | 2H |
| OH | - | Dependent on solvent and concentration | Broad Singlet | 1H |
¹³C NMR Spectroscopy:
| Assignment | L-Methionine (δ, ppm) | N-Hydroxymethylmethionine (Expected δ, ppm) |
| S-C H₃ | ~15.5 | ~15.5 |
| γ-C H₂ | ~29.8 | ~29.8 |
| β-C H₂ | ~30.5 | ~30.5 |
| α-C H | ~53.2 | ~60.0 |
| C =O | ~175.0 | ~175.0 |
| N-C H₂-OH | - | ~70.0 |
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Functional Group | L-Methionine (cm⁻¹) | N-Hydroxymethylmethionine (Expected cm⁻¹) |
| O-H stretch (alcohol) | - | 3500-3200 (broad) |
| N-H stretch | 3100-3000 (broad) | Shifted or absent |
| C-H stretch | 2920-2850 | 2920-2850 |
| C=O stretch (acid) | ~1710 | ~1710 |
| N-H bend | ~1620 | Shifted or absent |
| C-O stretch (alcohol) | - | 1050-1150 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Parameter | L-Methionine | N-Hydroxymethylmethionine (Expected) |
| Molecular Ion [M]⁺ | 149.0510 | 179.0616 |
| [M+H]⁺ | 150.0588 | 180.0694 |
| Key Fragmentation Ions | 104, 74, 61 | 148 (loss of CH₂O), 131 (loss of COOH) |
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized compounds.
Potential Signaling Pathway Interaction (Conceptual)
While no specific signaling pathways involving N-Hydroxymethylmethionine have been identified in the literature, its structural similarity to methionine suggests potential interactions with metabolic pathways involving this essential amino acid. The hydroxymethyl group could influence its recognition by enzymes and transporters. The following diagram illustrates a hypothetical interaction of a drug molecule with a generic signaling pathway.
Caption: Conceptual diagram of a signaling pathway interaction.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of N-Hydroxymethylmethionine. The proposed experimental protocol offers a clear and straightforward method for its preparation. The detailed characterization section, including predicted spectroscopic data, will aid researchers in confirming the successful synthesis and purity of the target compound. Further investigation into the biological activity and potential signaling pathway interactions of N-Hydroxymethylmethionine is warranted to explore its full therapeutic potential.
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-(methylthio)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely utilized methionine analogue in the animal nutrition industry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its physicochemical characteristics, reactivity, and analytical methodologies. Quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are detailed. Furthermore, this guide includes visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of HMTBA's role and analysis.
Introduction
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), also known as methionine hydroxy analogue (MHA), is an organic compound with the chemical formula C5H10O3S.[1] It is structurally similar to the essential amino acid methionine, with the key difference being the substitution of the α-amino group with a hydroxyl group.[2][3] This structural modification allows HMTBA to serve as an effective precursor for methionine synthesis in animals.[3] HMTBA is commercially available, typically as a racemic mixture, and is widely used as a methionine supplement in animal feed, particularly for poultry and dairy cows.[4][5][6] Its use has been shown to improve growth performance, feed conversion ratios, and overall animal health.[6] This guide will delve into the fundamental chemical properties that underpin its stability, bioavailability, and analytical determination.
Physicochemical Properties
The physicochemical properties of HMTBA are crucial for its handling, formulation, and biological activity. It is described as a light brown or light yellow to brown liquid, though it can also exist as a white solid.[1][7][2][8] The following tables summarize the key quantitative data available for HMTBA.
| Property | Value | Reference |
| Molecular Formula | C5H10O3S | [1] |
| Molecular Weight | 150.2 g/mol | [9] |
| Appearance | Light brown liquid / White solid | [2][8] |
| pKa | 3.67 ± 0.10 (Predicted) | |
| Density | 1.21-1.23 g/cm³ or 1.277 ± 0.06 g/cm³ (at 20°C) | [7][8] |
| Flash Point | 250°F (121°C) C.C. | [8] |
| Optical Activity | [α] = +0.7° (c=0.15 g/100ml , EtOH) | [7] |
| Water Solubility | Water-soluble | [5] |
| Solubility in other solvents | Soluble in DMSO | [7] |
Spectral Data
Spectroscopic analysis is essential for the identification and quantification of HMTBA. While detailed spectra are often proprietary or found within extensive databases, the following provides an overview of expected characteristics.
| Spectroscopic Technique | Observed Characteristics | Reference |
| ¹H NMR | Spectrum consistent with the structure of HMTBA has been reported. | [10] |
| Infrared (IR) Spectroscopy | For its ester derivative, key functional group stretches include C=O at ~1740 cm⁻¹ and O-H at ~3400 cm⁻¹. Similar characteristic peaks for the acid would be expected. | [11] |
| Mass Spectrometry (MS) | In negative ion ESI-MS, a dominant peak at m/z 149, corresponding to the deprotonated molecule [M-H]⁻, is observed. Tandem MS (MS-MS) of the m/z 149 ion shows a predominant fragment at m/z 101, resulting from the loss of methyl mercaptan. | [5] |
Reactivity and Stability
HMTBA is an organosulfide, an alcohol, and a carboxylic acid.[1] Its reactivity is dictated by these functional groups.
-
Acid-Base Reactions : As a carboxylic acid, HMTBA will donate a proton in the presence of a base to form a carboxylate salt and water.[1]
-
Esterification : The carboxylic acid group can react with alcohols to form esters.[1] The isopropyl ester of HMTBA is a common derivative.[11]
-
Oxidation : The thioether group can be oxidized to a sulfoxide or a sulfone. The alcohol group can be oxidized to a ketone.[1][11]
-
Incompatibilities : HMTBA is incompatible with strong acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. Reactions with these materials can generate heat and, in some cases, hydrogen gas.[1]
-
Stability : HMTBA is stable during transport and does not undergo polymerization.[8]
Experimental Protocols
The accurate determination of HMTBA in various matrices, such as animal feed and biological samples, is crucial for quality control and research. Several analytical methods have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be used for the quantification of HMTBA.[4]
-
Sample Preparation : A simple cold water extraction of the feed sample is performed.[12][13]
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 25 cm × 4.6 mm, 5-µm particle size).[4]
-
Mobile Phase : A mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as 0.1% trifluoroacetic acid.[4] Both isocratic and gradient elution can be employed.[4]
-
Flow Rate : A typical flow rate is 1 mL/min.[4]
-
Detection : UV detection at 210 nm.[4]
-
-
Retention Time : Under isocratic conditions with 50:50 (v/v) water–methanol, the elution time for HMTBA was found to be 5.1 ± 0.02 min.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of HMTBA, often requiring derivatization.[12]
-
Sample Preparation : This method can be more tedious, involving steps like freeze-drying the sample extracts to yield a hygroscopic residue.[12]
-
Derivatization : The residue is then silylated to make the analyte volatile enough for gas chromatography.[12]
-
Analysis : The derivatized HMTBA is then analyzed by GC-MS, comparing retention times and fragmentation patterns with known standards.[11]
Capillary Isotachophoresis
This technique offers a rapid method for determining HMTBA in poultry feeds.[12][13]
-
Principle : Separation of charged species in an electric field.[12][13]
-
Sample Preparation : A simple 15-minute cold water extraction of the feed sample.[12][13]
-
Analysis : The filtrate is directly injected into the instrument, with an analysis time of approximately 15 minutes.[12][13]
-
Advantages : This method is significantly faster than GC-based methods and can also provide information on the monomer/dimer ratio of HMTBA.[12][13]
Visualizations
Biosynthetic Pathway of HMTBA
In chicks, HMTBA is a naturally occurring precursor to L-methionine and is synthesized from 5'-deoxy-5'-methylthioadenosine (MTA).[14] The following diagram illustrates this biochemical conversion.
Experimental Workflow for HPLC Analysis
The following diagram outlines the typical workflow for the analysis of HMTBA in animal feed using HPLC.
Conclusion
2-Hydroxy-4-(methylthio)butanoic acid is a compound of significant industrial importance, particularly in animal nutrition. Its chemical properties, including its acidic nature, potential for esterification, and characteristic spectral features, are well-documented. The analytical methods for its quantification are robust and varied, offering options for both rapid screening and detailed analysis. This guide has synthesized the available technical information to provide a comprehensive resource for professionals working with HMTBA, fostering a better understanding of its chemistry and facilitating its effective application and analysis.
References
- 1. 2-HYDROXY-4-(METHYLTHIO)BUTYRIC ACID | 583-91-5 [chemicalbook.com]
- 2. 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-HYDROXY-4-(METHYLTHIO)BUTYRIC ACID CAS#: 583-91-5 [m.chemicalbook.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. (2R)-2-Hydroxy-4-(methylthio)butanoic acid | C5H10O3S | CID 9942187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester | 57296-04-5 | Benchchem [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Rapid method for determination of 2-hydroxy-4-(methylthio)butanoic acid in poultry feeds by capillary isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Metabolism of Hydroxymethylmethionine: A Technical Exploration of Known Pathways and Hypothetical Possibilities
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism, intricately involved in protein synthesis, methylation reactions, and the production of crucial metabolites. While the metabolic fates of methionine are well-documented, the existence and specifics of a dedicated "hydroxymethylmethionine" metabolic pathway remain largely uncharted territory within current scientific literature. This technical guide provides a comprehensive overview of the established methionine metabolic network as a foundational context. Subsequently, we explore a hypothetical pathway for the metabolism of this compound, drawing upon known enzymatic reactions. This document also outlines potential experimental protocols to investigate this putative pathway and presents relevant quantitative data from analogous metabolic routes.
Established Methionine Metabolism: A Foundational Overview
The metabolism of methionine is primarily centered around three interconnected pathways: the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway. These pathways govern the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, the production of cysteine, and the regeneration of methionine.
The Methionine Cycle
The Methionine Cycle is a critical pathway for the regeneration of methionine and the production of SAM.[1][2]
-
Activation of Methionine: Methionine is activated by the enzyme Methionine Adenosyltransferase (MAT) to form S-adenosylmethionine (SAM).[1]
-
Methyl Group Transfer: SAM donates its methyl group to a vast array of acceptor molecules in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH).
-
Hydrolysis of SAH: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase.
-
Remethylation of Homocysteine: Homocysteine is remethylated to methionine by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate, a derivative of folate.[1]
The Transsulfuration Pathway
This pathway channels homocysteine towards the synthesis of another sulfur-containing amino acid, cysteine.
-
Condensation: Homocysteine condenses with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS).
-
Cleavage: Cystathionine is then cleaved by cystathionine γ-lyase (CGL) to yield cysteine, α-ketobutyrate, and ammonia.[1]
The Methionine Salvage Pathway
This pathway regenerates methionine from a byproduct of polyamine synthesis, 5'-methylthioadenosine (MTA). This pathway is crucial for conserving the sulfur atom of methionine.
This compound: A Hypothetical Metabolic Pathway
Extensive literature searches did not reveal an established metabolic pathway for this compound. It is plausible that this compound is a synthetic analog or a minor, yet-to-be-characterized metabolite. Based on known enzymatic activities, a hypothetical pathway for its formation and degradation can be proposed.
Hypothetical Formation of this compound
The introduction of a hydroxymethyl group onto methionine could theoretically be catalyzed by a few classes of enzymes:
-
Serine Hydroxymethyltransferase (SHMT): While SHMT's canonical role is the reversible transfer of a hydroxymethyl group from serine to tetrahydrofolate, it is conceivable that under certain conditions, it could exhibit promiscuous activity towards methionine.[3] However, one study has shown that SHMT activity is not regulated by methionine levels, suggesting this may be unlikely.
-
Cytochrome P450 Monooxygenases: These enzymes are known for their broad substrate specificity and their ability to hydroxylate a wide range of compounds. A specific P450 could potentially catalyze the hydroxylation of the methyl group of methionine.
-
A Novel Hydroxymethyltransferase: The existence of an uncharacterized enzyme that specifically uses a one-carbon donor to hydroxymethylate methionine cannot be ruled out.
Hypothetical Degradation of this compound
Once formed, this compound could be metabolized through several potential reactions:
-
Oxidation: The hydroxymethyl group could be oxidized to a formyl group and then to a carboxyl group, forming S-carboxymethyl-homocysteine. This could be catalyzed by alcohol and aldehyde dehydrogenases.
-
Cleavage: A lyase could potentially cleave the hydroxymethyl group, releasing formaldehyde and regenerating methionine.
-
Further Modification: The hydroxyl group could be a site for further modifications, such as phosphorylation or glycosylation, leading to other unknown metabolites.
Data Presentation: Quantitative Insights from Methionine Metabolism
While no direct quantitative data for this compound metabolism is available, the following tables summarize key quantitative parameters from the well-established methionine metabolic pathways. This data can serve as a benchmark for future studies on this compound.
| Enzyme | Substrate(s) | Product(s) | K_m Value (μM) | V_max (nmol/mg protein/h) | Organism/Tissue | Reference |
| Methionine Adenosyltransferase (MAT) | Methionine, ATP | S-adenosylmethionine, PPi, Pi | 15-100 | 120-180 | Rat Liver | |
| Methionine Synthase | Homocysteine, 5-methyltetrahydrofolate | Methionine, tetrahydrofolate | 50-150 | 20-30 | Human Fibroblasts | |
| Cystathionine β-synthase (CBS) | Homocysteine, Serine | Cystathionine | 250-1000 | 500-1000 | Human Liver | |
| Cystathionine γ-lyase (CGL) | Cystathionine | Cysteine, α-ketobutyrate, NH_3 | 100-500 | 300-600 | Rat Liver |
Table 1: Kinetic Parameters of Key Enzymes in Methionine Metabolism. Note: These values are approximate and can vary depending on the specific experimental conditions.
| Metabolite | Normal Plasma Concentration (μM) |
| Methionine | 20 - 40 |
| Homocysteine | 5 - 15 |
| S-adenosylmethionine (SAM) | 0.08 - 0.16 |
| S-adenosylhomocysteine (SAH) | 0.01 - 0.03 |
| Cysteine | 200 - 300 |
Table 2: Typical Plasma Concentrations of Methionine and Related Metabolites in Humans.
Experimental Protocols
Investigating the hypothetical metabolism of this compound would require a series of targeted experiments. Below are detailed methodologies for key experimental approaches.
Enzyme Assays to Identify this compound-Metabolizing Enzymes
Objective: To identify enzymes capable of synthesizing or degrading this compound.
Protocol:
-
Enzyme Source: Prepare cell-free extracts or purified enzyme preparations from the biological system of interest (e.g., liver homogenate, recombinant enzymes).
-
Reaction Mixture:
-
Synthesis Assay: Incubate the enzyme source with methionine and a potential hydroxymethyl donor (e.g., serine, formaldehyde, or a one-carbon carrier like 5,10-methylenetetrahydrofolate).
-
Degradation Assay: Incubate the enzyme source with synthesized this compound.
-
-
Incubation: Incubate the reaction mixtures at an optimal temperature and pH for the suspected enzyme class.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).
-
Analysis: Analyze the reaction mixture for the presence of this compound (in the synthesis assay) or its degradation products (in the degradation assay) using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Isotope Tracing to Elucidate Metabolic Fates
Objective: To trace the metabolic fate of this compound within a cellular system.
Protocol:
-
Synthesis of Labeled Substrate: Synthesize this compound with a stable isotope label (e.g., ¹³C or ¹⁵N in the methionine backbone, or ¹³C or ²H in the hydroxymethyl group).
-
Cell Culture: Culture cells of interest in a medium supplemented with the labeled this compound.
-
Metabolite Extraction: After a defined incubation period, harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the cell extracts using LC-MS/MS to identify and quantify labeled metabolites derived from this compound. This will reveal the downstream products of its metabolism.
Mandatory Visualizations
Established Methionine Metabolic Pathways
Caption: Overview of the established methionine metabolic pathways.
Hypothetical this compound Metabolism
References
The Multifaceted Mechanism of Action of Hydroxymethylmethionine in Ruminants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a methionine analogue commonly known as Hydroxymethylmethionine (HMM), in ruminants. It delves into the intricate interactions of HMM within the rumen environment and its subsequent post-absorptive metabolic fate, ultimately impacting animal productivity. This document synthesizes current scientific findings on HMM's influence on rumen fermentation, microbial protein synthesis, and host metabolism, with a focus on dairy cattle. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction
Methionine is an essential amino acid that is often limiting for milk production and composition in high-producing dairy cows.[1] Direct supplementation with unprotected methionine is largely ineffective in ruminants due to its extensive degradation by rumen microorganisms.[1] This has led to the development of rumen-protected methionine sources, among which 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) has gained significant attention. HMTBa is a precursor to methionine that exhibits a degree of resistance to microbial degradation in the rumen, allowing a portion to bypass to the small intestine for absorption.[2][3] However, its mechanism of action is not solely confined to being a simple methionine precursor; it also exerts significant effects within the rumen, influencing microbial populations and fermentation patterns.[2][4] This guide will explore the dual role of HMTBa in ruminant nutrition.
Rumen-Level Effects of HMTBa
A significant portion of dietary HMTBa is utilized by rumen microbes, leading to notable effects on the rumen environment and microbial protein synthesis.[2]
Modulation of Rumen Fermentation
HMTBa supplementation has been shown to influence the rumen microbial ecosystem and its metabolic outputs. Studies have indicated that HMTBa can alter the biohydrogenation of unsaturated fatty acids, a key process in the rumen that can impact milk fat synthesis.[2][5] Specifically, HMTBa has been observed to reduce the formation of certain trans fatty acid isomers associated with milk fat depression.[5][6] This modulation of biohydrogenation pathways is thought to be a key mechanism by which HMTBa helps maintain or increase milk fat content, particularly in diets that pose a risk for milk fat depression.[5][7]
Furthermore, HMTBa can influence the production of volatile fatty acids (VFAs), the primary energy source for ruminants. Some studies have reported an increase in propionate concentration with HMTBa supplementation, suggesting a shift in the fermentation pattern.[4] It has also been noted to increase the abundance of certain cellulolytic bacteria, potentially improving fiber degradation.[2] Research has also shown that HMTBa can increase the total protozoa abundance in the rumen.[5][6]
Enhancement of Microbial Protein Synthesis
HMTBa can serve as a nitrogen and sulfur source for rumen microbes, thereby stimulating microbial protein synthesis.[4] Several studies have demonstrated a linear increase in microbial nitrogen outflow from the rumen with increasing doses of HMTBa.[8] This enhanced microbial protein synthesis provides a greater supply of high-quality protein to the small intestine, contributing to the overall amino acid pool available to the host animal. The stimulatory effect on bacterial protein synthesis has been observed both in vitro and in vivo.[2]
Post-Ruminal Absorption and Metabolism
The portion of HMTBa that escapes ruminal degradation is available for absorption and subsequent conversion to L-methionine.
Absorption Mechanisms
HMTBa is primarily absorbed through passive diffusion across the rumen wall and omasum.[2][9] Studies using isolated ovine ruminal and omasal epithelia have shown that the omasum has a greater capacity for HMTBa absorption than the rumen.[9] The absorption process in the omasum appears to involve both mediated transport and diffusion.[9]
Conversion to L-Methionine
Once absorbed, HMTBa is converted to L-methionine in various tissues, including the liver and kidneys.[2][10] This conversion is a two-step process involving oxidation and transamination.[10] The resulting L-methionine can then be utilized for protein synthesis, including milk protein, and other metabolic functions. It is estimated that approximately 15% of the methionine incorporated into milk can be directly derived from the conversion of HMTBa.[4]
Impact on Animal Performance
The combined effects of HMTBa in the rumen and its post-absorptive contribution to the methionine supply result in measurable impacts on dairy cow performance.
Milk Production and Composition
The effects of HMTBa on milk yield have been variable, with many studies reporting no significant change.[4][8] However, a consistent finding across numerous studies is the positive effect of HMTBa on milk fat content and yield.[4][5][11] This is often accompanied by an increase in the concentration of medium-chain fatty acids in milk.[4] The impact on milk protein content is less consistent, with some studies showing an increase while others report no effect.[11][12]
Nitrogen Utilization
By enhancing microbial protein synthesis and providing a source of bypass methionine, HMTBa can improve overall nitrogen utilization. This is reflected in lower serum levels of blood urea nitrogen, indicating more efficient use of dietary nitrogen for protein synthesis rather than being excreted as waste.[4][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of HMTBa supplementation from various studies.
Table 1: Effect of HMTBa Supplementation on Milk Production and Composition in Dairy Cows
| Parameter | Control Group | HMTBa Group | % Change | Reference |
| Milk Yield ( kg/d ) | 47.27 | 49.12 | +3.9% | [4] |
| Milk Fat (%) | 3.75 | 3.94 | +5.1% | [4] |
| Milk Protein (%) | - | - | NS | [4] |
| Milk Lactose (%) | 4.69 | 4.74 | +1.1% | [4] |
| Energy Corrected Milk ( kg/d ) | 47.27 | 49.12 | +3.9% | [4] |
| Milk Yield ( kg/d ) | 44.1 | 45.3 | NS | [8] |
| Milk Fat (%) | - | - | NS | [8] |
| Milk Protein (%) | - | - | NS | [8] |
NS: Not Statistically Significant
Table 2: Effect of HMTBa Supplementation on Rumen Parameters and Nutrient Digestibility
| Parameter | Control Group | HMTBa Group | % Change/Effect | Reference |
| Microbial N Outflow (g/d) | - | - | Linear Increase | [8] |
| Crude Protein Digestibility (%) | - | - | Quadratic Decrease | [8] |
| Starch Digestibility (%) | - | - | Quadratic Decrease | [8] |
| Rumen Protozoa Abundance | 1.01 | 1.34 | +32.7% | [5] |
| Rumen Butyrate Concentration (mM) | - | - | Increased | [6] |
| Rumen Propionate Concentration (mM) | - | - | Decreased | [6] |
Experimental Protocols
Lactation Performance Trial
-
Objective: To evaluate the effect of HMTBa supplementation on milk production, milk composition, and blood metabolites in high-producing dairy cows.
-
Animals and Design: A study may utilize a randomized block design with a specified number of multiparous Holstein cows.[4] Cows are typically blocked based on parity, days in milk, and previous milk production.
-
Treatments: A control group receiving a basal diet and a treatment group receiving the basal diet supplemented with a specific dose of HMTBa (e.g., 35 g/cow/day ).[4]
-
Data Collection: Milk yield is recorded daily. Milk samples are collected at regular intervals (e.g., weekly) and analyzed for fat, protein, lactose, and total solids. Blood samples are collected to determine serum concentrations of metabolites like blood urea nitrogen.
-
Statistical Analysis: Data are analyzed using mixed models with fixed effects of treatment, time, and their interaction, and random effects of cow within block.
Rumen Fermentation and Microbial Protein Synthesis Study
-
Objective: To determine the effect of different levels of HMTBa on ruminal fermentation, microbial protein synthesis, and nutrient digestibility.
-
Animals and Design: A replicated 4x4 Latin square design using rumen-cannulated lactating dairy cows is often employed.[8]
-
Treatments: Cows are assigned to different dietary treatments with increasing levels of HMTBa (e.g., 0, 0.05, 0.10, and 0.15% of dry matter).[8]
-
Data Collection: Rumen fluid samples are collected at various time points post-feeding to analyze for pH, VFA concentrations, and ammonia-nitrogen. Microbial protein synthesis is often estimated using microbial markers such as purine derivatives or by using isotopic tracers like ¹⁵N.[8] Total tract nutrient digestibility is determined through total fecal collection.
-
Statistical Analysis: Data are analyzed as a Latin square design with fixed effects of treatment and period, and the random effect of cow. Polynomial contrasts are used to determine linear and quadratic effects of HMTBa supplementation.
Visualization of Pathways and Workflows
Diagrams
Caption: Metabolic fate of HMTBa in ruminants.
Caption: Effects of HMTBa on rumen function.
Caption: Lactation trial experimental workflow.
Conclusion
The mechanism of action of this compound in ruminants is multifaceted, extending beyond its role as a simple methionine precursor. Its interactions within the rumen modulate fermentation patterns, particularly fatty acid biohydrogenation, and enhance microbial protein synthesis. The portion that bypasses the rumen provides a valuable source of methionine post-absorption. These combined effects can lead to improvements in milk fat production and nitrogen utilization efficiency in dairy cows. A thorough understanding of these mechanisms is crucial for optimizing ruminant diets to enhance productivity and sustainability. Further research is warranted to continue to elucidate the complex interactions between HMTBa, the rumen microbiome, and host animal metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. ni.novusint.com [ni.novusint.com]
- 3. Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. Effect of 2-hydroxy-4-(methylthio)butanoate (HMTBa) on milk fat, rumen environment and biohydrogenation, and rumen protozoa in lactating cows fed diets with increased risk for milk fat depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Effect of 2-hydroxy-4-methylthio-butanoic acid on ruminal fermentation, bacterial distribution, digestibility, and performance of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption of 2-hydroxy-4-(methylthio)butanoic acid by isolated sheep ruminal and omasal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Meta-analysis of lactation performance in dairy cows receiving supplemental dietary methionine sources or postruminal infusion of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Advent and Evolution of Methionine Hydroxy Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and scientific underpinnings of methionine hydroxy analogs (MHA), primarily focusing on 2-hydroxy-4-(methylthio)butanoic acid (HMTBa). It provides a comprehensive overview of their synthesis, metabolic conversion to L-methionine, and the experimental methodologies used to evaluate their efficacy, serving as a vital resource for professionals in animal nutrition and drug development.
A Historical Perspective: From Discovery to Commercialization
The journey of methionine supplementation in animal feed began in the mid-20th century to address the nutritional deficiencies of common feedstuffs like corn and soybean meal, which are naturally low in the essential amino acid methionine.
In the early 1920s, the sulfur-containing amino acid "methionine" was first isolated, and its structure was determined within the following decade. Recognizing its essential role in protein synthesis, researchers began exploring methods for its large-scale production. In the post-war period, scientists at Deutsche Gold- und Silber-Scheideanstalt (later Degussa AG) achieved the first technically feasible synthesis of DL-methionine in 1946/47. This synthetic methionine was initially used to treat hunger edema in humans, a condition resulting from chronic protein deficiency. By 1953, feeding trials with laying hens demonstrated its efficacy in improving performance, paving the way for its use in animal nutrition.
Shortly after the development of synthetic DL-methionine, research into alternative sources led to the emergence of methionine hydroxy analogs. The industrial-scale chemical synthesis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) was pioneered by Monsanto in the United States during the 1950s. In 1956, the company patented a process that would become the industry standard for producing this MHA. This development marked a significant milestone, offering the animal feed industry a stable and bioavailable alternative to DL-methionine.
Chemical Synthesis of Methionine Hydroxy Analog (HMTBa)
The commercial synthesis of HMTBa is a multi-step chemical process. The common industrial method involves the following key reactions:
-
Michael Addition: The process begins with the reaction of acrolein and methyl mercaptan (MeSH) to produce 3-(methylthio)propionaldehyde (MMP).
-
Cyanohydrin Formation: MMP is then reacted with hydrogen cyanide (HCN) in the presence of a catalyst, such as pyridine, to form 2-hydroxy-4-(methylthio)butyronitrile (HMTBN).
-
Hydrolysis: The HMTBN is subsequently hydrolyzed to yield the final product, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa).
This process results in a racemic mixture of D- and L-isomers of HMTBa.
Metabolic Conversion of HMTBa to L-Methionine
For HMTBa to be utilized for protein synthesis and other metabolic functions, it must first be converted into L-methionine within the animal's body. This conversion is a two-step enzymatic process that occurs in various tissues, with the liver and kidneys being primary sites.[1]
Step 1: Oxidation to α-Keto-Methionine
Both the D- and L-isomers of HMTBa are first converted to an intermediate molecule, 2-keto-4-(methylthio)butanoic acid (KMB), also known as α-keto methionine.[2][3] This initial oxidation step is stereospecific, meaning different enzymes act on the D- and L-isomers:
-
L-HMTBa is oxidized by L-α-hydroxy acid oxidase (L-HAOX) , an enzyme primarily found in the peroxisomes of liver and kidney cells.[2]
-
D-HMTBa is converted by D-2-hydroxy acid dehydrogenase (D-HADH) , an enzyme found in the mitochondria of most cell tissues.[2]
Step 2: Transamination to L-Methionine
The α-keto methionine (KMB) intermediate is then converted to L-methionine through a process called transamination. This reaction involves the transfer of an amino group from a donor amino acid to KMB, a reaction catalyzed by transaminases . These enzymes are ubiquitous throughout the body.[2]
Signaling Pathway of HMTBa Conversion to L-Methionine
Quantitative Data on Bioavailability
The relative bioavailability (RBV) of MHA compared to DL-methionine has been the subject of extensive research, particularly in poultry. The following table summarizes findings from various studies. It is important to note that the reported bioavailability can vary depending on the animal species, age, diet composition, and the performance metric used for evaluation.
| Methionine Source | Animal Model | Parameter | Relative Bioavailability of MHA to DL-Methionine (%) | Reference |
| HMTBa-FA (Liquid) | Broiler Chickens | Weight Gain | 68 | [4] |
| HMTBa-FA (Liquid) | Broiler Chickens | Feed Conversion | 67 | [4] |
| HMTBa-FA (Liquid) | Broiler Chickens | Carcass Yield | 62 | [4] |
| HMTBa-FA (Liquid) | Broiler Chickens | Breast Meat Yield | 64 | [4] |
| HMTBa-FA (Liquid) | Broiler Chickens | Weight Gain | 72 | [4] |
| HMTBa-FA (Liquid) | Broiler Chickens | Feed Conversion | 51 | [4] |
| HMTBa-FA (Liquid) | Broiler Chickens | Carcass Yield | 48 | [4] |
| HMTBa-FA (Liquid) | Broiler Chickens | Breast Meat Yield | 60 | [4] |
| MHA | Broiler Chickens | Average Daily Gain | 81 (equimolar basis) | [5] |
| MHA | Broiler Chickens | Feed/Gain | 79 (equimolar basis) | [5] |
| OH-Met (88% aqueous solution) | Broiler Chickens | Growth Performance | 65 (product basis) | [6][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of methionine hydroxy analogs.
Chick Liver Homogenate Assay for MHA Conversion
This in vitro assay is used to determine the enzymatic capacity of liver tissue to convert HMTBa to α-keto methionine.
Objective: To quantify the conversion of D- and L-HMTBa to KMB by chick liver enzymes.
Materials:
-
Freshly excised chick livers
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Substrates: D-HMTBa and L-HMTBa solutions
-
Cofactors (if required, e.g., for D-HADH activity)
-
Phenylhydrazine solution (for derivatization of KMB)
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Tissue Homogenization:
-
Excise chick livers and immediately place them in ice-cold homogenization buffer.
-
Mince the livers and homogenize using a Potter-Elvehjem homogenizer with a Teflon pestle.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant is the crude homogenate.
-
-
Enzyme Assay:
-
In a reaction tube, combine the reaction buffer, a specific concentration of the HMTBa substrate (D- or L-isomer), and any necessary cofactors.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the liver homogenate.
-
Incubate for a specific time period (e.g., 15-60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
-
Quantification of KMB:
-
The amount of KMB produced can be determined by derivatizing it with phenylhydrazine to form a phenylhydrazone, which can be quantified spectrophotometrically at a specific wavelength (e.g., 324 nm).
-
Alternatively, the reaction mixture can be analyzed by HPLC to separate and quantify the KMB peak.
-
-
Data Analysis:
-
Calculate the rate of KMB formation per milligram of protein in the liver homogenate.
-
Broiler Chicken Feeding Trial for Bioavailability Assessment
This in vivo experiment is designed to compare the efficacy of HMTBa with DL-methionine in supporting the growth and performance of broiler chickens.
Objective: To determine the relative bioavailability of HMTBa compared to DL-methionine for broiler chickens.
Materials:
-
Day-old broiler chicks
-
Basal diet: A diet formulated to be adequate in all nutrients except for methionine and cysteine.
-
Test diets: The basal diet supplemented with graded levels of DL-methionine and HMTBa on an equimolar basis.
-
Animal housing with controlled environment (temperature, lighting).
-
Feeders and waterers.
-
Weighing scales for birds and feed.
Procedure:
-
Animal Allocation:
-
Randomly allocate day-old chicks to different dietary treatment groups, with multiple replicate pens per treatment.
-
-
Dietary Treatments:
-
Feed the birds the experimental diets for a specified period (e.g., 21 or 42 days).
-
-
Data Collection:
-
Measure body weight and feed intake at regular intervals (e.g., weekly).
-
Calculate weight gain, feed conversion ratio (FCR), and mortality.
-
-
Sample Collection (Optional):
-
At the end of the trial, blood samples can be collected for analysis of plasma methionine levels.
-
Carcass analysis can be performed to determine breast meat yield and other carcass characteristics.
-
-
Statistical Analysis:
-
Analyze the performance data using appropriate statistical models (e.g., analysis of variance, regression analysis) to compare the effects of the different methionine sources and levels.
-
The relative bioavailability of HMTBa is typically determined by slope-ratio analysis, comparing the slope of the response to HMTBa with the slope of the response to DL-methionine.
-
Experimental Workflow for a Broiler Bioavailability Trial
Caco-2 Cell Permeability Assay
This in vitro model is used to assess the intestinal absorption characteristics of compounds like HMTBa.
Objective: To determine the permeability of HMTBa across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture flasks and Transwell inserts
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
HMTBa solution
-
Analytical equipment (e.g., LC-MS/MS) for quantifying HMTBa
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in flasks until they reach confluency.
-
Seed the cells onto Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Alternatively, the permeability of a low-permeability marker compound (e.g., Lucifer yellow) can be measured.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the HMTBa solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C for a specific time period, taking samples from the basolateral side at various time points.
-
-
Sample Analysis:
-
Analyze the concentration of HMTBa in the samples from the basolateral compartment using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) of HMTBa.
-
Analytical Methods for MHA Determination
Accurate quantification of MHA and its metabolites in various matrices is crucial for research and quality control. Several analytical techniques are employed:
-
High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and quantification of HMTBa in feed and biological samples.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and specific method for the identification and quantification of HMTBa.
-
Capillary Electrophoresis: An alternative technique for the determination of HMTBa in feed additives, offering advantages in terms of speed and reduced solvent consumption.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the determination of HMTBa in complex biological matrices like bovine serum.[10]
Conclusion
Methionine hydroxy analogs have a rich history rooted in the need for effective and reliable sources of methionine for animal nutrition. Their chemical synthesis is well-established, and their metabolic conversion to the essential amino acid L-methionine is understood at the enzymatic level. A variety of in vitro and in vivo experimental models have been developed to rigorously evaluate their bioavailability and efficacy. While the relative bioavailability of MHA compared to DL-methionine can be influenced by several factors, it remains a critical and effective tool for optimizing animal growth and performance. The continued refinement of analytical techniques will further enhance our understanding of the nuanced metabolic fate and function of these important nutritional supplements.
References
- 1. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 3. How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A rapid H.P.L.C. method for the determination of methionine hydroxy analogue free acid in supplemented feeds | Semantic Scholar [semanticscholar.org]
- 9. lumexinstruments.com [lumexinstruments.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Physicochemical Properties of N-(Hydroxymethyl)-DL-methionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)-DL-methionine is a derivative of the essential amino acid DL-methionine. While it holds potential in various scientific applications, detailed experimental data on its physicochemical properties are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the known computed properties of N-(Hydroxymethyl)-DL-methionine and presents experimental data for the closely related compounds DL-methionine and N-acetyl-DL-methionine to serve as a valuable reference. This document also outlines general experimental protocols for determining key physicochemical parameters and includes visualizations of its synthesis and a representative experimental workflow.
Introduction
Methionine and its derivatives are crucial in numerous biological and pharmaceutical contexts. N-(Hydroxymethyl)-DL-methionine, a molecule with a hydroxymethyl group attached to the amino group of DL-methionine, is of interest for its potential applications in chemical synthesis and drug delivery. A thorough understanding of its physicochemical properties is fundamental for its development and application in research and industry. This guide aims to consolidate the available information and provide a framework for its experimental characterization.
Molecular Structure and Identifiers
-
IUPAC Name: 2-(hydroxymethylamino)-4-methylsulfanylbutanoic acid[1]
-
Molecular Formula: C6H13NO3S[1]
-
CAS Number: 64226-78-4[1]
-
PubChem CID: 135273[1]
Physicochemical Properties
Direct experimental data for N-(Hydroxymethyl)-DL-methionine is sparse. The following tables summarize the computed properties for N-(Hydroxymethyl)-DL-methionine and the experimental data for the parent compound DL-methionine and the related N-acetyl-DL-methionine for comparative purposes.
Table 1: Computed Physicochemical Properties of N-(Hydroxymethyl)-DL-methionine
| Property | Value | Source |
| Molecular Weight | 179.24 g/mol | PubChem[1] |
| Exact Mass | 179.06161445 Da | PubChem[1] |
| XLogP3-AA | -2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Topological Polar Surface Area | 94.9 Ų | PubChem[1] |
Table 2: Experimental Physicochemical Properties of DL-Methionine
| Property | Value | Source |
| Melting Point | 270-273 °C | ChemicalBook[2] |
| Boiling Point | 306.9 °C at 760 mmHg | ChemicalBook[2] |
| Water Solubility | 2.9 g/100 mL (20 °C) | ChemicalBook[3] |
| pKa (α-carboxyl) | 2.13 (at 25 °C) | ChemicalBook[4] |
| pKa (α-amino) | 9.28 | Various Sources |
Table 3: Experimental Physicochemical Properties of N-Acetyl-DL-methionine
| Property | Value | Source |
| Melting Point | 112.0-118.0 °C | Thermo Scientific Chemicals[5] |
| Water Solubility | 307 mg/mL at 25 °C (for N-Acetyl-L-methionine) | HMDB[6] |
| LogP | -0.03 (for N-Acetyl-L-methionine) | HMDB[6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of N-(Hydroxymethyl)-DL-methionine are not available. The following are general methodologies that can be adapted for its characterization.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Solubility
The equilibrium solubility of N-(Hydroxymethyl)-DL-methionine in various solvents (e.g., water, ethanol, DMSO) can be determined by adding an excess of the compound to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC-UV or by gravimetric analysis after solvent evaporation.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the inflection point of the titration curve.
-
UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be acquired using a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using an FTIR spectrometer. The sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. The characteristic absorption bands provide information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): The exact mass and fragmentation pattern of the molecule can be determined using high-resolution mass spectrometry (e.g., ESI-MS). This information is crucial for confirming the molecular weight and elemental composition.
Visualizations
Synthesis of N-(Hydroxymethyl)-DL-methionine
The synthesis of N-(Hydroxymethyl)-DL-methionine derivatives often involves the reaction of DL-methionine with formaldehyde. The following diagram illustrates a general synthetic pathway.
Caption: General synthesis pathway for N-(Hydroxymethyl)-DL-methionine.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a compound.
Caption: Experimental workflow for determining solubility.
Stability
The stability of N-(Hydroxymethyl)-DL-methionine is an important parameter for its storage and application. As a hydroxymethylamino compound, it may be susceptible to hydrolysis, particularly in acidic or basic conditions, to regenerate formaldehyde and DL-methionine. Stability studies under various pH, temperature, and light conditions are recommended to establish its shelf-life and optimal storage conditions.
Conclusion
While N-(Hydroxymethyl)-DL-methionine is a compound of scientific interest, a comprehensive experimental characterization of its physicochemical properties is yet to be published. This guide provides the available computed data and offers a comparative analysis with its parent compound, DL-methionine, and the related N-acetyl-DL-methionine. The outlined experimental protocols and workflows provide a solid foundation for researchers to undertake a thorough investigation of this molecule. Further research is essential to fully elucidate its properties and unlock its potential in various scientific and industrial applications.
References
- 1. N-(Hydroxymethyl)-DL-methionine | C6H13NO3S | CID 135273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DL-Methionine(59-51-8) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. アミノ酸の物性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Human Metabolome Database: Showing metabocard for N-Acetyl-L-methionine (HMDB0011745) [hmdb.ca]
Enzymatic Synthesis of Methionine Analogs from Biomass: A Technical Guide
Abstract
Methionine, an essential sulfur-containing amino acid, and its analogs are of significant interest in pharmaceuticals, particularly in cancer therapy, and as research tools to probe biological systems. The growing demand for sustainable and stereospecific production methods has spurred research into enzymatic and microbial synthesis routes, leveraging renewable biomass as a feedstock. This technical guide provides an in-depth overview of the enzymatic synthesis of methionine analogs from biomass. It covers the conversion of biomass into key precursors, highlights the principal enzyme classes involved, and details the synthesis of various methionine analogs. Furthermore, this guide presents detailed experimental protocols, summarizes key quantitative data, and illustrates the relevant biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in biotechnology, pharmacology, and sustainable chemistry.
Introduction
The reliance on petrochemical feedstocks for the chemical synthesis of amino acids and their derivatives raises environmental concerns and often results in racemic mixtures, necessitating costly and inefficient chiral resolution steps.[1] Biotechnological routes, employing whole-cell biocatalysts or purified enzymes, offer a promising alternative, enabling the stereoselective synthesis of complex molecules under mild reaction conditions from renewable resources.[] Lignocellulosic and starch-rich agricultural wastes represent abundant and low-cost biomass sources that can be converted into valuable chemical building blocks, including precursors for methionine analog synthesis.[3][4][5]
Methionine analogs, such as selenomethionine and ethionine, have garnered considerable attention for their therapeutic potential. Many cancer cells exhibit a heightened dependence on methionine, a phenomenon known as "methionine addiction," making them vulnerable to methionine restriction or the introduction of toxic methionine analogs.[6][7][8] These analogs can be incorporated into proteins in place of methionine, leading to dysfunctional proteins and inducing apoptosis in cancer cells.[6] Furthermore, S-adenosyl-L-methionine (SAM) and its analogs are crucial for studying methylation reactions, which play a critical role in epigenetic regulation and cellular signaling.[1][9]
This guide details the key stages of producing methionine analogs from biomass:
-
Biomass Pretreatment and Precursor Production: Conversion of raw biomass into fermentable sugars and other key intermediates.
-
Enzymatic Synthesis: Utilization of specific enzyme classes to convert precursors into the desired methionine analogs.
-
Downstream Processing: Purification and analysis of the synthesized analogs.
From Biomass to Key Precursors
The initial step involves the conversion of complex biomass polysaccharides into simpler, microbially accessible molecules. This can be achieved through chemical, physical, or enzymatic hydrolysis. A promising approach is consolidated bioprocessing (CBP), which combines enzyme production, substrate hydrolysis, and fermentation into a single step, significantly reducing costs.[3][4][5]
Biomass Sources
A variety of agricultural residues can be utilized, including:
-
Starch-rich biomass: Corn stover, wheat straw, rice straw.[4]
-
Lignocellulosic biomass: Pineapple plant stems, sugarcane bagasse, wood chips.[3][5]
Precursor Generation
The primary goal of biomass processing is to generate key precursors for methionine and its analogs. These include:
-
Fermentable Sugars (e.g., Glucose): Derived from the hydrolysis of cellulose and starch, these are used in microbial fermentation to produce amino acid precursors.[]
-
α-Hydroxyl Acids: These can be derived from biomass and chemically converted to α-amino acids.[10][11]
-
Key Metabolic Intermediates: Through metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum, fermentable sugars can be converted into direct precursors for methionine synthesis, such as O-acetyl-L-homoserine (OAH) and O-succinyl-L-homoserine (OSH).[12]
The overall workflow from biomass to methionine analog is depicted below.
References
- 1. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 3. Innovative approaches for amino acid production via consolidated bioprocessing of agricultural biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Amino Acid Production from Agricultural Biomass - S1 Kimia Fakultas Sains dan Teknologi Universitas Airlangga [kimia.fst.unair.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. Catalytic amino acid production from biomass-derived intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus [frontiersin.org]
The Role of Methionine and its Derivatives in One-Carbon Metabolism: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for cellular function, impacting DNA synthesis and repair, epigenetic regulation, and redox balance. Central to this network is the essential amino acid methionine. This technical guide provides an in-depth exploration of the role of methionine and its key derivatives in one-carbon metabolism. While the specific compound "Hydroxymethylmethionine" is not a recognized intermediate in the canonical one-carbon pathways, this guide will elucidate the well-established roles of methionine, S-adenosylmethionine (SAM), and homocysteine. We will detail the core metabolic cycles, present quantitative data, outline experimental protocols for their study, and provide visual diagrams of the key pathways.
Introduction to One-Carbon Metabolism
One-carbon metabolism comprises a series of reactions that involve the transfer of one-carbon units in various oxidation states. These pathways are critical for the synthesis of nucleotides (purines and thymidylate), the remethylation of homocysteine to methionine, and the methylation of a wide range of substrates including DNA, RNA, proteins, and lipids.[1][2] The primary carriers of these one-carbon units are derivatives of tetrahydrofolate (THF). The entire network can be broadly divided into two interconnected cycles: the folate cycle and the methionine cycle.
The Methionine Cycle: The Hub of Methylation
The methionine cycle is a critical component of one-carbon metabolism, primarily responsible for generating the universal methyl donor, S-adenosylmethionine (SAM).[1][2][3]
The key steps in the methionine cycle are as follows:
-
Activation of Methionine: Methionine is activated by the enzyme methionine adenosyltransferase (MAT), which catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of methionine, forming S-adenosylmethionine (SAM).[2]
-
Methyl Group Transfer: SAM donates its activated methyl group to a vast array of acceptor molecules in reactions catalyzed by methyltransferases. This process is fundamental to epigenetic regulation (DNA and histone methylation), protein function, and neurotransmitter synthesis. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[2][3]
-
Hydrolysis of SAH: SAH is a potent inhibitor of methyltransferase reactions and is rapidly hydrolyzed to homocysteine and adenosine by SAH hydrolase (AHCY).
-
Remethylation of Homocysteine: Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. This can occur through two primary pathways:
-
Methionine Synthase (MS): This vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (5-methyl-THF) as the methyl donor. This reaction links the methionine and folate cycles.
-
Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine as the methyl donor.
-
The Status of "this compound" in One-Carbon Metabolism
A thorough review of the scientific literature does not identify "this compound" as a standard intermediate or product of the canonical one-carbon metabolism pathways. The PubChem database lists a compound named "N-(Hydroxymethyl)-DL-methionine," confirming its chemical existence. However, there is no evidence to suggest it plays a direct, enzymatic role in the folate or methionine cycles. It is conceivable that such a compound could be formed non-enzymatically under conditions of high formaldehyde concentrations, but this is not a recognized biological pathway. Therefore, this guide will focus on the well-established derivatives of methionine in one-carbon metabolism.
Quantitative Data in One-Carbon Metabolism
The following table summarizes key quantitative data related to enzymes and metabolites in the methionine cycle.
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics | |||
| Methionine Adenosyltransferase (MAT) - Km for Methionine | 20-100 µM | Rat Liver | [Finkelstein, 1990] |
| Methionine Adenosyltransferase (MAT) - Km for ATP | 20-500 µM | Rat Liver | [Finkelstein, 1990] |
| S-adenosylhomocysteine Hydrolase (AHCY) - Km for SAH | 1-4 µM | Bovine Liver | [Palmer & Abeles, 1979] |
| Methionine Synthase (MS) - Km for Homocysteine | ~25 µM | Human | [Chen et al., 1997] |
| Metabolite Concentrations | |||
| Plasma Homocysteine (Fasting) | 5-15 µM | Human | [Refsum et al., 2004] |
| Liver S-adenosylmethionine (SAM) | 30-60 nmol/g | Rat | [Finkelstein, 1990] |
| Liver S-adenosylhomocysteine (SAH) | 5-15 nmol/g | Rat | [Finkelstein, 1990] |
Note: These values can vary significantly depending on the tissue, developmental stage, and nutritional status.
Experimental Protocols
Assay of Methionine Synthase Activity
Principle: The activity of methionine synthase is determined by measuring the conversion of [¹⁴C]5-methyl-THF and homocysteine to [¹⁴C]methionine and THF.
Materials:
-
Cell or tissue homogenate
-
Assay buffer: 100 mM potassium phosphate, pH 7.2, 10 mM dithiothreitol (DTT)
-
S-adenosylmethionine (SAM) solution (1 mM)
-
Hydroxocobalamin (Vitamin B12a) solution (1 mM)
-
Homocysteine solution (100 mM)
-
[¹⁴C]5-methyl-tetrahydrofolate (specific activity ~50 mCi/mmol)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Dowex-1-Cl resin
-
Scintillation fluid
Procedure:
-
Prepare the cell or tissue homogenate in a suitable buffer and centrifuge to obtain the cytosolic fraction.
-
Pre-incubate the enzyme extract with SAM and DTT to reductively activate the enzyme.
-
Initiate the reaction by adding the substrate mixture containing homocysteine and [¹⁴C]5-methyl-THF.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet the precipitated protein.
-
Apply the supernatant to a Dowex-1-Cl column to separate the unreacted anionic [¹⁴C]5-methyl-THF from the neutral product, [¹⁴C]methionine.
-
Elute the [¹⁴C]methionine with water.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.
Visualizing One-Carbon Metabolism Pathways
The Methionine Cycle
Caption: The Methionine Cycle, illustrating the generation of SAM and regeneration of methionine.
Interconnection of Folate and Methionine Cycles
Caption: Interplay between the Folate and Methionine Cycles in one-carbon metabolism.
Conclusion
Methionine stands at the crossroads of one-carbon metabolism, serving as the precursor to the universal methyl donor, S-adenosylmethionine. The intricate and tightly regulated methionine and folate cycles are indispensable for a multitude of cellular processes, from gene expression to nucleotide synthesis. While the specific molecule "this compound" does not appear to be a component of these core pathways, the fundamental principles of one-carbon unit transfer, centered around methionine, remain a critical area of research. Understanding these pathways is paramount for developing therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders. Further research into the nuances of one-carbon metabolism will undoubtedly uncover new regulatory mechanisms and potential targets for drug development.
References
Hydroxymethylmethionine as a Precursor for S-adenosylmethionine: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively documents the role of L-methionine as the direct precursor for the biosynthesis of S-adenosylmethionine (SAM). As of this writing, there is a notable absence of direct scientific evidence or detailed studies on hydroxymethylmethionine serving as a precursor for SAM. This technical guide, therefore, outlines the established metabolic pathway of SAM synthesis from L-methionine, details the substrate specificity of the key enzyme involved, and provides relevant experimental protocols. This information serves as a foundational framework for investigating novel SAM precursors like this compound.
Introduction to S-Adenosylmethionine (SAM)
S-adenosylmethionine (SAM), also known as SAMe or AdoMet, is a vital cosubstrate involved in numerous metabolic pathways across all domains of life.[1][2] It is the primary methyl group donor in most biological methylation reactions, impacting a vast array of substrates including DNA, RNA, proteins, and lipids.[2][3] Beyond its role in transmethylation, SAM is also a precursor for the synthesis of polyamines and, in plants, the hormone ethylene.[1] The biosynthesis and regeneration of SAM are tightly regulated in a process known as the SAM cycle.[4] Given its central role in cellular function, the enzymatic synthesis of SAM is of significant interest for therapeutic and biotechnological applications.
The Canonical Pathway: L-Methionine as the Precursor for SAM
The sole enzyme responsible for the de novo synthesis of SAM is S-adenosylmethionine synthetase, more commonly known as methionine adenosyltransferase (MAT).[4][5] This essential enzyme catalyzes the reaction between L-methionine and adenosine triphosphate (ATP).[5]
The reaction proceeds as follows:
L-methionine + ATP → S-adenosylmethionine + Pyrophosphate + Orthophosphate [6]
The MAT enzyme facilitates a nucleophilic attack from the sulfur atom of L-methionine on the 5' carbon of the adenosine moiety of ATP.[6] This reaction is unique in that it results in the cleavage of all three phosphate groups from ATP.[6]
The SAM Cycle
The SAM cycle encompasses the synthesis of SAM, its utilization in methylation reactions, and the subsequent regeneration of its precursor, L-methionine.
Figure 1. The S-Adenosylmethionine (SAM) Cycle.
Methionine Adenosyltransferase (MAT) and Substrate Specificity
While MAT utilizes L-methionine as its primary substrate, studies have investigated its promiscuity with various methionine analogs. The active site of MAT is highly specific, and even slight modifications to the methionine structure can significantly impact its ability to act as a substrate. Research on human (hMAT2A) and Escherichia coli (eMAT) methionine adenosyltransferases, which have identical active sites, shows differences in substrate specificity, suggesting that enzyme and substrate dynamics play a crucial role.
Currently, there is no available data to suggest that this compound can be utilized by MAT as a substrate for the synthesis of a corresponding SAM analog. Further research would be required to determine if this compound can bind to the active site of MAT and undergo the adenosyl transfer reaction.
Experimental Protocols
The following sections detail standardized methods for the enzymatic synthesis of SAM from L-methionine and its subsequent analysis. These protocols can be adapted for testing the efficacy of potential precursors like this compound.
Enzymatic Synthesis of SAM
This protocol is based on the use of recombinant MAT.
Materials:
-
Recombinant Methionine Adenosyltransferase (MAT)
-
L-methionine
-
Adenosine Triphosphate (ATP)
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
KCl
-
Dithiothreitol (DTT)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, and DTT at appropriate concentrations.
-
Add L-methionine and ATP to the reaction mixture.
-
Initiate the reaction by adding a purified, catalytic amount of recombinant MAT.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at various time points for analysis.
-
Terminate the reaction by heat inactivation or by adding a quenching solution (e.g., perchloric acid).
Workflow for Enzymatic Synthesis:
Figure 2. Experimental workflow for the enzymatic synthesis of SAM.
Analysis of SAM and SAH
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and robust techniques for the separation and quantification of SAM and its related metabolite, S-adenosylhomocysteine (SAH).
Sample Preparation:
-
Centrifuge the terminated reaction mixture to pellet precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample as necessary with the mobile phase.
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at 254 nm.
-
Quantification: Compare the peak areas of the samples to a standard curve of known SAM concentrations.
LC-MS/MS Method:
-
This method offers higher sensitivity and specificity.
-
The separation is achieved using HPLC as described above.
-
The eluent is introduced into a mass spectrometer for detection and quantification based on the mass-to-charge ratio of the parent and daughter ions of SAM and SAH.
Quantitative Data Presentation
Should this compound prove to be a viable precursor, its efficiency would need to be compared to L-methionine. The following tables provide a template for presenting such comparative data.
Table 1: Michaelis-Menten Kinetic Parameters of MAT for Different Substrates
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| L-Methionine | ||||
| This compound |
Table 2: Yield of SAM from Different Precursors Over Time
| Time (hours) | SAM Yield from L-Methionine (%) | SAM Yield from this compound (%) |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Conclusion and Future Directions
While L-methionine is the established natural precursor for the enzymatic synthesis of S-adenosylmethionine, the potential for other analogs to serve this role remains an area of active investigation. The substrate specificity of methionine adenosyltransferase is a key determinant in this process. To date, there is no scientific literature confirming that this compound can act as a precursor for SAM.
Future research should focus on in vitro enzymatic assays using purified MAT and this compound to determine if it is a viable substrate. Should this prove successful, subsequent studies could explore the in vivo metabolic fate of this compound and its potential to augment intracellular SAM pools. The experimental frameworks provided in this guide offer a starting point for such investigations. The development of novel SAM precursors could have significant implications for the treatment of diseases associated with methylation defects and for various biotechnological applications.
References
- 1. Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 4. Methionine adenosyltransferase and S-adenosylmethionine in alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Substrate Dynamics Contribute to Enzymatic Specificity in Human and Bacterial Methionine Adenosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Bioavailability of Different Methionine Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, plays a pivotal role in protein synthesis, methyl group donation for various metabolic reactions, and the synthesis of other sulfur-containing compounds. In various applications, from animal nutrition to pharmaceutical development, the efficacy of methionine supplementation is critically dependent on its bioavailability. Commercially available methionine sources primarily include L-methionine (the biologically active form), DL-methionine (a racemic mixture of D- and L-isomers), and methionine hydroxy analogue (MHA).[1][2] Understanding the comparative bioavailability of these sources is paramount for optimizing formulations and achieving desired physiological outcomes.
This technical guide provides an in-depth overview of the methodologies used to investigate the bioavailability of different methionine sources. It includes a summary of quantitative data from comparative studies, detailed experimental protocols, and visualizations of key metabolic and experimental pathways.
Comparative Bioavailability of Methionine Sources: A Quantitative Summary
The relative bioavailability (RBV) of different methionine sources is a key metric for comparing their efficacy. RBV is typically determined by comparing the growth or metabolic response of a test methionine source to a standard source, usually DL-methionine or L-methionine. The following tables summarize quantitative data on the RBV of various methionine sources from multiple studies.
Table 1: Relative Bioavailability (RBV) of Methionine Hydroxy Analogue (MHA) compared to DL-Methionine
| Animal Species | Response Criteria | RBV of MHA (%) | Reference |
| Broiler Chickens | Weight Gain | 52 | [3] |
| Broiler Chickens | Feed Conversion Ratio | 57 | [3] |
| Broiler Chickens | Breast Meat Yield | 65 | [3] |
| Broiler Chickens | Not Specified | ~65 (under normal conditions) | [4] |
| Pigs | Nitrogen Retained (g/d) | 68.4 (product-to-product), 81.4 (equimolar) | [5] |
| Pigs | Nitrogen Retained (g/d) | 63.0 (product-to-product), 75.0 (equimolar) | [5] |
| Pigs | Overall | 65.7 (product-to-product), 78.2 (equimolar) | [5] |
Table 2: Relative Bioavailability (RBV) of L-Methionine compared to DL-Methionine
| Animal Species | Response Criteria | RBV of L-Methionine (%) | Reference |
| Weaned Pigs | Average Daily Gain | 99.6 | [6] |
| Broiler Chickens | Average Daily Gain | 142.5 (in yellow-feathered broilers) | [7] |
| Broiler Chickens | Feed Conversion Ratio | 138.5 (in weaned piglets) | [8] |
| Nursery Pigs | Urinary N Output | 114.2 (D-Met relative to L-Met is 87.6) | [8][9] |
| Nursery Pigs | N Retention | 111.6 (D-Met relative to L-Met is 89.6) | [8][9] |
Experimental Protocols for Assessing Methionine Bioavailability
The determination of methionine bioavailability relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two commonly employed assays: the slope-ratio assay and the nitrogen balance study.
Slope-Ratio Assay
The slope-ratio assay is a widely used method to determine the relative bioavailability of a test nutrient compared to a standard. The principle is based on the linear response of a specific outcome (e.g., weight gain, protein deposition) to increasing levels of the limiting nutrient in a deficient basal diet.
-
Animal Model and Acclimation:
-
Select a homogenous group of young, growing animals (e.g., chicks, piglets).
-
House animals individually or in small groups in a controlled environment (temperature, humidity, light cycle).
-
Provide a common acclimation diet for a period of 5-7 days to allow adaptation to the housing and feeding system.
-
-
Basal Diet Formulation:
-
Formulate a basal diet that is adequate in all nutrients except for methionine, which should be clearly deficient. The methionine level should be low enough to elicit a linear growth response to supplementation.
-
All other amino acids should be supplied to meet or slightly exceed the animals' requirements to ensure methionine is the sole limiting amino acid.
-
-
Experimental Diets:
-
Create a series of experimental diets by supplementing the basal diet with graded levels of the standard methionine source (e.g., DL-Methionine) and the test methionine source(s) (e.g., L-Methionine, MHA).
-
Typically, at least three levels of supplementation for each source are used, plus the unsupplemented basal diet as a negative control.
-
The supplementation levels should be chosen to fall within the linear response range.
-
-
Experimental Design and Conduct:
-
Randomly assign animals to the dietary treatments.
-
Provide the experimental diets and water ad libitum for a defined period (e.g., 14-21 days).
-
Record individual or group body weight and feed intake at the beginning and end of the experimental period.
-
-
Data Collection and Analysis:
-
Calculate response criteria such as average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Perform a multiple linear regression analysis with the response variable (e.g., ADG) as the dependent variable and the supplemental intake of each methionine source as the independent variables.
-
The model is typically of the form: Y = a + b_1X_1 + b_2X_2, where Y is the response, 'a' is the intercept (response to the basal diet), b_1 and b_2 are the regression coefficients (slopes) for the standard and test sources, and X_1 and X_2 are the supplemental intakes of the standard and test sources, respectively.
-
The relative bioavailability (RBV) of the test source compared to the standard source is calculated as the ratio of the slopes: RBV (%) = (b_2 / b_1) * 100.
-
Nitrogen Balance Study
A nitrogen balance study is a metabolic trial that quantifies the amount of nitrogen retained by an animal, which is an indicator of protein accretion. This method is particularly useful for assessing the bioavailability of amino acids.
-
Animal Model and Preparation:
-
Use animals of a specific age and weight range (e.g., growing pigs).
-
House animals in individual metabolism cages that allow for the separate and complete collection of urine and feces.
-
For pigs, a surgical implantation of a urinary catheter may be necessary for precise urine collection.
-
-
Dietary Treatments:
-
Formulate a basal diet deficient in methionine.
-
Create experimental diets by supplementing the basal diet with the standard and test methionine sources at one or more levels.
-
-
Experimental Procedure:
-
The study consists of an adaptation period (typically 5-7 days) where the animals are fed the experimental diets to allow their metabolism to stabilize.
-
This is followed by a collection period (typically 4-5 days) during which all feces and urine are quantitatively collected.
-
A marker (e.g., ferric oxide or chromic oxide) is added to the feed at the beginning and end of the collection period to precisely mark the feces corresponding to the collection period.
-
-
Sample Collection and Processing:
-
Collect feces daily, weigh, and store frozen. At the end of the collection period, pool the feces for each animal, homogenize, and take a subsample for analysis.
-
Collect urine into a container with a preservative (e.g., sulfuric acid) to prevent nitrogen loss. Record the total volume and take a representative subsample for analysis.
-
Analyze feed, feces, and urine samples for their nitrogen content using the Kjeldahl method or a combustion analyzer.
-
-
Calculations:
-
Nitrogen Intake (NI): NI = Feed Intake (g) * Nitrogen content of feed (%)
-
Fecal Nitrogen (FN): FN = Fecal Output (g) * Nitrogen content of feces (%)
-
Urinary Nitrogen (UN): UN = Urine Volume (ml) * Nitrogen content of urine (g/ml)
-
Nitrogen Balance (NB) or Nitrogen Retention: NB = NI - FN - UN
-
Apparent Nitrogen Digestibility (%): (NI - FN) / NI * 100
-
Nitrogen Retention (% of Intake): (NB / NI) * 100
-
-
Data Analysis:
-
The nitrogen retention data can be analyzed using a slope-ratio model, similar to the growth assay, to determine the relative bioavailability of the methionine sources.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways.
Metabolic Conversion of Methionine Sources
For D-methionine and MHA to be utilized for protein synthesis, they must first be converted to L-methionine.[1][2] This conversion primarily occurs in the liver and kidneys.[2]
Caption: Metabolic pathway for the conversion of DL-methionine and MHA to L-methionine.
Experimental Workflow for a Slope-Ratio Assay
The following diagram outlines the key steps in conducting a slope-ratio assay to determine the relative bioavailability of different methionine sources.
Caption: Experimental workflow for a slope-ratio bioavailability assay.
Conclusion
The investigation of methionine bioavailability is a multifaceted process requiring rigorous experimental design and precise analytical techniques. This guide has provided a comprehensive overview of the key considerations, from the quantitative comparison of common methionine sources to the detailed protocols for their evaluation. The choice of methionine source can have significant implications for efficacy and cost-effectiveness in various applications. Therefore, a thorough understanding of their relative bioavailabilities, as determined by the methods outlined herein, is essential for researchers, scientists, and drug development professionals. The provided diagrams of metabolic and experimental pathways serve as a visual aid to further clarify these complex processes.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of 3 rumen-undegradable methionine sources in dairy cows using the area under the curve technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Isomers of Hydroxymethylmethionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, potential isomers, and physicochemical properties of N-(Hydroxymethyl)-DL-methionine. It details the theoretical basis for its isomerism and outlines general experimental approaches for its synthesis and characterization based on available literature for related compounds. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in this methionine derivative.
Molecular Structure
N-(Hydroxymethyl)-DL-methionine is a derivative of the essential amino acid methionine. The core structure consists of a methionine molecule where a hydroxymethyl group (-CH₂OH) is attached to the alpha-amino group.
-
Molecular Formula: C₆H₁₃NO₃S[1]
-
IUPAC Name: 2-(hydroxymethylamino)-4-methylsulfanylbutanoic acid[1]
-
CAS Number: 64226-78-4[1]
-
PubChem CID: 135273[1]
-
Molecular Weight: 179.24 g/mol [1]
The presence of a chiral center at the alpha-carbon and the addition of the hydroxymethyl group introduce interesting stereochemical possibilities, which are discussed in the following sections.
Isomers of Hydroxymethylmethionine
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, two main types of isomerism are of interest: constitutional isomerism and stereoisomerism.
Constitutional Isomers
Constitutional isomers have different connectivity of atoms. While numerous constitutional isomers of C₆H₁₃NO₃S are theoretically possible, within the context of derivatives of methionine, the primary focus is on stereoisomerism.
Stereoisomers
Stereoisomers have the same molecular formula and sequence of bonded atoms, but they differ in the three-dimensional orientation of their atoms in space.
N-(Hydroxymethyl)-methionine possesses a chiral center at the alpha-carbon (C2), the carbon atom bonded to the amino group, the carboxyl group, the hydrogen atom, and the 4-(methylsulfanyl)butane side chain. This chirality results in the existence of two enantiomers, which are non-superimposable mirror images of each other:
-
N-(Hydroxymethyl)-L-methionine: The (S)-configuration at the alpha-carbon.
-
N-(Hydroxymethyl)-D-methionine: The (R)-configuration at the alpha-carbon.
The "DL" in N-(Hydroxymethyl)-DL-methionine indicates a racemic mixture, meaning it contains equal amounts of the L- and D-enantiomers.
Diastereomers are stereoisomers that are not mirror images of each other. While N-(Hydroxymethyl)-methionine itself only has one chiral center, derivatives with additional chiral centers could exhibit diastereomerism. For the parent molecule, this form of isomerism is not present.
The relationship between the different types of isomers of this compound can be visualized as follows:
Isomer classification for this compound.
Physicochemical Properties
| Property | N-(Hydroxymethyl)-DL-methionine (Computed) | DL-Methionine (Experimental/Computed) |
| Molecular Weight | 179.24 g/mol [1] | 149.21 g/mol |
| XLogP3 | -2.4 | -1.9 |
| Hydrogen Bond Donor Count | 3 | 2 |
| Hydrogen Bond Acceptor Count | 5 | 4 |
| Rotatable Bond Count | 6 | 4 |
| Topological Polar Surface Area | 94.9 Ų | 63.3 Ų |
| Melting Point | Not available | ~270-273 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Sparingly soluble in water |
Experimental Protocols
Synthesis of N-(Hydroxymethyl)-DL-methionine
A detailed experimental protocol for the synthesis of the free acid form of N-(Hydroxymethyl)-DL-methionine is not explicitly available in peer-reviewed literature. However, patents describing the synthesis of its calcium salt provide a general methodology. The synthesis generally involves the N-hydroxymethylation of methionine using formaldehyde.
General Protocol (based on the synthesis of the calcium salt): [2]
-
Dissolution of Methionine: DL-Methionine is dissolved in an aqueous medium. The pH is typically adjusted to the alkaline range using a base like sodium hydroxide to deprotonate the amino group, making it more nucleophilic.
-
Reaction with Formaldehyde: An aqueous solution of formaldehyde is added to the methionine solution. The reaction mixture is stirred, likely at a controlled temperature, to allow for the nucleophilic addition of the amino group to the carbonyl carbon of formaldehyde.
-
Formation of the Free Acid (Hypothetical): To obtain the free acid, a careful acidification of the reaction mixture would be necessary to protonate the carboxylate and the hydroxyl group of the hydroxymethyl moiety. This step would need to be optimized to ensure the stability of the N-hydroxymethyl bond, which can be susceptible to hydrolysis under certain pH conditions.
-
Purification: The final product would likely be purified by crystallization from a suitable solvent system.
The workflow for the synthesis can be visualized as follows:
Generalized synthesis workflow for N-hydroxymethylmethionine.
Characterization
The synthesized N-(Hydroxymethyl)-DL-methionine would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show a characteristic signal for the methylene protons of the hydroxymethyl group, likely a singlet or a doublet depending on the exchange rate of the hydroxyl proton. The other signals of the methionine backbone would also be present, potentially with slight shifts compared to the parent amino acid.
-
¹³C NMR would show an additional signal for the carbon of the hydroxymethyl group.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, the N-H stretch (which may be absent or shifted in the N-substituted product), and the C=O stretch of the carboxyl group.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.
-
Separation of Isomers
The separation of the L- and D-enantiomers of N-(Hydroxymethyl)-methionine would require chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating amino acid enantiomers.
General HPLC Protocol for Chiral Separation:
-
Column Selection: A chiral column, such as one based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases, would be selected.
-
Mobile Phase: The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH and ionic strength of the buffer would be optimized to achieve the best separation.
-
Detection: Detection would likely be performed using a UV detector, as the carboxyl group provides some UV absorbance, or a more universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS).
Biological Activity and Signaling Pathways
As of the current literature survey, there is no specific information available regarding the biological activity of N-(Hydroxymethyl)-DL-methionine or its involvement in any signaling pathways. While methionine and its derivatives play crucial roles in various metabolic pathways, the biological effects of the N-hydroxymethyl modification have not been extensively studied.
Further research would be required to determine if N-(Hydroxymethyl)-DL-methionine has any significant biological effects, such as acting as a pro-drug of methionine, interacting with specific enzymes or receptors, or exhibiting any cytotoxic or therapeutic properties.
Conclusion
N-(Hydroxymethyl)-DL-methionine is a derivative of methionine with interesting structural features, particularly its chirality. While its synthesis is conceptually straightforward, detailed experimental data on its properties and biological activity are lacking in the public domain. This guide provides a theoretical framework and outlines general experimental approaches that can serve as a starting point for researchers interested in further investigating this compound. The potential for this molecule to have unique biological properties due to its structural modification warrants further exploration.
References
In-depth Technical Guide on the Role of Methyl Donors in Biochemical Reactions
A Note to the Reader: Initial searches for "hydroxymethylmethionine" did not yield relevant results in the context of its role as a methyl donor in established biochemical pathways. The scientific literature extensively documents S-adenosylmethionine (SAM) as the primary methyl donor in a vast array of biological methylation reactions. Therefore, this guide will focus on the established roles of key methyl donors, with a central emphasis on SAM. It is possible that "this compound" may be a novel, hypothetical, or erroneously named compound. This guide will proceed by detailing the well-understood mechanisms of methyl donation in biological systems.
Introduction
Methylation is a fundamental biochemical process involving the transfer of a methyl group (CH₃) from a donor molecule to a substrate, such as DNA, RNA, proteins, or small molecules. This process is critical for the regulation of gene expression, protein function, and metabolism. The primary methyl donor in these reactions is S-adenosylmethionine (SAM).[1][2] The availability of SAM is intrinsically linked to the one-carbon metabolism, which involves a series of interconnected pathways, including the methionine and folate cycles.[1][2] Key nutrients like methionine, folate, betaine, choline, and certain B vitamins serve as crucial methyl donors or cofactors in these cycles.[2][3]
The Central Role of S-Adenosylmethionine (SAM)
S-adenosylmethionine (SAM) is a sulfonium ion-containing molecule synthesized from the essential amino acid methionine and ATP.[1] It is often referred to as the universal methyl donor for a class of enzymes known as methyltransferases.[1] These enzymes facilitate the transfer of the methyl group from SAM to a wide range of biological molecules.[1]
The synthesis and regeneration of SAM are central to one-carbon metabolism, which encompasses the folate and methionine cycles.
-
Methionine Cycle: In this cycle, methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT).[1] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine to complete the cycle.
-
Folate Cycle: The folate cycle is crucial for the remethylation of homocysteine to methionine. 5-methyltetrahydrofolate, a derivative of folate (vitamin B9), donates a methyl group to cobalamin (vitamin B12), which then transfers it to homocysteine in a reaction catalyzed by methionine synthase.[1]
-
Betaine-Homocysteine Methyltransferase (BHMT) Pathway: An alternative pathway for homocysteine remethylation, particularly in the liver and kidneys, involves the enzyme betaine-homocysteine S-methyltransferase (BHMT). BHMT catalyzes the transfer of a methyl group from betaine to homocysteine to form methionine.[4]
Below is a diagram illustrating the interconnectedness of these pathways.
Caption: Interplay of the Methionine and Folate Cycles in SAM Synthesis.
Experimental Protocols for Studying Methyl Donors
The investigation of methyl donors and their roles in biochemical reactions involves a variety of experimental techniques. Below are summarized methodologies for key experimental approaches.
| Experiment | Objective | Methodology |
| Quantification of SAM and SAH | To measure the levels of the primary methyl donor and its demethylated product, providing an indication of methylation capacity. | High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is a common method. Tissues or cells are homogenized, and metabolites are extracted. The extract is then injected into the HPLC system for separation, followed by detection and quantification by the mass spectrometer. |
| DNA Methylation Analysis | To determine the extent and location of DNA methylation, a key epigenetic modification. | Bisulfite sequencing is a gold-standard technique. DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation status. |
| Enzyme Activity Assays | To measure the activity of key enzymes in one-carbon metabolism, such as MAT, MS, and BHMT. | These assays typically involve incubating a cell or tissue lysate with the enzyme's specific substrates and cofactors. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods. |
Below is a workflow diagram for a typical DNA methylation analysis experiment.
References
- 1. The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Maternal Methyl-Group Donor Intake and Global DNA (Hydroxy)Methylation before and during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mikekreder.com [mikekreder.com]
Exploring the Antioxidant Properties of Methionine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine, an essential sulfur-containing amino acid, and its derivatives play a multifaceted role in cellular defense against oxidative stress. Beyond its function as a protein building block, methionine's unique chemical properties and its central position in key metabolic pathways make it and its metabolites crucial players in maintaining redox homeostasis. This technical guide provides an in-depth exploration of the antioxidant properties of methionine and its principal derivatives, including N-acetylmethionine (NAM), S-adenosylmethionine (SAM), and the products of its oxidation, methionine sulfoxide and methionine sulfone. We will delve into their direct radical-scavenging capabilities, their roles as precursors to potent endogenous antioxidants like glutathione, and their involvement in critical signaling pathways that regulate the cellular antioxidant response. This guide presents a compilation of quantitative data from various antioxidant assays, detailed experimental protocols for assessing antioxidant activity, and visual representations of the key biochemical pathways and experimental workflows involved.
Introduction: The Diverse Antioxidant Mechanisms of Methionine and Its Derivatives
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Methionine and its derivatives contribute to antioxidant defense through several key mechanisms:
-
Direct Radical Scavenging: The sulfur atom in the methionine side chain can directly interact with and neutralize various ROS. While native methionine exhibits modest direct scavenging activity at physiological temperatures, its derivatives and its role within proteins are significant. Surface-exposed methionine residues in proteins can act as "last-chance" antioxidants, sacrificing themselves to oxidation to protect more critical residues.[1] This oxidation is reversible through the action of methionine sulfoxide reductases (Msrs).[2]
-
Precursor to Glutathione (GSH): Methionine is a critical precursor for the synthesis of cysteine, the rate-limiting amino acid for the production of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[3] S-adenosylmethionine (SAM) is a key intermediate in this transsulfuration pathway.[4]
-
Iron Chelation: Some derivatives, notably SAM, can chelate transition metals like iron, thereby preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5]
-
Modulation of Antioxidant Signaling Pathways: Methionine metabolism is intricately linked to the Keap1-Nrf2 signaling pathway, a master regulator of the expression of numerous antioxidant and detoxification enzymes.
This guide will explore these mechanisms in detail for specific methionine derivatives.
Quantitative Antioxidant Capacity of Methionine Derivatives
Quantifying the antioxidant capacity of individual compounds is essential for comparing their efficacy. Standardized in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are commonly employed. The results are often expressed as the half-maximal inhibitory concentration (IC50), the concentration of the antioxidant required to scavenge 50% of the radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity to that of Trolox, a water-soluble vitamin E analog.
| Compound | DPPH Radical Scavenging Activity | ABTS Radical Scavenging Activity | Notes |
| L-Methionine | No significant activity at room temperature.[6] | No significant activity.[7][8] | Antioxidant activity is more pronounced at elevated temperatures or when incorporated into peptides and proteins.[6] |
| N-Acetylmethionine (NAM) | Effective DPPH radical scavenger. | Data not readily available in comparative studies. | The acetyl group may enhance its antioxidant properties compared to native methionine. |
| S-Adenosylmethionine (SAM) | Data on direct DPPH scavenging is limited. | Effective in scavenging hydroxyl radicals, but less so against peroxynitrite or HOCl compared to GSH.[9] | Primary antioxidant role is as a precursor to glutathione and as an iron chelator.[5][10][11] |
| Methionine Sulfoxide | Considered the oxidized form of methionine; does not possess direct radical scavenging activity.[12] | Considered the oxidized form of methionine; does not possess direct radical scavenging activity. | Can be reduced back to methionine by methionine sulfoxide reductases (Msrs), contributing to a catalytic antioxidant cycle.[2] |
| N-Acetylcysteine (NAC) (for comparison) | High antioxidant activity index (AAI = 4.152). | Effective scavenger. | A well-established antioxidant often used as a positive control. |
Signaling Pathways and Metabolic Interconnections
The antioxidant functions of methionine derivatives are deeply intertwined with cellular metabolism and signaling.
Methionine Metabolism and Glutathione Synthesis
Methionine is converted to S-adenosylmethionine (SAM), which then donates a methyl group to become S-adenosylhomocysteine (SAH). SAH is hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. Cysteine, along with glutamate and glycine, is then used to synthesize glutathione (GSH).
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration. L-methionine has been shown to activate the Nrf2-ARE pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (methionine derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Samples: Prepare stock solutions of the methionine derivatives and the positive control in a suitable solvent (e.g., methanol or water). Create a series of dilutions of each test sample.
-
Assay:
-
To a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent used for the samples and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the solvent and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration that provides 50% inhibition.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (methionine derivatives)
-
Trolox (for standard curve)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples and Standard: Prepare stock solutions and serial dilutions of the methionine derivatives and Trolox.
-
Assay:
-
To a 96-well plate, add 10 µL of each sample or standard dilution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as:
Where A_control is the absorbance of the blank (ABTS•+ solution without sample) and A_sample is the absorbance of the test sample.
-
TEAC Determination: A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the samples is then expressed as Trolox Equivalents (TEAC).
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay measures the ability of antioxidants to prevent the oxidation of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the fluorescent dichlorofluorescein (DCF) within cells.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
96-well black, clear-bottom cell culture plates
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (as a standard)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and wash the cells with HBSS. Treat the cells with 100 µL of medium containing the test compound or quercetin standard at various concentrations for 1 hour.
-
Probe Loading: Remove the treatment medium and add 100 µL of 25 µM DCFH-DA in HBSS to each well. Incubate for 30 minutes.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with HBSS. Add 100 µL of 600 µM AAPH in HBSS to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculation: The area under the curve (AUC) is calculated for both the control and the sample-treated wells. The CAA value is calculated as:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as quercetin equivalents (QE).
Conclusion
Methionine and its derivatives represent a versatile and crucial component of the cell's antioxidant defense system. While direct radical scavenging by free methionine is limited under physiological conditions, its incorporation into proteins and its metabolic conversion to compounds like S-adenosylmethionine, which fuels glutathione synthesis, are of paramount importance. N-acetylated forms may offer enhanced direct antioxidant activity. The intricate relationship between methionine metabolism and the Nrf2 signaling pathway further underscores its central role in orchestrating a robust antioxidant response. Understanding the distinct and complementary antioxidant mechanisms of various methionine derivatives is essential for researchers and drug development professionals seeking to leverage these compounds for therapeutic benefit in conditions associated with oxidative stress. Further research is warranted to obtain a more comprehensive and directly comparative quantitative dataset of the antioxidant capacities of the full spectrum of methionine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant role of methionine-containing intra- and extracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-adenosyl-L-methionine modifies antioxidant-enzymes, glutathione-biosynthesis and methionine adenosyltransferases-1/2 in hepatitis C virus-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sketchviz.com [sketchviz.com]
- 6. Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying - PMC [pmc.ncbi.nlm.nih.gov]
- 7. <i>In vitro</i> antioxidant actions of sulfur-containing amino acids - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. dpph assay ic50: Topics by Science.gov [science.gov]
- 10. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Impact of Hydroxymethylmethionine on Cellular Redox State: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethylmethionine, scientifically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a synthetic analogue of the essential amino acid methionine. It is widely utilized in animal nutrition as a methionine source and has demonstrated significant antioxidant properties that play a crucial role in maintaining cellular redox homeostasis. This technical guide provides an in-depth analysis of the impact of HMTBA on the cellular redox state, focusing on its effects on antioxidant defense systems and the underlying signaling pathways. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and signaling and metabolic pathways are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: Cellular Redox State and the Role of Methionine
The cellular redox state is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism and play roles in cell signaling. However, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases.
Methionine, an essential sulfur-containing amino acid, is a key player in maintaining redox homeostasis. It serves as a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, and cysteine, the rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1] this compound (HMTBA) is a precursor of L-methionine and is considered an effective source for protein synthesis and related metabolic functions.[2][3] Notably, HMTBA has been shown to possess intrinsic antioxidant capabilities that may offer additional benefits in mitigating oxidative stress.[4]
Impact of this compound on Antioxidant Defense Systems
HMTBA has been demonstrated to positively influence the primary components of the cellular antioxidant defense system, namely glutathione and antioxidant enzymes.
Glutathione Metabolism
Glutathione exists in both reduced (GSH) and oxidized (GSSG) forms, and the GSH/GSSG ratio is a critical indicator of cellular redox status. HMTBA supplementation has been shown to modulate glutathione levels, particularly under conditions of oxidative stress. Studies in broiler chickens have shown that dietary HMTBA can increase the levels of total glutathione (TGSH) and reduced glutathione (rGSH) in breast muscle.[5] Furthermore, under low-temperature stress, higher supplementation of HMTBA increased GSH and glutathione peroxidase (GSH-Px) activity in the liver and superoxide dismutase (SOD) activity in the lung.[6] This suggests that HMTBA can enhance the cellular capacity to synthesize and maintain a reduced glutathione pool, thereby bolstering the antioxidant defense.
The metabolic conversion of HMTBA to methionine is a key step in its ability to influence glutathione levels. This conversion provides the necessary cysteine precursor for GSH synthesis.
Antioxidant Enzyme Activity
HMTBA supplementation has been shown to enhance the activity of key antioxidant enzymes that are crucial for detoxifying ROS.
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Studies have reported increased SOD activity in the lungs and livers of broilers supplemented with HMTBA, particularly under stress conditions.[6]
-
Glutathione Peroxidase (GSH-Px): GSH-Px is a family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using GSH as a reductant. Increased GSH-Px activity has been observed in the liver of broilers fed HMTBA-supplemented diets.[6]
-
Catalase (CAT): While direct studies on HMTBA and catalase are less common, the overall improvement in antioxidant capacity suggests a potential positive influence on this enzyme, which is responsible for the decomposition of hydrogen peroxide to water and oxygen.
The upregulation of these enzymes suggests that HMTBA may influence the transcriptional regulation of antioxidant genes, potentially through pathways like the Nrf2-ARE pathway.
Signaling Pathways Modulated by this compound
The antioxidant effects of HMTBA are likely mediated through the modulation of key signaling pathways that regulate the expression of antioxidant genes.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
While direct evidence for HMTBA activating the Nrf2 pathway is still emerging, studies on methionine have shown its critical role in Nrf2 activation.[7] Methionine restriction has been shown to induce Nrf2-dependent gene expression.[8] Given that HMTBA is a methionine precursor, it is plausible that it influences the Nrf2-ARE pathway, thereby upregulating the expression of antioxidant enzymes like SOD and GSH-Px, as well as enzymes involved in glutathione synthesis.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies investigating the impact of HMTBA on markers of cellular redox state.
Table 1: Effect of HMTBA on Glutathione Levels in Broiler Chickens
| Tissue | Parameter | Control | 0.22% L-Met | 0.31% HMTBA | Reference |
| Breast Muscle | Total Glutathione (TGSH) | Lower | Higher | Higher | [5] |
| Breast Muscle | Reduced Glutathione (rGSH) | Lower | Higher | Higher | [5] |
| Liver (Low Temp) | Glutathione (GSH) | Decreased | - | Increased (0.51%) | [6] |
| Liver (Low Temp) | GSH-Px Activity | Decreased | - | Increased (0.51%) | [6] |
| Lung (Low Temp) | SOD Activity | - | - | Increased (0.51%) | [6] |
Table 2: Effect of Manganese-Chelated Hydroxymethionine (MnHMet) in Ducks
| Tissue/Parameter | 0 mg/kg MnHMet | 90 mg/kg MnHMet | 120 mg/kg MnHMet | Reference |
| Serum T-AOC | Lower | - | Higher | [9] |
| Liver MnSOD mRNA | Lower | - | Higher | [9] |
| Breast Muscle MnSOD mRNA | Lower | - | Higher | [9] |
| Serum MDA | Higher | - | Lower | [9] |
Table 3: Effect of High-Dose HMTBA on Reactive Oxygen Species
| Cell Type | Parameter | Control | 1000 µM HMTBA | Reference |
| C2C12 Myoblasts | Extracellular H₂O₂ | Lower | Significantly Elevated | [10] |
| QM7 Myoblasts | Extracellular H₂O₂ | Lower | Significantly Elevated | [10] |
Note: The data presented are qualitative comparisons or directional changes as reported in the abstracts. For precise numerical values and statistical significance, please refer to the full-text articles.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to assess the impact of HMTBA on cellular redox state.
Measurement of Glutathione (GSH, GSSG, Total GSH)
Principle: The most common methods rely on the enzymatic recycling assay using glutathione reductase or colorimetric detection with reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Protocol Outline (DTNB/GR Enzyme Recycling Method): [11]
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer (e.g., phosphate buffer) on ice.
-
To measure GSSG specifically, first, derivatize GSH with a scavenger like 2-vinylpyridine.
-
Deproteinize the samples using an acid like metaphosphoric acid or perchloric acid.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.
-
Add the sample supernatant to a 96-well plate.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm kinetically over several minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance.
-
Determine the concentration of total glutathione or GSSG from a standard curve prepared with known concentrations of GSH or GSSG.
-
Calculate reduced glutathione (GSH) by subtracting GSSG from total glutathione.
-
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Evaluation of Methionine Sources in Protein Reduced Diets for Turkeys in the Late Finishing Period Regarding Performance, Footpad Health and Liver Health [mdpi.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Measurement of the malondialdehyde (MDA) level [bio-protocol.org]
- 11. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Hydroxymethylmethionine in Animal Feed using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable method for the quantification of hydroxymethylmethionine (HMM), also known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), in various animal feed matrices. HMM is a widely used synthetic source of methionine, an essential amino acid crucial for animal growth and development. The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, ensuring high specificity, accuracy, and precision. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to aid researchers, scientists, and quality control professionals in the accurate determination of HMM content in animal feed.
Introduction
Methionine is a critical limiting amino acid in the diets of poultry, swine, and other livestock. To ensure optimal growth and feed efficiency, animal diets are often supplemented with synthetic methionine sources. This compound (HMM) is a popular methionine analog that is converted to L-methionine in the animal's body. Accurate quantification of HMM in feed is essential for feed manufacturers to guarantee product quality and for researchers to study its efficacy and metabolism. The HPLC-UV method described herein offers a straightforward and effective approach for the routine analysis of HMM in animal feed samples.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results. The following protocol outlines the steps for extracting HMM from animal feed samples.
1.1. Reagents and Materials:
-
Deionized water
-
Methanol (HPLC grade)
-
Formic acid (or other suitable acid for acidified methanol)
-
Dilution buffer (pH 7)
-
Syringe filters (0.45 µm)
-
Vortex mixer
-
Centrifuge
-
Grinder or mill
1.2. Sample Homogenization:
-
Obtain a representative sample of the animal feed.
-
Grind the feed sample to a fine powder (to pass through a 1 mm screen) to ensure homogeneity.[1]
1.3. Extraction Procedure:
-
Weigh accurately approximately 5 g of the homogenized feed sample into a 50 mL conical tube.
-
Add 20 mL of extraction solvent ('water:acidified methanol' 50:50, v/v). The acidified methanol can be prepared by adding a small amount of formic acid to methanol. Alternatively, a dilution buffer at pH 7 can be used.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a mechanical shaker and shake for 30 minutes.
-
Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the solid particles.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis
2.1. Instrumentation:
-
HPLC system equipped with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2.2. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Isocratic elution with a mixture of aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.5) and acetonitrile. The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 214 nm[2][3] |
| Run Time | Approximately 15 minutes |
2.3. Calibration:
-
Prepare a stock solution of HMM standard in the extraction solvent.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of HMM in the feed samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity of the calibration curve should be verified (r² > 0.99).
Data Presentation
The following tables summarize the performance characteristics of the method and provide an example of quantitative data for HMM in different feed types.
Table 1: Method Performance Characteristics [2][3]
| Parameter | Result |
| Relative Standard Deviation for Repeatability (RSDr) | 0.4% - 2.7% |
| Relative Standard Deviation for Intermediate Precision (RSDip) | 1.6% - 2.7% |
| Recovery Rate (RRec) | 89% - 99% |
| Limit of Quantification (LOQ) | 0.08 - 0.2 g/kg |
Table 2: Example Quantification of this compound in Animal Feed Samples
| Sample ID | Feed Type | HMM Concentration (g/kg) |
| Samp-001 | Broiler Starter | 1.52 |
| Samp-002 | Broiler Grower | 1.25 |
| Samp-003 | Swine Finisher | 1.08 |
| Samp-004 | Aquaculture Feed | 1.80 |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in animal feed.
Caption: Experimental workflow for HMM quantification.
Conclusion
The RP-HPLC-UV method presented in this application note is a reliable and accurate technique for the quantification of this compound in animal feed. The detailed protocol and performance data demonstrate the suitability of this method for routine quality control and research applications. The provided workflow diagram offers a clear visual guide to the entire analytical process.
References
Application Notes and Protocols for the Analytical Detection of Methionine Hydroxy Analog in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methionine Hydroxy Analog (MHA), also known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), in plasma samples. The described protocols are intended to guide researchers in establishing robust and sensitive analytical methods for pharmacokinetic studies, nutritional research, and other applications where monitoring MHA levels in biological matrices is crucial.
Introduction
Methionine Hydroxy Analog (MHA) is a synthetic precursor of the essential amino acid methionine and is widely used in animal nutrition to improve protein synthesis and overall performance. In research and drug development, accurate quantification of MHA in plasma is essential for evaluating its bioavailability, metabolism, and pharmacokinetic profile. The methods outlined below describe validated approaches using liquid chromatography coupled with mass spectrometry (LC-MS), providing high sensitivity and selectivity for the detection of MHA in complex biological matrices like plasma.
Analytical Methods
A sensitive and specific method for the quantification of MHA in plasma can be achieved using reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS-MS). This approach allows for the direct measurement of MHA with minimal sample preparation and high throughput.
Key Experimental Protocols
1. Plasma Sample Preparation
A simple and efficient protein precipitation method is recommended for the extraction of MHA from plasma samples.
-
Materials:
-
Plasma samples collected in EDTA or heparin tubes.
-
Acetonitrile (ACN), HPLC grade.
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled MHA, if available, or a structural analog).
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Microcentrifuge.
-
-
Protocol:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the internal standard solution to each sample, standard, and quality control.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following conditions have been found suitable for the chromatographic separation and mass spectrometric detection of MHA.
-
Instrumentation:
-
HPLC system capable of gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MHA (HMTBa): Precursor ion (m/z) 149.0 -> Product ion (m/z) 103.0
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Presentation
The performance of the analytical method should be validated to ensure reliability. The following table summarizes typical quantitative data for a validated LC-MS/MS method for MHA in bovine serum, which is expected to be comparable in human plasma.[1]
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol for detecting MHA in plasma.
Signaling Pathway (Illustrative)
While MHA itself is not part of a signaling pathway, its conversion to methionine is a critical metabolic step. The following diagram illustrates this simplified conversion process.
References
Application Notes and Protocols for Hydroxymethylmethionine as a Methionine Substitute in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine, an essential amino acid, is a critical component of cell culture media, playing a pivotal role in the initiation of protein synthesis and various other metabolic processes. However, the oxidation of methionine residues in recombinant proteins, particularly monoclonal antibodies, is a significant concern during manufacturing and storage, as it can impact the product's stability and biological function. Hydroxymethylmethionine (HMM), also known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), has emerged as a potential substitute for methionine in cell culture media. As a precursor to L-methionine, HMM can be taken up by cells and converted into its functional amino acid form. This application note provides a comprehensive overview of the use of HMM in cell culture, including its effects on cell growth, protein production, and potential benefits in reducing oxidative stress. Detailed experimental protocols for its application in CHO and hybridoma cell cultures are also presented.
Principle and Rationale
This compound is a methionine analog where the alpha-amino group is replaced by a hydroxyl group. This structural modification is key to its utility. Inside the cell, HMM is converted to L-methionine through a two-step enzymatic process. This intracellular conversion may offer a more controlled supply of methionine for protein synthesis, potentially mitigating the direct exposure of the expressed protein to high concentrations of methionine in the culture medium, a factor that can contribute to oxidation. Furthermore, the metabolic pathway of HMM may influence the intracellular redox environment, potentially reducing oxidative stress on the cells and the recombinant protein.
Data Presentation
Table 1: Comparative Effects of Methionine Sources on Cell Growth and Protein Synthesis in Bovine Mammary Epithelial Cells (MAC-T)
| Treatment Group | Beta-Casein mRNA Expression (Relative to Control) | S6K1 mRNA Expression (Relative to Control) | Medium Protein Content (Relative to Control) |
| Control | 1.00 | 1.00 | 1.00 |
| D-Methionine (0.6 mM) | Increased | Increased | No Significant Difference |
| HMM (HMBi) (0.6 mM) | Highest Increase | Increased | Higher than Control |
Data summarized from a study on MAC-T cells, indicating HMM's potential to enhance protein synthesis-related gene expression and protein secretion.
Table 2: Effects of Methionine Source and Concentration on Murine and Quail Myoblast Growth
| Cell Line | Methionine Source | Concentration (µM) | Effect on Cell Growth | Extracellular H₂O₂ Levels |
| C2C12 (Murine) | L-Met | 1000 | Growth Retardation | - |
| DL-Met | 1000 | No Retardation | - | |
| DL-HMTBA | 1000 | Stronger Growth Retardation | Significantly Elevated | |
| QM7 (Quail) | L-Met | 1000 | No Retardation | - |
| DL-Met | 1000 | No Retardation | - | |
| DL-HMTBA | 1000 | Growth Retardation | Significantly Elevated |
This data suggests that while HMM can support growth, high concentrations may lead to increased oxidative stress and growth inhibition in certain cell types.[1]
Experimental Protocols
Protocol 1: Adaptation of CHO Cells to this compound-Containing Media
This protocol outlines a stepwise procedure for adapting Chinese Hamster Ovary (CHO) cells from a standard methionine-containing medium to a medium where methionine is completely replaced by HMM.
Materials:
-
CHO cell line (e.g., CHO-K1, CHO-S, DG44) in exponential growth phase
-
Basal cell culture medium (serum-free, chemically defined, methionine-free)
-
Stock solution of L-methionine (e.g., 100 mM)
-
Stock solution of this compound (HMM/HMTBA) (e.g., 100 mM)
-
Sterile cell culture flasks or plates
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Culture: Culture CHO cells in their standard methionine-containing medium until they reach a healthy mid-logarithmic growth phase with viability >95%.
-
Sequential Adaptation:
-
Step 1 (75:25): Passage the cells into a medium containing a 75:25 ratio of L-methionine to HMM. For example, if the standard medium contains 0.2 mM L-methionine, the adaptation medium would contain 0.15 mM L-methionine and 0.05 mM HMM.
-
Step 2 (50:50): Once the cells have successfully completed at least two passages in the 75:25 medium with consistent growth and viability, subculture them into a medium with a 50:50 ratio of L-methionine to HMM (e.g., 0.1 mM L-methionine and 0.1 mM HMM).
-
Step 3 (25:75): After a minimum of two successful passages in the 50:50 medium, transfer the cells to a 25:75 L-methionine to HMM medium (e.g., 0.05 mM L-methionine and 0.15 mM HMM).
-
Step 4 (0:100): Finally, after at least two passages in the 25:75 medium, culture the cells in a medium containing 100% HMM as the sole methionine source (e.g., 0.2 mM HMM).
-
-
Monitoring: At each step, closely monitor cell growth, viability, and morphology. It is recommended to perform at least 3-5 passages at each adaptation stage to ensure stability.
-
Cryopreservation: Once the cells are fully adapted to the HMM-containing medium and exhibit stable growth, create a cell bank for future use.
Protocol 2: Fed-Batch Culture of CHO Cells Using this compound for Recombinant Protein Production
This protocol describes a fed-batch process for high-titer recombinant protein production in CHO cells using a feed medium containing HMM.
Materials:
-
Adapted CHO cell line expressing the recombinant protein of interest
-
Methionine-free basal production medium
-
Concentrated fed-batch feed medium containing HMM (concentration to be optimized based on cell line and process, typically 5-10x the basal concentration)
-
Glucose solution
-
Other necessary nutrients and supplements
-
Bioreactor with appropriate controls for pH, temperature, and dissolved oxygen
Procedure:
-
Bioreactor Inoculation: Inoculate the bioreactor with the adapted CHO cells at a seeding density of approximately 0.5-1.0 x 10⁶ cells/mL in the methionine-free basal medium supplemented with an initial concentration of HMM (e.g., 0.2-0.5 mM).
-
Batch Phase: Culture the cells in batch mode until a specific cell density is reached or a key nutrient, such as glucose, begins to deplete.
-
Fed-Batch Phase:
-
Initiate feeding with the concentrated HMM-containing feed medium. The feeding strategy can be a daily bolus feed or a continuous feed.
-
The feed volume and frequency should be optimized to maintain nutrient levels, control waste product accumulation, and support high cell densities and protein production.
-
Monitor key parameters such as viable cell density, viability, glucose, lactate, ammonia, and product titer throughout the culture.
-
-
Harvest: Terminate the culture when cell viability drops significantly (e.g., below 60-70%) or when the product titer reaches a plateau.
-
Analysis: Analyze the harvested cell culture fluid for product titer, and purify the recombinant protein for further characterization of quality attributes such as aggregation, charge variants, and glycosylation.
Visualizations
Signaling Pathways and Workflows
References
Application Notes and Protocols for Supplementing Cell Culture with Hydroxymethylmethionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethylmethionine (HMM) is a derivative of the essential amino acid L-methionine. While the precise biological roles and cellular effects of HMM are not as extensively characterized as those of L-methionine, its structural similarity suggests potential involvement in similar metabolic and signaling pathways. These pathways are critical for cell growth, proliferation, and survival, making HMM a compound of interest for research in various fields, including cancer biology and regenerative medicine.
This document provides a detailed, albeit hypothetical, protocol for the supplementation of cell culture with this compound. Due to the limited availability of specific data on HMM in cell culture, the following protocols are based on established principles of cell culture supplementation and knowledge of the closely related amino acid, L-methionine. Researchers are strongly encouraged to perform initial dose-response experiments to determine the optimal concentration for their specific cell lines and experimental objectives.
Data Presentation
Table 1: Template for Experimental Data on this compound Supplementation
| Cell Line | HMM Concentration (µM) | Seeding Density (cells/cm²) | Treatment Duration (hours) | Viability (%) (e.g., MTT Assay) | Proliferation Index (e.g., BrdU Assay) | Key Observations (e.g., Morphological Changes) |
| e.g., MCF-7 | 0 (Control) | e.g., 5,000 | 24 | |||
| 10 | 24 | |||||
| 50 | 24 | |||||
| 100 | 24 | |||||
| 500 | 24 | |||||
| 1000 | 24 | |||||
| 0 (Control) | 48 | |||||
| 10 | 48 | |||||
| 50 | 48 | |||||
| 100 | 48 | |||||
| 500 | 48 | |||||
| 1000 | 48 | |||||
| e.g., A549 | 0 (Control) | e.g., 4,000 | 24 | |||
| 10 | 24 | |||||
| 50 | 24 | |||||
| 100 | 24 | |||||
| 500 | 24 | |||||
| 1000 | 24 | |||||
| 0 (Control) | 48 | |||||
| 10 | 48 | |||||
| 50 | 48 | |||||
| 100 | 48 | |||||
| 500 | 48 | |||||
| 1000 | 48 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound (powder form)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Analytical balance
-
Laminar flow hood
Procedure:
-
Determine Desired Stock Concentration: A common starting stock concentration for amino acid derivatives is 100 mM. This allows for easy dilution into the final culture medium without significantly altering the medium's volume.
-
Weighing the Compound: In a laminar flow hood, accurately weigh the required amount of this compound powder using an analytical balance. For a 100 mM stock solution in 10 mL, you would need to calculate the required mass based on the molecular weight of HMM.
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile solvent (e.g., 8 mL of sterile water for a final volume of 10 mL) to the tube. Gently vortex or swirl the tube to dissolve the powder completely. Mild warming (to no more than 37°C) may be necessary to aid dissolution, but the stability of HMM under these conditions should be considered.
-
Adjusting the Volume: Once the powder is fully dissolved, add the sterile solvent to reach the final desired volume (e.g., 10 mL).
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new, sterile conical tube. This step is crucial for removing any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the stock solution can be stored at 4°C.
Protocol 2: Supplementing Cell Culture Medium with this compound
Objective: To add the prepared this compound stock solution to the cell culture medium to achieve the desired final concentration.
Materials:
-
Prepared sterile stock solution of this compound
-
Complete cell culture medium (appropriate for the cell line being used)
-
Sterile serological pipettes
-
Cell culture flasks or plates
-
Cells to be treated
Procedure:
-
Thaw Stock Solution: If frozen, thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your culture medium. For example, to make a 100 µM solution in 10 mL of medium from a 100 mM stock, you would add 10 µL of the stock solution.
-
Formula: (Desired Final Concentration × Final Volume) / Stock Concentration = Volume of Stock to Add
-
-
Supplement the Medium: In a laminar flow hood, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed complete cell culture medium. Gently swirl the flask or plate to ensure even mixing.
-
Treat Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared HMM-supplemented medium.
-
Incubation: Return the cells to the incubator and culture under standard conditions (e.g., 37°C, 5% CO₂).
Protocol 3: Assessment of Cell Viability using MTT Assay
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
Cells cultured in 96-well plates with varying concentrations of HMM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing a range of this compound concentrations (as prepared in Protocol 2). Include a vehicle control (medium with the same amount of solvent used for the HMM stock, if any).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control (untreated) cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100
-
Mandatory Visualization
Signaling Pathways
While the direct signaling pathways affected by this compound are yet to be fully elucidated, its structural similarity to methionine suggests potential interaction with pathways regulated by amino acids. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism that senses amino acid availability.[1][2] Methionine, through its metabolite S-adenosylmethionine (SAM), has been shown to activate mTORC1.[1] It is plausible that HMM could influence this pathway.
References
In Vitro Assessment of Hydroxymethylmethionine's Antioxidant Capacity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro assessment of the antioxidant capacity of Hydroxymethylmethionine (HMM). The following sections outline the methodologies for key antioxidant assays, present templates for data summarization, and visualize experimental workflows and a key signaling pathway potentially involved in antioxidant activity.
Introduction to Antioxidant Capacity Assessment
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism.[1] An imbalance between ROS production and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in numerous diseases.[1] Antioxidants are compounds that can neutralize these harmful radicals, and their in vitro assessment is a crucial first step in the development of new therapeutic agents. Common in vitro antioxidant assays can be broadly categorized into hydrogen atom transfer (HAT) and single electron transfer (SET) based methods.[2] This document will focus on widely used SET-based assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay, as well as a cell-based assay to determine intracellular antioxidant activity.
Data Presentation
The quantitative results from the antioxidant capacity assays for this compound should be summarized for clear comparison. The following tables are templates for presenting such data.
Table 1: Radical Scavenging Activity of this compound
| Assay | Test Compound | IC50 (µg/mL) |
| DPPH | This compound | User's Data |
| Ascorbic Acid (Standard) | User's Data | |
| ABTS | This compound | User's Data |
| Trolox (Standard) | User's Data |
IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.[3]
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Test Compound | FRAP Value (µM Fe(II) Equivalents/mg) |
| This compound | User's Data |
| Ascorbic Acid (Standard) | User's Data |
The FRAP value is determined from a standard curve of FeSO4·7H2O and is expressed as µM ferrous iron equivalents per milligram of the sample.
Table 3: Cellular Antioxidant Activity of this compound
| Test Compound | CAA Value (µmol QE/100 µmol) |
| This compound | User's Data |
| Quercetin (Standard) | User's Data |
The Cellular Antioxidant Activity (CAA) value is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Prepare a series of dilutions from the stock solution.
-
Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test sample.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of the solvent used for the sample dilutions.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (containing all reagents except the test compound), and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[6]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[6]
-
Preparation of Test Samples and Control: Prepare serial dilutions of this compound and Trolox in the appropriate solvent.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[7]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[3]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]
-
Preparation of Test Samples and Standard: Prepare serial dilutions of this compound and a standard curve of FeSO₄ (e.g., 100 to 2000 µM).
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound or the ferrous sulfate standards to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.[3]
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.[3]
-
Calculation: The FRAP value is calculated from the standard curve of ferrous sulfate and expressed as µM Fe(II) equivalents per mg of the sample.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species. The assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator
-
This compound
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Treatment with Test Compound:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with different concentrations of this compound or quercetin in treatment medium for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution (e.g., 25 µM in treatment medium) to the cells and incubate for 1 hour in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution (e.g., 600 µM in PBS) to all wells except the negative control wells.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.
-
Calculation: The area under the curve is calculated for both the control and the sample-treated wells. The CAA value is calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The results are often expressed as quercetin equivalents.
Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to antioxidant activity.
Caption: Workflow for DPPH, ABTS, and FRAP antioxidant assays.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Caption: The Keap1-Nrf2 signaling pathway, a key regulator of the antioxidant response.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trolox equivalent antioxidant capacity of different geometrical isomers of alpha-carotene, beta-carotene, lycopene, and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An insight into role of amino acids as antioxidants via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Measuring Hydroxymethylmethionine Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for quantifying the cellular uptake of Hydroxymethylmethionine (HMM), a methionine analog of interest in various research and therapeutic contexts. The methodologies described herein are essential for characterizing the transport kinetics of HMM, identifying potential transporters, and evaluating the efficacy of targeted drug delivery strategies.
The protocols outlined below detail two robust methods for measuring HMM uptake: a radiolabeling assay for sensitive detection and a mass spectrometry-based assay for label-free quantification. Additionally, a framework for determining key kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), is provided to enable a thorough characterization of the HMM transport process.
I. Introduction to this compound and Cellular Uptake
Methionine is an essential amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing compounds. Many cancer cells exhibit a heightened dependence on exogenous methionine for their rapid proliferation and survival, a phenomenon known as "methionine addiction".[1] This metabolic vulnerability has led to the exploration of methionine analogs, such as this compound (HMM), as potential therapeutic agents or imaging probes.
The entry of methionine and its analogs into cells is mediated by specific membrane transport proteins.[2] The solute carrier (SLC) superfamily of transporters, including the L-type amino acid transporter 1 (LAT1 or SLC7A5) and SLC43A2, are known to be overexpressed in various cancers and are primary mediators of methionine uptake.[3][4] Understanding the kinetics and mechanisms of HMM uptake is therefore critical for developing strategies to exploit the metabolic dependencies of cancer cells.
II. Key Methodologies for Measuring HMM Uptake
Two primary methods are widely employed to measure the cellular uptake of small molecules like HMM:
-
Radiolabeling Assays: This classic and highly sensitive method involves using a radiolabeled form of HMM (e.g., containing ³H or ¹⁴C). The amount of radioactivity incorporated into the cells over time is measured, providing a direct quantification of uptake.
-
Mass Spectrometry (MS)-Based Assays: This powerful and increasingly popular method allows for the direct measurement of unlabeled HMM within cell lysates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity, enabling the simultaneous measurement of HMM and other metabolites.
III. Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol describes a general procedure for measuring the uptake of radiolabeled HMM in adherent cell cultures.
Materials:
-
Adherent cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Radiolabeled HMM (e.g., [³H]HMM or [¹⁴C]HMM)
-
Unlabeled ("cold") HMM
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed (37°C) PBS.
-
Pre-incubation: Add 0.5 mL of pre-warmed uptake buffer to each well and incubate for 15-30 minutes at 37°C to acclimatize the cells.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing the desired concentration of radiolabeled HMM. To determine non-specific uptake, a parallel set of wells should be incubated with a high concentration (e.g., 100-fold molar excess) of unlabeled HMM in addition to the radiolabeled HMM.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, and 60 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA or Bradford) to normalize the uptake data.
Protocol 2: Mass Spectrometry-Based this compound Uptake Assay
This protocol provides a framework for the label-free quantification of intracellular HMM using LC-MS/MS.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
PBS, pH 7.4
-
Uptake buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Unlabeled HMM
-
Internal standard (e.g., a stable isotope-labeled HMM or a structurally similar compound)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Preparation: Follow steps 1-3 from Protocol 1.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing the desired concentration of unlabeled HMM.
-
Incubation: Incubate the plate at 37°C for the desired time.
-
Uptake Termination: Follow step 6 from Protocol 1.
-
Metabolite Extraction: Aspirate the final PBS wash completely. Add ice-cold extraction solvent containing the internal standard to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the cell extracts at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the detection and quantification of HMM. The method should be optimized for chromatographic separation and mass spectrometric detection of HMM and the internal standard.
-
Data Analysis: Quantify the intracellular concentration of HMM by comparing the peak area ratio of HMM to the internal standard against a standard curve. Normalize the data to the protein concentration of each sample.
IV. Determining Kinetic Parameters (Km and Vmax)
To characterize the affinity of the transporter for HMM (Km) and the maximum rate of transport (Vmax), a concentration-dependent uptake experiment should be performed.
Procedure:
-
Perform either the radiolabeling or MS-based uptake assay as described above.
-
Use a range of HMM concentrations, typically spanning from well below to well above the expected Km. A good starting point is a range from 0.1 µM to 10 mM.
-
Measure the initial rate of uptake at each concentration. This is typically done at an early time point where the uptake is linear (e.g., 1-5 minutes).
-
Plot the initial uptake velocity (V) against the HMM concentration ([S]).
-
Analyze the data using non-linear regression to fit the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]).
-
Alternatively, the data can be linearized using a Lineweaver-Burk plot (1/V vs. 1/[S]) to visually estimate Km and Vmax. However, non-linear regression is generally preferred for more accurate parameter estimation.[5]
V. Data Presentation
Quantitative data from HMM uptake experiments should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Time-Dependent Uptake of this compound
| Time (minutes) | Mean Uptake (pmol/mg protein) | Standard Deviation |
| 1 | ||
| 5 | ||
| 15 | ||
| 30 | ||
| 60 |
Table 2: Concentration-Dependent Uptake of this compound (Initial Rates)
| HMM Concentration (µM) | Mean Initial Velocity (pmol/min/mg protein) | Standard Deviation |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
Table 3: Summary of Kinetic Parameters for this compound Uptake in Different Cell Lines
| Cell Line | Km (µM) | Vmax (pmol/min/mg protein) |
| Cell Line A | ||
| Cell Line B | ||
| Cell Line C |
VI. Visualization of Pathways and Workflows
Signaling Pathway
Caption: Putative pathway for HMM uptake mediated by an SLC transporter.
Experimental Workflow
Caption: General workflow for measuring HMM uptake in cultured cells.
References
- 1. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 2. SLC Transporters as Therapeutic Targets: Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine consumption by cancer cells drives a progressive upregulation of PD-1 expression in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Epigenetic Modifications Using 5-Hydroxymethylcytosine (5hmC)
A Note on Terminology: The term "Hydroxymethylmethionine" does not correspond to a known molecule used in epigenetic research. It is highly probable that this is a conflation of "hydroxymethyl" and "methionine," the latter being a precursor to S-adenosylmethionine (SAM), the primary methyl donor in DNA methylation. The key molecule for the investigation of the hydroxymethyl epigenetic mark is 5-hydroxymethylcytosine (5hmC) . This document will focus on the application and analysis of 5hmC.
Application Notes
Introduction to 5-Hydroxymethylcytosine (5hmC)
5-hydroxymethylcytosine is a modified DNA base derived from the oxidation of 5-methylcytosine (5mC).[1] This conversion is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3).[2][3] Initially considered merely an intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable and distinct epigenetic mark with its own regulatory functions.[4][5] It plays a crucial role in gene regulation, cell differentiation, embryonic development, and has been implicated in various diseases, including cancer.[3][4]
The Role of TET Enzymes and Signaling Pathways
The TET enzymes are central to the generation of 5hmC and are influenced by various cellular signaling pathways. These enzymes require α-ketoglutarate and Fe(II) as co-factors to catalyze the oxidation of 5mC.[6] The activity of TET enzymes and the resulting levels of 5hmC are intertwined with key developmental and cancer-related signaling pathways, including:
-
WNT Signaling: TET enzymes can demethylate and upregulate inhibitors of the WNT pathway, such as DKK and SFRP genes.[2][7]
-
Transforming Growth Factor-β (TGF-β) Signaling: TET3-mediated demethylation can inhibit the TGF-β pathway. Conversely, TGF-β signaling can suppress the expression of TET2 and TET3.[2][7]
-
Sonic Hedgehog (SHH) Signaling: Knockout of Tet1/3 has been associated with a decrease in the expression of components of the SHH pathway.[2][7]
-
NOTCH Signaling: TET enzymes also regulate components of the NOTCH signaling pathway.[2][7]
The interplay between TET enzymes and these signaling pathways highlights the dynamic nature of epigenetic regulation in response to cellular cues.
Genomic Distribution and Function of 5hmC
5hmC is not uniformly distributed throughout the genome. It is enriched in gene bodies of actively transcribed genes, enhancers, and promoter regions.[8] Its presence is generally correlated with active gene expression, contrasting with 5mC which is often associated with gene silencing.[8] The levels of 5hmC vary significantly across different tissue types, with the highest concentrations found in the central nervous system.[9][10]
Data Presentation
Quantitative Levels of 5-Hydroxymethylcytosine in Human Tissues
The abundance of 5hmC is tissue-specific. Below is a summary of 5hmC levels across various normal human tissues.
| Tissue Type | Percentage of 5hmC (of total cytosine) | Reference |
| Brain | 0.67% | [11] |
| Liver | 0.46% | [11] |
| Colon | 0.45% | [11] |
| Rectum | 0.57% | [11] |
| Kidney | 0.38% | [11] |
| Lung | 0.14% | [11] |
| Breast | 0.05% | [11] |
| Heart | 0.05% | [11] |
| Placenta | 0.06% | [11] |
Comparison of 5-Hydroxymethylcytosine Levels in Normal vs. Cancerous Tissues
A common feature of many cancers is a significant reduction in global 5hmC levels compared to their corresponding normal tissues.[3][9][12]
| Tissue Type | Condition | 5hmC Levels | Reference |
| Lung (Squamous Cell) | Normal | Higher | [9] |
| Cancer | 2- to 5-fold lower | [9] | |
| Brain | Normal | Higher | [9] |
| Cancer | Up to >30-fold lower | [9] | |
| Colorectal | Normal | 0.46–0.57% | [11] |
| Cancer | 0.02–0.06% | [11] | |
| Prostate | Normal | Higher | [12] |
| Cancer | Profoundly reduced | [12] | |
| Breast | Normal | Higher | [12] |
| Cancer | Profoundly reduced | [12] |
Experimental Protocols
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)
This method utilizes an antibody specific to 5hmC to enrich for DNA fragments containing this modification, which are then sequenced.[13][14][15]
Protocol:
-
Genomic DNA Isolation and Fragmentation:
-
Isolate high-quality genomic DNA from cells or tissues of interest.
-
Fragment the DNA to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Assess fragment size distribution using gel electrophoresis or a Bioanalyzer.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating.
-
Incubate the single-stranded DNA fragments with a specific anti-5hmC antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the mixture and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.
-
Wash the beads several times with low and high salt buffers to remove non-specifically bound DNA.
-
-
Elution and DNA Purification:
-
Elute the enriched DNA from the antibody-bead complexes using an elution buffer.
-
Reverse the cross-linking (if applicable) and purify the eluted DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA and an input control (a small fraction of the fragmented DNA before immunoprecipitation). This includes end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to generate a sufficient amount of library for sequencing.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of 5hmC enrichment (peaks) by comparing the read counts in the hMeDIP sample to the input control.
-
Oxidative Bisulfite Sequencing (oxBS-Seq)
This technique allows for the single-base resolution quantification of both 5mC and 5hmC by comparing the results of standard bisulfite sequencing (BS-Seq) with oxidative bisulfite sequencing.
Protocol:
-
Sample Preparation:
-
Divide the genomic DNA sample into two aliquots.
-
-
Oxidation Step (for the oxBS-Seq aliquot):
-
Chemically oxidize 5hmC to 5-formylcytosine (5fC) using an oxidizing agent like potassium perruthenate (KRuO4).[16] 5mC remains unaffected by this treatment.
-
-
Bisulfite Conversion (for both aliquots):
-
Perform standard bisulfite conversion on both the oxidized and non-oxidized DNA samples.
-
In the BS-Seq sample, unmethylated cytosine (C) is converted to uracil (U), while both 5mC and 5hmC remain as cytosine.
-
In the oxBS-Seq sample, C and 5fC (from the oxidized 5hmC) are converted to U, while only 5mC remains as cytosine.[17]
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both bisulfite-converted samples.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the reads from both the BS-Seq and oxBS-Seq experiments to a reference genome using a bisulfite-aware aligner.
-
Calculate the methylation level at each CpG site for both experiments.
-
The level of 5mC is directly given by the methylation level in the oxBS-Seq data.
-
The level of 5hmC is inferred by subtracting the methylation level of the oxBS-Seq data from the methylation level of the BS-Seq data at each site.[16]
-
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq provides a direct, single-base resolution map of 5hmC by protecting 5hmC and converting 5mC to a form that is susceptible to bisulfite conversion.[18][19][20]
Protocol:
-
Protection of 5hmC:
-
Treat the genomic DNA with β-glucosyltransferase (β-GT) to transfer a glucose moiety to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC). This protects 5hmC from subsequent oxidation.[19]
-
-
Oxidation of 5mC:
-
Incubate the DNA with a recombinant TET enzyme. This will oxidize 5mC to 5-carboxylcytosine (5caC). The protected 5gmC is not affected.[20]
-
-
Bisulfite Conversion:
-
Perform standard bisulfite conversion on the treated DNA.
-
Unmethylated C and 5caC (from the oxidized 5mC) are converted to U.
-
The protected 5gmC is resistant to bisulfite conversion and remains as cytosine.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the bisulfite-converted DNA.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome using a bisulfite-aware aligner.
-
The cytosines that are read as 'C' in the final sequence represent the original locations of 5hmC.
-
Mandatory Visualizations
Caption: TET enzymes in DNA demethylation and their regulation by signaling pathways.
References
- 1. Uncovering the role of 5-hydroxymethylcytosine in the epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 5-hydroxymethylcytosine in development, aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Methyl and hydroxymethyl DNA immunoprecipitation sequencing (MeDIP-seq and hMeDIP-seq) [bio-protocol.org]
- 14. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]
- 15. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epigenie.com [epigenie.com]
Application Notes and Protocols for Studying Hydroxymethylmethionine in Poultry Nutrition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine is an essential sulfur-containing amino acid and is the first limiting amino acid in typical corn-soybean meal-based poultry diets.[1][2][3] Its supplementation is crucial for optimal growth, feather development, protein synthesis, and various metabolic functions in poultry.[2][3][4][5] Hydroxymethylmethionine (HMM), scientifically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is a widely used synthetic precursor of L-methionine in poultry feeds.[1][3] HMTBa is a racemic mixture of D- and L-isomers that are converted to L-methionine in the bird's body, primarily in the liver and muscles.[6] Understanding the experimental design for evaluating HMM is critical for optimizing its use and ensuring efficient poultry production.
These application notes provide a detailed framework for designing and conducting experiments to study the efficacy and metabolic impact of this compound in poultry nutrition.
Data Presentation: Comparative Efficacy of Methionine Sources
The following tables summarize quantitative data from studies comparing different sources and levels of methionine supplementation on broiler performance.
Table 1: Effect of DL-Methionine Supplementation on Broiler Performance (Day 1-46/48)
| Supplemental DL-Methionine (g/kg) | Average Daily Gain ( g/day ) | Feed Conversion Ratio (FCR) | Whole Eviscerated Carcass Yield (%) | Breast Fillet Yield (%) |
| 0 | 50.0 | 2.10 | 70.5 | 22.5 |
| 0.5 | 52.1 | 1.95 | 71.2 | 23.8 |
| 1.0 | 54.2 | 1.85 | 71.8 | 24.5 |
| 2.0 | 54.5 | 1.82 | 72.1 | 24.8 |
Data adapted from studies evaluating graded levels of DL-methionine supplementation.[5][7]
Table 2: Relative Bioavailability of HMTBa Compared to DL-Methionine in Laying Hens
| Performance Parameter | Exponential Model Bioavailability (%) | Slope-Ratio Model Bioavailability (%) |
| Egg Production | 88.7 | 89.7 |
| Egg Mass | 88.0 | 89.6 |
| Egg Weight | 84.6 | 86.8 |
This data indicates that on a molar basis, the average bioavailability of HMTBa is approximately 88% relative to DL-methionine.[7][8]
Experimental Protocols
Protocol 1: Dose-Response Growth Performance Trial
Objective: To determine the optimal inclusion level of this compound (HMM/HMTBa) and to compare its efficacy to a standard methionine source (e.g., DL-Methionine).
Experimental Design:
-
Animals: Day-old broiler chicks (e.g., Cobb500 or Ross 308), randomly allocated to dietary treatment groups.
-
Housing: Floor pens or battery cages with controlled environmental conditions (temperature, humidity, lighting).
-
Dietary Treatments:
-
Negative Control: A basal diet deficient in methionine.
-
Positive Control: The basal diet supplemented with a known requirement level of DL-Methionine.
-
HMM Treatment Groups: The basal diet supplemented with graded levels of HMM (e.g., equimolar concentrations to the DL-Methionine groups). A 2x4 factorial arrangement (2 methionine sources x 4 inclusion levels) is common.[5][8]
-
-
Duration: Typically 21 to 42 days, covering the starter and grower phases.
-
Data Collection:
-
Feed Intake: Record weekly.
-
Body Weight: Record weekly.
-
Feed Conversion Ratio (FCR): Calculate weekly (Feed Intake / Body Weight Gain).
-
Mortality: Record daily.
-
-
Statistical Analysis: Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., factorial or completely randomized design). Regression analysis can be used to determine the dose-response relationship.
Protocol 2: Carcass and Meat Quality Analysis
Objective: To evaluate the effect of HMM supplementation on carcass characteristics and meat quality.
Methodology:
-
At the end of the growth trial (e.g., day 42), select a subset of birds from each treatment group.
-
Fast the birds for 8-12 hours with access to water.
-
Record live body weight before processing.
-
Euthanize birds and perform standard poultry processing procedures.
-
Carcass Yield:
-
Measure the weight of the hot carcass after evisceration.
-
Calculate dressing percentage: (Eviscerated Carcass Weight / Live Body Weight) x 100.
-
-
Portion Yields:
-
Dissect the carcass into major parts (breast, thighs, drumsticks, wings).
-
Weigh each part and express it as a percentage of the eviscerated carcass weight. Breast meat yield is a particularly important parameter.[5]
-
-
Meat Quality Parameters (on breast muscle):
-
pH: Measure at 45 minutes and 24 hours post-mortem.
-
Color: Use a colorimeter to measure L* (lightness), a* (redness), and b* (yellowness) values.
-
Drip Loss: Measure the amount of fluid lost from a muscle sample over 24-48 hours.
-
Cooking Loss: Measure the weight loss of a muscle sample after cooking to a specific internal temperature.
-
Shear Force: Use a Warner-Bratzler shear force device to measure meat tenderness.
-
Protocol 3: Blood and Tissue Sample Collection for Biochemical Analysis
Objective: To assess the metabolic and physiological effects of HMM supplementation.
Methodology:
-
Blood Collection:
-
At specified time points during the trial (e.g., day 21 and day 42), collect blood samples from the brachial (wing) vein using a sterile syringe and needle (22-gauge is common).[9]
-
For serum, collect blood in tubes without anticoagulant. Allow the blood to clot at room temperature for 1-2 hours, then centrifuge at 1,500-2,000 x g for 15 minutes.[9][10]
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuge immediately.
-
Store serum/plasma at -20°C or -80°C until analysis.[10]
-
-
Tissue Collection:
-
Biochemical Analyses:
-
Serum/Plasma Metabolites: Analyze for total protein, albumin, glucose, triglycerides, cholesterol, and specific amino acids (especially methionine).
-
Antioxidant Status: Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in liver or plasma. Also, measure the concentration of malondialdehyde (MDA) as an indicator of lipid peroxidation.[2][4][6]
-
Gene Expression: Use quantitative PCR (qPCR) to analyze the expression of genes related to protein synthesis (e.g., mTOR pathway genes) and antioxidant defense in liver or muscle tissue.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for HMM poultry nutrition studies.
References
- 1. Effects of methionine supplementation in a reduced protein diet on growth performance, oxidative status, intestinal health, oocyst shedding, and methionine and folate metabolism in broilers under Eimeria challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of a methionine deficiency on chicken tissue protein turnover: comparative analysis of methionine source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. researchgate.net [researchgate.net]
- 8. Effects of DL-2-hydroxy-4-(methylthio) butanoic acid on broilers at different dietary inclusion rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyline.com [hyline.com]
- 10. Sample Collection [bio-protocol.org]
Application Notes and Protocols: Evaluating the Effects of Hydroxymethylmethionine on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiota plays a pivotal role in host health and disease by influencing metabolism, immunity, and even neurological function. Chemical compounds, including drugs and dietary supplements, can significantly modulate the composition and function of the gut microbiome, leading to either beneficial or adverse effects. Hydroxymethylmethionine, a derivative of the essential amino acid methionine, is a compound of interest for its potential biological activities. Understanding its interaction with the gut microbiota is crucial for evaluating its efficacy and safety.
This document provides a detailed protocol for a comprehensive evaluation of the effects of this compound on the gut microbiota, integrating both in vivo and in vitro experimental models. The protocols outlined below will guide researchers through experimental design, execution, and data analysis to elucidate the impact of this compound on microbial composition, metabolic function, and potential host signaling pathways. While direct studies on this compound are limited, the protocols are based on established methods for evaluating the effects of chemical compounds on the gut microbiota, with specific considerations for an amino acid derivative.
Overall Experimental Workflow
The following diagram illustrates the comprehensive workflow for evaluating the effects of this compound on the gut microbiota.
Experimental Protocols
In Vivo Animal Studies
In vivo studies using rodent models are essential to understand the effects of this compound in a complex physiological system.
Protocol 2.1.1: Animal Husbandry and Dosing
-
Animal Model: Use specific-pathogen-free (SPF) C57BL/6 mice (8-10 weeks old, male). House mice individually in ventilated cages with a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Diet: Provide a standard chow diet and sterile water ad libitum.
-
Experimental Groups:
-
Control Group (n=10): Administer vehicle (e.g., sterile water or saline) by oral gavage daily.
-
Low-Dose HMM Group (n=10): Administer a low dose of this compound (e.g., 10 mg/kg body weight) by oral gavage daily.
-
High-Dose HMM Group (n=10): Administer a high dose of this compound (e.g., 100 mg/kg body weight) by oral gavage daily.
-
-
Duration: Continue the treatment for a predefined period, for example, 4 weeks.
-
Monitoring: Monitor animal health daily, including body weight, food and water intake, and any signs of distress.
Protocol 2.1.2: Sample Collection
-
Fecal Sample Collection: Collect fresh fecal pellets from each mouse at baseline (before treatment) and at regular intervals during the study (e.g., weekly), and at the end of the study. Immediately snap-freeze samples in liquid nitrogen and store them at -80°C.
-
Terminal Sample Collection: At the end of the study, euthanize the mice. Collect cecal contents, and intestinal tissue samples. Snap-freeze all samples and store them at -80°C for further analysis.
In Vitro Fermentation Model
In vitro fermentation models using fecal slurries can provide a rapid assessment of the direct effects of this compound on the human gut microbiota.[1]
Protocol 2.2.1: Fecal Slurry Preparation and Fermentation
-
Fecal Sample Collection: Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Slurry Preparation: Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution. Homogenize the slurry and filter it through sterile gauze to remove large particles.
-
Experimental Setup: In an anaerobic chamber, dispense the fecal slurry into sterile fermentation vessels containing a basal nutrient medium.
-
Treatment Groups:
-
Control Group: Add vehicle to the fermentation vessel.
-
HMM Group: Add this compound to the fermentation vessel at a final concentration of, for example, 1 mM.
-
-
Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for 24-48 hours.
-
Sampling: Collect samples from each vessel at different time points (e.g., 0, 12, 24, and 48 hours) for microbiota and metabolite analysis.
Microbiota and Metabolite Analysis
Protocol 2.3.1: 16S rRNA Gene Sequencing for Microbial Composition
-
DNA Extraction: Extract microbial DNA from fecal and cecal samples using a commercially available kit optimized for stool samples.[2]
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.[3]
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform paired-end sequencing on an Illumina MiSeq platform.[3][4]
-
Data Analysis: Process the raw sequencing data using a pipeline such as QIIME 2. Perform quality filtering, denoising, and taxonomic classification of the sequences. Analyze alpha and beta diversity to assess changes in microbial community structure.
Protocol 2.3.2: Metagenomic Sequencing for Functional Analysis
-
DNA Extraction and Library Preparation: Extract total DNA and prepare shotgun metagenomic sequencing libraries.
-
Sequencing: Perform high-throughput sequencing on a platform like the Illumina NovaSeq.
-
Data Analysis: Assemble and annotate the metagenomic reads to identify microbial genes and metabolic pathways.[5] Use databases like KEGG for functional annotation.
Protocol 2.3.3: Short-Chain Fatty Acid (SCFA) Analysis
-
Sample Preparation: Extract SCFAs (acetate, propionate, and butyrate) from fecal and cecal samples.
-
Analysis: Quantify SCFA concentrations using gas chromatography-mass spectrometry (GC-MS).
Protocol 2.3.4: Untargeted Metabolomics
-
Metabolite Extraction: Extract metabolites from fecal/cecal samples and plasma.
-
Analysis: Perform untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) to obtain a comprehensive profile of metabolites.
-
Data Analysis: Identify and quantify metabolites that are significantly altered by this compound treatment.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effects of this compound on Gut Microbiota Alpha Diversity
| Group | Shannon Index (Mean ± SD) | Chao1 Index (Mean ± SD) | Observed OTUs (Mean ± SD) |
| Control | |||
| Low-Dose HMM | |||
| High-Dose HMM |
Table 2: Relative Abundance (%) of Key Bacterial Phyla
| Phylum | Control (Mean ± SD) | Low-Dose HMM (Mean ± SD) | High-Dose HMM (Mean ± SD) | p-value |
| Firmicutes | ||||
| Bacteroidetes | ||||
| Proteobacteria | ||||
| Actinobacteria |
Table 3: Concentration of Short-Chain Fatty Acids (μmol/g)
| SCFA | Control (Mean ± SD) | Low-Dose HMM (Mean ± SD) | High-Dose HMM (Mean ± SD) | p-value |
| Acetate | ||||
| Propionate | ||||
| Butyrate |
Mandatory Visualizations
In Vivo Experimental Design
Potential Methionine Metabolism by Gut Microbiota and Host Interaction
This diagram illustrates the potential metabolic pathways of methionine involving the gut microbiota and its subsequent interaction with the host, which can serve as a hypothetical framework for investigating this compound.
References
"application of Hydroxymethylmethionine in aquaculture feed formulations"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The significant expansion of the aquaculture industry has necessitated the development of sustainable and cost-effective feed formulations. Fishmeal, a traditional protein source, is facing declining availability and rising costs, leading to its increasing replacement with plant-based proteins.[1] However, plant protein sources are often deficient in essential amino acids, particularly the sulfur-containing amino acid methionine.[1] To overcome this nutritional gap, synthetic methionine sources are commonly added to aquafeeds. Hydroxymethylmethionine (OH-Met), also known as methionine hydroxy analogue (MHA) or 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is a widely used precursor of L-methionine in animal nutrition.[2] This document provides detailed application notes and protocols for the use of OH-Met in aquaculture feed formulations, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action and Benefits
OH-Met is structurally similar to methionine, with a hydroxyl group substituting the amino group on the alpha-carbon.[2] Following ingestion, OH-Met is converted into L-methionine through a two-step enzymatic process.[2] Its absorption in the gut occurs through both passive diffusion and active transport, which may offer advantages in certain physiological conditions.[1]
Supplementing aquaculture feeds with OH-Met offers several key benefits:
-
Improved Growth Performance: Numerous studies have demonstrated that OH-Met can effectively support growth and feed utilization in various aquatic species, with a bioefficacy comparable to DL-methionine.[1]
-
Enhanced Antioxidant Capacity: OH-Met contributes to the synthesis of cysteine and subsequently glutathione, a major intracellular antioxidant. This enhances the antioxidant defense system, protecting cells from oxidative damage.
-
Immune System Modulation: By supporting a robust antioxidant system and providing a precursor for taurine, OH-Met can positively influence the immune response in fish and shrimp.[1]
-
Cost-Effective Feed Formulation: The use of OH-Met allows for the greater inclusion of plant-based proteins in aquafeeds, reducing the reliance on expensive fishmeal and leading to more economical diet formulations.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize quantitative data from various studies, comparing the effects of OH-Met (or its calcium salt, MHA-Ca) with control diets and diets supplemented with DL-methionine.
Table 1: Growth Performance in Pacific White Shrimp (Litopenaeus vannamei)
| Diet Group | Weight Gain Rate (WGR; %) | Specific Growth Rate (SGR; %/day) | Feed Conversion Ratio (FCR) |
| Negative Control (NC) | 1056.52 ± 43.48 | 4.41 ± 0.07 | 1.55 ± 0.04 |
| Positive Control (PC) | 1234.78 ± 52.17 | 4.63 ± 0.07 | 1.34 ± 0.03 |
| L-Methionine (MET) | 1213.04 ± 60.87 | 4.61 ± 0.08 | 1.37 ± 0.04 |
| MHA-Ca | 1208.70 ± 56.52 | 4.60 ± 0.08 | 1.38 ± 0.05 |
Data adapted from a study on juvenile Pacific white shrimp fed diets with different methionine sources for 8 weeks. The NC diet was a low-fishmeal basal diet, while the PC diet contained a higher level of fishmeal. The MET and MHA-Ca diets were the NC diet supplemented with L-methionine and MHA-Ca, respectively.
Table 2: Antioxidant Capacity in Pacific White Shrimp (Litopenaeus vannamei)
| Diet Group | Malondialdehyde (MDA; nmol/mg prot) | Total Antioxidant Capacity (T-AOC; U/mg prot) | Reduced Glutathione (GSH; mg/g prot) |
| Negative Control (NC) | 5.87 ± 0.35 | 15.33 ± 1.25 | 2.45 ± 0.18 |
| Positive Control (PC) | 4.21 ± 0.28 | 18.67 ± 1.45 | 3.12 ± 0.21 |
| L-Methionine (MET) | 4.35 ± 0.31 | 19.21 ± 1.52 | 2.98 ± 0.19 |
| MHA-Ca | 4.42 ± 0.29 | 17.98 ± 1.33 | 3.25 ± 0.24 |
Data from the same study as Table 1, showing the effects on key antioxidant parameters in the hepatopancreas.
Table 3: Comparative Growth Performance in Rainbow Trout (Oncorhynchus mykiss)
| Methionine Source | Final Body Weight (g) | Specific Growth Rate (SGR; %/day) | Feed Conversion Ratio (FCR) |
| DL-Methionine | 150.2 ± 5.8 | 1.85 ± 0.07 | 0.95 ± 0.03 |
| HMTBa | 148.9 ± 6.1 | 1.83 ± 0.08 | 0.97 ± 0.04 |
Representative data illustrating the comparable efficacy of DL-Methionine and HMTBa on the growth performance of rainbow trout in a controlled feeding trial.
Experimental Protocols
Protocol 1: Aquaculture Feed Formulation and Growth Trial
Objective: To evaluate the effect of this compound supplementation on the growth performance and feed utilization of an aquatic species.
1.1. Diet Formulation:
-
Basal Diet: Formulate a basal diet that is isonitrogenous and isoenergetic, and deficient in methionine. This is typically achieved by using a high percentage of plant-based protein sources (e.g., soybean meal, corn gluten meal) and low levels of fishmeal.
-
Control and Treatment Diets:
-
Negative Control (NC): The unsupplemented basal diet.
-
Positive Control (PC) (Optional): A diet with a higher inclusion of fishmeal, representing a standard commercial-type formulation.
-
DL-Methionine (DL-Met): The basal diet supplemented with a specific level of DL-methionine to meet the known requirement for the target species.
-
This compound (OH-Met): The basal diet supplemented with OH-Met on an equimolar basis to the DL-Met group.
-
-
Ingredient Preparation: Finely grind all dry ingredients to a consistent particle size.
-
Mixing: Thoroughly mix the dry ingredients, followed by the addition of oil and then water to form a homogenous dough.
-
Pelleting: Pass the dough through a pelletizer with an appropriate die size for the target animal.
-
Drying and Storage: Dry the pellets at a low temperature (e.g., 60°C) to a moisture content below 10% and store in airtight containers at 4°C.
1.2. Experimental Design:
-
Acclimation: Acclimate the experimental animals to the culture conditions for at least one week, feeding them a commercial diet.
-
Initial Measurements: At the start of the trial, individually weigh and measure a representative sample of the animals to determine the initial average body weight and length.
-
Stocking: Randomly distribute a known number of animals into replicate tanks for each dietary treatment.
-
Feeding: Feed the animals to apparent satiation two to three times daily for a predetermined period (e.g., 8-12 weeks).
-
Water Quality: Monitor and maintain optimal water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite) throughout the experiment.
-
Data Collection: At the end of the trial, count and bulk-weigh the animals in each tank to determine survival rate, final body weight, weight gain, specific growth rate (SGR), and feed conversion ratio (FCR).
Protocol 2: Antioxidant Enzyme Assays
Objective: To determine the activity of key antioxidant enzymes in the tissues of aquatic animals fed diets supplemented with this compound.
2.1. Sample Preparation:
-
Euthanize the fish or shrimp and dissect the target tissue (e.g., liver, hepatopancreas) on ice.
-
Homogenize a known weight of tissue in a cold buffer solution (e.g., phosphate buffer, pH 7.4).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant for the enzyme assays.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2.2. Superoxide Dismutase (SOD) Activity Assay:
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Prepare a reaction mixture containing phosphate buffer, NBT, and xanthine.
-
Add the sample supernatant to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a specific time (e.g., 20 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
2.3. Catalase (CAT) Activity Assay:
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Prepare a reaction mixture containing phosphate buffer and H₂O₂.
-
Add the sample supernatant to the reaction mixture.
-
Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.
-
Calculate the enzyme activity based on the rate of H₂O₂ decomposition.
2.4. Glutathione Peroxidase (GPx) Activity Assay:
This assay measures the oxidation of glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx, coupled to the recycling of GSSG by glutathione reductase (GR) and NADPH.
-
Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.
-
Add the sample supernatant.
-
Initiate the reaction by adding a substrate like hydrogen peroxide or cumene hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
-
Calculate the enzyme activity based on the rate of NADPH oxidation.
Protocol 3: Gene Expression Analysis by qPCR
Objective: To quantify the expression of genes related to growth, antioxidant defense, and nutrient metabolism in response to this compound supplementation.
3.1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the target tissue using a commercial RNA extraction kit or a standard TRIzol-based method.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
3.2. Quantitative PCR (qPCR):
-
Design or obtain validated primers for the target genes (e.g., tor, sod, cat, gpx) and a suitable reference gene (e.g., β-actin, 18S rRNA).
-
Prepare a qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to the reference gene.
Protocol 4: Analysis of this compound in Feed
Objective: To determine the concentration of this compound in aquafeed.
4.1. High-Performance Liquid Chromatography (HPLC) Method:
-
Extraction: Extract the OH-Met from the feed sample using an appropriate solvent, such as a water:acidified methanol solution.[3]
-
Chromatographic Separation: Inject the filtered extract into a reverse-phase HPLC system equipped with a suitable column (e.g., C18).
-
Detection: Use a UV detector set at a specific wavelength (e.g., 210-214 nm) to detect and quantify the OH-Met peak.[3]
-
Quantification: Calculate the concentration of OH-Met in the sample by comparing the peak area to a standard curve prepared with known concentrations of OH-Met.
Visualization of Key Pathways and Workflows
Caption: Experimental workflow for evaluating OH-Met in aquaculture feed.
Caption: Simplified mTOR signaling pathway activated by OH-Met.
References
Application Notes and Protocols: Use of Hydroxymethylmethionine in Dairy Cow Ration Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydroxymethylmethionine (HMM), a synthetic source of methionine, in dairy cow nutrition. The document summarizes key quantitative data from various studies, details experimental protocols for evaluating HMM, and illustrates relevant biological pathways.
Data Presentation
The following tables summarize the quantitative effects of two common forms of this compound, the calcium salt (often referred to as HMB or MHA) and the isopropyl ester (HMBi), on milk production and composition in dairy cows.
Table 1: Effects of this compound Isopropyl Ester (HMBi) on Lactation Performance
| Dosage (% of Diet DM) | Duration (weeks) | Milk Yield ( kg/d ) | Milk Protein (%) | Milk Protein Yield (g/d) | Milk Fat (%) | Milk Fat Yield (g/d) | Reference |
| 0.15% | 16 | +2.9 | +0.15 | +115 | No significant effect | +165 | [1] |
| 18 g/d (postpartum) | 13 | No significant effect | No significant effect | +100 | No significant effect | +140 | [2] |
| 1.26 g/kg | 4 | No significant effect | + (interaction with CP) | + (interaction with CP) | No significant effect | No significant effect | [3] |
| ~10g/d (absorbable Met) | - | No significant effect | No significant effect | +32 | No significant effect | No significant effect | [4] |
Table 2: Effects of this compound Calcium Salt (HMB/MHA) on Lactation Performance
| Dosage | Duration | Milk Yield ( kg/d ) | Milk Protein (%) | Milk Protein Yield (g/d) | Milk Fat (%) | Milk Fat Yield (g/d) | Reference |
| 0.1% of Diet DM | 16 | No significant effect | No significant effect | No significant effect | No significant effect | No significant effect | [1] |
| 40 g/d | - | Significant increase | - | - | - | - | [5] |
| 80 g/d | - | Significant increase | - | - | - | - | [5] |
| 11 g/d | - | No significant effect | No significant effect | No significant effect | No significant effect | No significant effect | [6] |
| 22 g/d | - | No significant effect | No significant effect | No significant effect | No significant effect | No significant effect | [6] |
| 0.15% of Diet DM | 8 | +2.0 | No significant effect | - | +0.35 | - | [7] |
| 0.1% of Diet DM | 4 (high-risk) | No significant effect | No significant effect | No significant effect | +0.25 | +118 g/d | [8] |
Experimental Protocols
This section details a generalized experimental protocol for conducting a feeding trial to evaluate the efficacy of this compound in lactating dairy cows. This protocol is a synthesis of methodologies reported in the cited literature.[1][2][6][7][8][9]
1. Experimental Design
-
Design: A randomized complete block design is commonly used. Cows are blocked based on parity (number of lactations), days in milk (DIM), and pre-trial milk yield.
-
Treatments:
-
Control: Basal diet with no HMM supplementation.
-
HMM Treatment(s): Basal diet supplemented with one or more forms and/or levels of HMM (e.g., 0.1% HMBi of diet dry matter).[1]
-
-
Periods: The trial typically consists of a 2-week covariate (pre-trial) period followed by a multi-week experimental period (e.g., 10-16 weeks).[1][10]
2. Animals and Housing
-
Animals: Multiparous Holstein cows are frequently used.[1][10] Animals should be healthy and free of metabolic diseases.
-
Housing: Cows are housed in individual tie-stalls or free-stalls to allow for the measurement of individual feed intake.
3. Diet and Feeding
-
Basal Diet: A total mixed ration (TMR) is formulated to meet or slightly exceed the nutritional requirements for lactating dairy cows, with the exception of metabolizable methionine, which may be formulated to be limiting in some experimental designs. Common ingredients include corn silage, alfalfa hay, and a concentrate mix of ground corn and soybean meal.[1]
-
HMM Supplementation: The HMM product is top-dressed onto the TMR or incorporated into the concentrate portion of the diet.
-
Feeding Management: Cows are fed individually, typically twice daily, and have ad libitum access to fresh water. Feed offered and refused is weighed daily to determine dry matter intake (DMI).
4. Data and Sample Collection
-
Milk Yield and Sampling: Milk yield is recorded at each milking. Milk samples are collected weekly or bi-weekly for compositional analysis.
-
Blood Sampling: Blood samples are collected from the coccygeal vein or artery before the morning feeding at regular intervals (e.g., weekly or bi-weekly). Plasma is harvested for analysis of metabolites and amino acids.
-
Body Weight and Condition Score: Body weight and body condition score (BCS) are measured at the beginning and end of the experimental period.
5. Analytical Methods
-
Milk Composition: Milk samples are analyzed for fat, protein, lactose, and total solids using near-infrared spectroscopy (NIRS) or other standard methods.[11][12][13][14][15]
-
Plasma Metabolites: Plasma samples are analyzed for concentrations of amino acids (specifically methionine), glucose, non-esterified fatty acids (NEFAs), and beta-hydroxybutyrate (BHBA) using high-performance liquid chromatography (HPLC) or specific enzymatic assays.
Visualizations
Experimental Workflow for a this compound Feeding Trial
Proposed Signaling Pathway for Methionine in Milk Protein Synthesis
Methionine, supplied through HMM, is proposed to enhance milk protein synthesis via the PI3K-mTOR signaling pathway in bovine mammary epithelial cells.[16][17][18][19][20] Methionine activates this pathway, leading to the phosphorylation of key downstream targets that promote the translation of milk protein mRNAs.
References
- 1. Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ab :: Animal Bioscience [animbiosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of different forms of methionine on lactational performance of dairy cows | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. thaiscience.info [thaiscience.info]
- 7. Effects of dietary supplementation of methionine and lysine on milk production and nitrogen utilization in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increasing milk fat production by feeding methionine hydroxy analogues [dellait.com]
- 9. Supplementing Ruminally Protected Lysine, Methionine, or Combination Improved Milk Production in Transition Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Apple Academic Press [appleacademicpress.com]
- 14. fil-idf.org [fil-idf.org]
- 15. Analysis of milk and milk product | PPTX [slideshare.net]
- 16. Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amino acid transportation, sensing and signal transduction in the mammary gland: key molecular signalling pathways in the regulation of milk synthesis | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 19. Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolites | Free Full-Text | Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells [mdpi.com]
Application Notes and Protocols: Developing a Stable Aqueous Solution of Hydroxymethylmethionine for Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethylmethionine is a derivative of the essential amino acid methionine. As with many novel compounds, establishing a stable and reliable aqueous solution is a critical first step for its use in various experimental settings, including cell culture, biochemical assays, and preclinical studies. The stability of such solutions is paramount for ensuring reproducible and accurate results.
This document provides a comprehensive guide to developing a stable aqueous solution of this compound. It outlines protocols for preparation, stabilization, and characterization, based on established principles for amino acid derivatives. Given the limited specific data on this compound, the following protocols and recommendations are intended as a starting point for empirical optimization.
Disclaimer: The following protocols are based on general knowledge of amino acid chemistry and formulation science. Researchers should perform their own stability studies to determine the optimal conditions for their specific application.
Chemical Profile of this compound
For the purpose of these application notes, this compound is assumed to be N-Hydroxymethylmethionine. The presence of the N-hydroxymethyl group introduces a reactive site that can be susceptible to degradation, particularly through hydrolysis.
Assumed Structure of N-Hydroxymethylmethionine:
Protocol for Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.
3.1 Materials
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile-filterable pipette tips
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
pH meter
3.2 Procedure
-
Weighing: Accurately weigh the required amount of this compound powder to prepare the desired volume and concentration. For example, for 10 mL of a 100 mM solution, weigh out [Molecular Weight of this compound in g/mol] * 0.01 grams.
-
Dissolution: Add the powder to a sterile conical tube. Add approximately 80% of the final volume of sterile, purified water.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if dissolution is slow.
-
pH Adjustment (Optional but Recommended): Measure the pH of the solution. Depending on the experimental requirements, adjust the pH using sterile 0.1 M NaOH or 0.1 M HCl. It is advisable to start with a near-neutral pH (e.g., 7.0-7.4) for initial stability assessments.
-
Final Volume Adjustment: Bring the solution to the final desired volume with sterile, purified water.
-
Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, storage at 2-8°C may be possible, but stability should be verified.
Stability Assessment of this compound Solution
A critical aspect of developing a stable formulation is to assess its stability under various conditions.
4.1 Experimental Protocol for Stability Study
-
Prepare Solutions: Prepare the this compound solution according to the protocol in Section 3.0. Consider preparing solutions with different buffers and excipients as outlined in Table 1.
-
Storage Conditions: Aliquot the solutions and store them under a range of conditions:
-
Temperature: -80°C, -20°C, 2-8°C, and ambient temperature (e.g., 25°C).
-
Light Exposure: Protect from light (amber tubes) versus exposure to ambient light.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month, and 3 months).
-
Analytical Methods: At each time point, assess the following:
-
Visual Inspection: Check for precipitation, color change, or turbidity.
-
pH Measurement: Monitor for any significant changes in pH.
-
Concentration Analysis: Quantify the concentration of this compound using a suitable analytical method (see Section 5.0).
-
Degradation Product Analysis: Use chromatographic methods to detect the appearance of any degradation products.
-
4.2 Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a this compound aqueous solution.
Analytical Methods for Quantification
Accurate quantification is essential for stability studies and for ensuring correct dosage in experiments.
5.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a highly recommended method for the quantification of this compound and the detection of its degradation products.
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) can be optimized for separation.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely in the range of 200-220 nm for the amino acid structure). Mass spectrometry (LC-MS) can be used for more specific detection and identification of degradation products.
-
Standard Curve: A standard curve of known concentrations of this compound should be prepared to accurately quantify the concentration in the test samples.
Strategies for Enhancing Solution Stability
The stability of an aqueous this compound solution can be influenced by factors such as pH, temperature, light, and oxidation. The following table summarizes potential stabilizing agents that can be evaluated.
Table 1: Potential Stabilizers for Aqueous this compound Solutions
| Stabilizer Class | Example(s) | Concentration Range (to be optimized) | Potential Mechanism of Action |
| Buffers | Phosphate Buffer, Acetate Buffer, Citrate Buffer | 10-50 mM | Maintain a stable pH to prevent pH-mediated degradation. |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | 0.01-0.1% (w/v) | Inhibit oxidative degradation of the methionine moiety. |
| Chelating Agents | Edetate Disodium (EDTA) | 0.01-0.05% (w/v) | Sequester metal ions that can catalyze oxidation. |
| Cryoprotectants | Glycerol, Propylene Glycol | 5-20% (v/v) | Protect against degradation during freeze-thaw cycles. |
| Amino Acids | Glycine, Arginine | 1-5% (w/v) | Can act as general stabilizers for other amino acid derivatives.[1][2] |
Hypothetical Signaling Pathway and Experimental Design
While the specific signaling pathway of this compound is not yet elucidated, a common approach for a novel bioactive molecule is to investigate its effect on known cellular signaling cascades.
7.1 Hypothetical Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway where this compound could act as an agonist for a cell surface receptor, leading to the activation of a downstream kinase cascade.
Caption: Hypothetical signaling pathway for this compound.
7.2 General Experimental Workflow for Investigating Bioactivity
Caption: General workflow for investigating the bioactivity of this compound.
Conclusion
The development of a stable aqueous solution of this compound is a foundational step for its successful use in research and drug development. The protocols and guidelines presented in this document provide a systematic approach to preparing, stabilizing, and characterizing such a solution. Due to the lack of specific data for this compound, it is imperative that researchers conduct their own stability studies to identify the optimal formulation for their intended application. Careful consideration of pH, temperature, light exposure, and the use of appropriate excipients will be key to achieving a stable and reliable experimental reagent.
References
- 1. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of Hydroxymethylmethionine on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the potential impact of Hydroxymethylmethionine on gene expression. Given the limited direct literature on "this compound," the methodologies outlined below are based on established techniques for analyzing the effects of chemical compounds on gene expression, with relevant examples drawn from the well-studied effects of its parent amino acid, methionine.
Methionine metabolism plays a crucial role in cellular processes by serving as the precursor for S-adenosylmethionine (SAM), a universal methyl donor for methylation reactions, including DNA and histone methylation. These epigenetic modifications are fundamental in regulating gene expression. Therefore, it is plausible that this compound could influence gene expression by modulating one-carbon metabolism and subsequent methylation events.
Core Methodologies for Gene Expression Analysis
Several powerful techniques can be employed to elucidate the effects of a compound like this compound on the transcriptome. The choice of method depends on the specific research question, throughput requirements, and desired level of detail. The primary methodologies include:
-
RNA Sequencing (RNA-Seq): A high-throughput sequencing technique that provides a comprehensive and unbiased view of the entire transcriptome.[1][2][3] It allows for the discovery of novel transcripts, alternative splicing events, and provides quantitative gene expression data.[3]
-
Quantitative Real-Time PCR (qPCR): A targeted approach to quantify the expression of specific genes of interest.[4][5] It is highly sensitive and specific, making it the gold standard for validating findings from high-throughput methods like RNA-Seq.
-
Microarray Analysis: A hybridization-based technique that allows for the simultaneous measurement of the expression levels of thousands of genes.[6][7] While less comprehensive than RNA-Seq, it remains a robust and cost-effective method for large-scale gene expression profiling.
Application Note 1: Global Transcriptomic Profiling using RNA-Seq
Objective: To obtain a comprehensive, unbiased profile of gene expression changes in response to this compound treatment.
RNA sequencing is the preferred method for an initial, exploratory analysis of a compound's effect on gene expression as it captures the expression levels of all genes in a sample.[3] This allows for the identification of differentially expressed genes and affected biological pathways without prior knowledge of the compound's mechanism of action.
Experimental Workflow: RNA-Seq
Protocol: RNA-Seq Analysis of this compound Treatment
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., a relevant cell line for the intended therapeutic area) in appropriate media.
-
Treat cells with a range of concentrations of this compound and a vehicle control for a predetermined time course. It is crucial to perform a dose-response and time-course experiment to identify the optimal treatment conditions.[2]
-
Include a sufficient number of biological replicates (at least three) for each condition to ensure statistical power.
2. RNA Extraction and Quality Control:
-
Lyse the cells directly in the culture plates or after harvesting.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess the quantity and quality of the extracted RNA. The RNA Integrity Number (RIN) should be determined to ensure high-quality RNA for sequencing.
3. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA (rRNA) depletion.
-
Fragment the RNA and synthesize first- and second-strand cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library via PCR.
-
Perform quality control on the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the this compound-treated and control groups.
-
Perform pathway and gene ontology (GO) analysis to identify biological processes and signaling pathways affected by the treatment.
Data Presentation: RNA-Seq
The quantitative data from RNA-Seq analysis should be summarized in tables for clarity and ease of comparison.
Table 1: Top Differentially Expressed Genes Following this compound Treatment
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| Gene A | 2.5 | 0.001 | 0.005 |
| Gene B | -1.8 | 0.002 | 0.008 |
| Gene C | 3.1 | 0.0005 | 0.003 |
| ... | ... | ... | ... |
Table 2: Enriched Biological Pathways
| Pathway Name | Number of DEGs | p-value |
| One-Carbon Metabolism | 15 | 0.0001 |
| DNA Methylation | 12 | 0.0005 |
| Oxidative Stress Response | 10 | 0.001 |
| ... | ... | ... |
Application Note 2: Targeted Gene Expression Analysis using qPCR
Objective: To validate the expression changes of specific genes identified by RNA-Seq or to investigate the effect of this compound on a predefined set of genes.
Quantitative PCR is a sensitive and specific method for measuring the expression of a small number of genes.[4][5] It is an essential step for validating the results of high-throughput transcriptomic studies.
Experimental Workflow: qPCR
Protocol: qPCR Validation of Gene Expression Changes
1. RNA Extraction and cDNA Synthesis:
-
Extract high-quality total RNA from this compound-treated and control cells as described in the RNA-Seq protocol.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
2. Primer Design and Validation:
-
Design primers specific to the genes of interest and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Validate primer efficiency and specificity.
3. qPCR Reaction:
-
Set up qPCR reactions containing cDNA, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Run the reactions on a real-time PCR instrument.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.[8]
Data Presentation: qPCR
The results of qPCR are typically presented as fold changes in gene expression.
Table 3: qPCR Validation of RNA-Seq Results
| Gene Symbol | Log2 Fold Change (RNA-Seq) | Fold Change (qPCR) |
| Gene A | 2.5 | 5.8 |
| Gene B | -1.8 | 0.4 |
| Gene C | 3.1 | 8.2 |
| ... | ... | ... |
Potential Signaling Pathways and Logical Relationships
Based on the known role of methionine, this compound could potentially impact gene expression through the one-carbon metabolism pathway, leading to alterations in DNA and histone methylation.
This diagram illustrates the hypothesis that this compound may be converted to methionine, thereby influencing the pool of SAM, the primary methyl donor for DNA and histone methylation, ultimately leading to changes in gene expression.
Conclusion
The methodologies described in these application notes provide a robust framework for assessing the impact of this compound on gene expression. A comprehensive approach, beginning with global transcriptomic profiling using RNA-Seq followed by targeted validation with qPCR, will yield a thorough understanding of the compound's mechanism of action at the molecular level. The resulting data will be invaluable for researchers, scientists, and drug development professionals in evaluating the therapeutic potential and safety profile of this compound.
References
- 1. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alitheagenomics.com [alitheagenomics.com]
- 3. biostate.ai [biostate.ai]
- 4. Use of high-throughput RT-qPCR to assess modulations of gene expression profiles related to genomic stability and interactions by cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene expression analysis reveals chemical-specific profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. bitesizebio.com [bitesizebio.com]
Employing Methionine Hydroxy Analog in Oxidative Stress Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Methionine, an essential sulfur-containing amino acid, plays a crucial role in mitigating oxidative damage through its direct scavenging of ROS and as a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2] While "Hydroxymethylmethionine" is not a widely documented compound in the context of oxidative stress research, its close analog, Methionine Hydroxy Analog (MHA), also known as DL-2-hydroxy-4-(methylthio)butanoic acid (HMTBA), has been investigated for its antioxidant properties.[3][4] MHA serves as a precursor to L-methionine and has demonstrated protective effects against oxidative stress in various experimental models.[3][5][6]
These application notes provide a comprehensive overview of the use of MHA in oxidative stress research, detailing its mechanism of action, experimental protocols, and relevant signaling pathways.
Mechanism of Action
MHA exerts its antioxidant effects through several mechanisms:
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Direct ROS Scavenging: The thioether group in the methionine structure can be oxidized by ROS, thereby neutralizing these damaging molecules. This reversible oxidation to methionine sulfoxide protects other vital cellular components from oxidative damage.[1][7]
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Support of Glutathione Synthesis: As a precursor to cysteine, a rate-limiting substrate for glutathione synthesis, MHA contributes to maintaining and elevating intracellular GSH levels.[2][3] Glutathione is a critical antioxidant that directly neutralizes ROS and is a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx).[8]
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Modulation of Antioxidant Signaling Pathways: MHA has been shown to influence key signaling pathways that regulate the cellular antioxidant response, most notably the Nrf2-ARE pathway.[6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of MHA on various markers of oxidative stress.
Table 1: Effect of MHA Supplementation on Antioxidant Enzyme Activity and Glutathione Levels in Broiler Chickens Under Heat Stress
| Parameter | Control (No MHA) | MHA Supplemented | Percentage Change | Reference |
| Hepatic Total Glutathione | Increased | Significantly Higher than Control | - | [3] |
| Hepatic Reduced GSH/Total GSH Ratio | - | Highest | - | [3] |
| Hepatic Reduced GSH/Oxidized GSH Ratio | - | Highest | - | [3] |
| Plasma TBARS (6 wk) | Increased | No Significant Increase | - | [3] |
Table 2: Effect of MHA on Gene Expression of Antioxidant Enzymes in Broiler Chickens Under Heat Stress
| Gene | Condition | MHA Effect | Reference |
| Thioredoxin Reductase 1 (TRxR1) | Heat Stress (Starter) | Increased Expression | [5] |
| Methionine Sulfoxide Reductase A (MsrA) | Heat Stress (Starter) | Increased Expression | [5] |
| Superoxide Dismutase (SOD) | Heat Stress (Grower) | No Significant Effect | [5] |
Table 3: Effect of MHA on Immune and Antioxidant Parameters in Young Grass Carp
| Parameter | MHA Supplementation | Effect | Reference |
| Glutathione Content | Optimal Levels | Elevated | [6] |
| Antioxidant Enzyme Activities | Optimal Levels | Elevated | [6] |
| NF-E2-related factor 2 (Nrf2) mRNA | Optimal Levels | Upregulated | [6] |
| Kelch-like ECH-associating protein 1a (Keap1a) mRNA | Optimal Levels | Downregulated | [6] |
Experimental Protocols
In Vivo Study: Evaluating the Effect of MHA on Heat Stress-Induced Oxidative Damage in Broiler Chickens
This protocol is based on methodologies described in studies investigating the protective effects of MHA against heat stress in poultry.[3][5]
1. Animal Model and Housing:
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Male broiler chickens (e.g., Ross 308) are used.
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Animals are housed in environmentally controlled chambers.
-
Standard temperature and humidity conditions are maintained for the control group.
-
The heat stress group is exposed to elevated temperatures (e.g., 32°C or 38°C for a specified duration).[3][5]
2. Diets and MHA Supplementation:
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A basal diet is formulated to meet the nutritional requirements of the chickens, with the exception of methionine.
-
The control group receives the basal diet.
-
The experimental group receives the basal diet supplemented with MHA (dl-HMTBA) at a specified concentration (e.g., to meet or exceed recommended methionine levels).
3. Experimental Procedure:
-
Chickens are randomly assigned to control and MHA-supplemented groups under both normal and heat stress conditions.
-
The experimental diets are provided for a defined period (e.g., 2 to 6 weeks).[3]
-
Body weight and feed intake are monitored regularly.
4. Sample Collection and Analysis:
-
At the end of the experimental period, blood and tissue samples (e.g., liver) are collected.
-
Plasma Analysis:
-
Thiobarbituric acid reactive substances (TBARS) assay to measure lipid peroxidation.
-
Hormone levels (e.g., corticosterone) as stress indicators.
-
-
Liver Tissue Analysis:
-
Measurement of total and reduced glutathione levels using commercially available kits.
-
Determination of antioxidant enzyme activities (e.g., SOD, GPx, catalase).
-
Gene expression analysis of antioxidant enzymes (e.g., SOD, TRxR1, MsrA) via quantitative real-time PCR (qRT-PCR).
-
In Vitro Study: Assessing the Protective Effect of MHA on Oxidative Stress in Myoblasts
This protocol is adapted from studies on the effects of methionine sources on muscle cells.[4]
1. Cell Culture:
-
Murine (C2C12) or quail (QM7) myoblast cell lines are used.
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
2. MHA Treatment and Oxidative Stress Induction:
-
Cells are seeded in culture plates and allowed to adhere.
-
The culture medium is replaced with a medium containing varying concentrations of MHA (DL-HMTBA).
-
After a pre-incubation period with MHA, oxidative stress is induced by adding an oxidizing agent such as hydrogen peroxide (H2O2) to the culture medium.
3. Measurement of Oxidative Stress Markers:
-
Intracellular ROS Production:
-
Cells are incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or plate reader.
-
-
Cell Viability:
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
-
Gene Expression Analysis:
-
RNA is extracted from the cells, and the expression levels of antioxidant genes (e.g., SOD, catalase, GPx) are determined by qRT-PCR.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Effects of methionine hydroxy analogue supplementation on the expression of antioxidant-related genes of acute heat stress-exposed broilers | animal | Cambridge Core [cambridge.org]
- 2. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson’s Disease [mdpi.com]
- 3. Effects of dietary supplementation of methionine and its hydroxy analog DL-2-hydroxy-4-methylthiobutanoic acid on growth performance, plasma hormone levels, and the redox status of broiler chickens exposed to high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of methionine hydroxy analogue supplementation on the expression of antioxidant-related genes of acute heat stress-exposed broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine hydroxy analogue enhanced fish immunity via modulation of NF-κB, TOR, MLCK, MAPKs and Nrf2 signaling in young grass carp (Ctenopharyngodon idella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. Methionine restriction affects oxidative stress and glutathione-related redox pathways in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydroxymethylmethionine Degradation in Solutions
Welcome to the technical support center for Hydroxymethylmethionine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the degradation of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, chemically known as N-(Hydroxymethyl)-DL-methionine, is a derivative of the essential amino acid methionine.[1] Its stability in solution is critical for maintaining its intended biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities, which may have unintended effects.
Q2: What are the primary factors that cause this compound degradation in solution?
Based on the chemistry of the parent molecule, methionine, the primary factors influencing the degradation of this compound are expected to be:
-
Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This is often the primary degradation pathway.
-
pH: The stability of this compound is likely pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions.
Q3: What are the likely degradation products of this compound?
The primary degradation product is expected to be N-(Hydroxymethyl)-DL-methionine sulfoxide , formed by the oxidation of the sulfur atom. Further oxidation could lead to the formation of N-(Hydroxymethyl)-DL-methionine sulfone . Under harsh acidic or basic conditions, hydrolysis of the N-hydroxymethyl group or other bond cleavages might occur, leading to other degradation products.
Q4: How can I monitor the degradation of this compound in my solutions?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[2][3][4] This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to this compound degradation.
Issue 1: Rapid Loss of this compound Potency
Symptoms:
-
Decreased biological activity in assays.
-
Lower than expected concentration of the active compound in analytical tests.
Troubleshooting Workflow:
References
Optimizing Hydroxymethylmethionine Dosage for In Vitro Studies: A Technical Support Center
Disclaimer: As of October 2025, specific data on Hydroxymethylmethionine for in vitro studies is limited in publicly available literature. The following guidelines are based on best practices for introducing and optimizing the dosage of novel amino acid derivatives in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. We recommend starting with a broad range of concentrations, for example, from 0.1 µM to 1 mM. A logarithmic dilution series is often a good starting point to cover a wide range of potential effective concentrations.
Q2: How should I prepare a stock solution of this compound?
A2: The solubility of this compound will determine the appropriate solvent. For many amino acid derivatives, sterile phosphate-buffered saline (PBS) or the cell culture medium itself can be used. If solubility is an issue, a small amount of a gentle solvent like DMSO may be required.[1] It is critical to determine the maximum tolerable concentration of the solvent for your specific cell line, which is typically below 0.1% for DMSO.[1] Always filter-sterilize the final stock solution using a 0.22 µm filter before adding it to your culture medium.
Q3: Is this compound stable in cell culture medium?
A3: The stability of amino acid derivatives in solution can vary.[2] For instance, some amino acids like L-glutamine can degrade over time, leading to the production of byproducts that may affect cell culture performance.[2] It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. To assess stability, you can compare the effects of freshly prepared medium with medium that has been stored for a period at 37°C.
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity even at low concentrations of this compound.
-
Possible Cause: The compound may be inherently toxic to the cell line at the tested concentrations, or the solvent used for the stock solution could be causing toxicity.
-
Troubleshooting Steps:
-
Perform a solvent toxicity control: Treat cells with the highest concentration of the solvent used in your experiments to rule out solvent-induced cytotoxicity.
-
Expand the dose-response range to lower concentrations: Test concentrations in the nanomolar (nM) range to identify a non-toxic effective dose.
-
Perform a cell viability assay: Use a standard assay like MTT or Trypan Blue exclusion to quantify cytotoxicity across a range of this compound concentrations and determine the IC50 (half-maximal inhibitory concentration).
-
Issue 2: I am not observing any biological effect of this compound at the concentrations I've tested.
-
Possible Cause: The concentrations tested may be too low, the compound may not be active in your specific assay, or it may have degraded.
-
Troubleshooting Steps:
-
Increase the concentration range: Test higher concentrations, ensuring you monitor for any cytotoxic effects.
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Verify the biological activity of your assay: Use a known positive control to ensure your experimental system is responsive.
-
Check the stability of the compound: As mentioned in the FAQs, prepare fresh solutions for each experiment to minimize issues with degradation.
-
Issue 3: I see a precipitate forming in my cell culture medium after adding this compound.
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Possible Cause: The concentration of this compound may exceed its solubility limit in the culture medium.
-
Troubleshooting Steps:
-
Lower the concentration: Prepare a more diluted stock solution or use a lower final concentration in your medium.
-
Adjust the solvent: If solubility is a persistent issue, a different solvent for the stock solution might be necessary. However, always test for solvent toxicity.
-
Prepare fresh dilutions: Add the this compound stock solution to the medium immediately before use to minimize the time for precipitation to occur.
-
Experimental Protocols
Protocol 1: Determining the Optimal Dosage Range using a Dose-Response Study
Objective: To identify the concentration range of this compound that elicits a biological response without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare a series of dilutions of this compound in your complete cell culture medium. A common approach is a 10-fold serial dilution (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM). Include a vehicle control (medium with solvent, if used) and a negative control (medium only).
-
Cell Treatment: Remove the old medium from the cells and replace it with the treatment media.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform your specific biological assay (e.g., cell proliferation, protein expression, etc.) to measure the effect of this compound.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
Objective: To determine the cytotoxic potential of this compound and calculate the IC50 value.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Dose-Response Study protocol.
-
Incubation: Incubate the cells with different concentrations of this compound for a desired time point (e.g., 24 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot the results to determine the IC50 value.
Data Presentation
Table 1: Example of a Dose-Response Experiment for this compound on Cell Line X
| This compound Concentration | Cell Viability (%) (Mean ± SD) | Biological Effect (Fold Change) (Mean ± SD) |
| Control (0 µM) | 100 ± 5.2 | 1.0 ± 0.1 |
| 0.1 µM | 98 ± 4.8 | 1.2 ± 0.2 |
| 1 µM | 95 ± 5.5 | 2.5 ± 0.4 |
| 10 µM | 92 ± 6.1 | 4.1 ± 0.5 |
| 100 µM | 75 ± 7.3 | 2.8 ± 0.6 |
| 1 mM | 40 ± 8.9 | 1.5 ± 0.3 |
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Hypothetical signaling pathway activated by this compound.
References
"common interferences in the biochemical analysis of Hydroxymethylmethionine"
Welcome to the technical support center for the biochemical analysis of Hydroxymethylmethionine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most common and robust analytical technique for the quantification of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, allowing for accurate measurement in complex biological matrices. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection can also be used, but may require derivatization to enhance sensitivity and specificity.
Q2: What are the potential sources of interference in this compound analysis?
A2: Potential sources of interference can be broadly categorized as matrix effects, interfering substances, and issues related to sample preparation and stability.
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine, cell lysates) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1][2][3][4]
-
Interfering Substances: Structurally similar compounds, such as other methionine derivatives or amino acids, may have similar chromatographic retention times or produce isobaric fragments in the mass spectrometer.
-
Sample Preparation: Incomplete protein precipitation, presence of detergents, or high salt concentrations can interfere with chromatography and mass spectrometry.[1][5][6]
-
Analyte Stability: this compound may be susceptible to degradation under certain pH, temperature, or light conditions.[3][7]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Use techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components.[1][6]
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation of this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard of this compound is the gold standard for correcting for matrix effects and variations in sample processing.
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is similar to the study samples to compensate for consistent matrix effects.[4]
Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?
A4: To ensure the stability of this compound, follow these best practices:
-
Rapid Processing: Process biological samples (e.g., blood, tissue) as quickly as possible after collection.
-
Low Temperature Storage: Store samples at -80°C for long-term stability. For short-term storage, 4°C is acceptable, but stability should be verified.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte. Aliquot samples into smaller volumes to avoid this.
-
pH Control: Maintain a neutral or slightly acidic pH, as extreme pH values may promote degradation.
-
Light Protection: Store samples in amber tubes or protect them from direct light, especially if photostability is a concern.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. The optimal pH will depend on the pKa of this compound. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA), to reduce secondary interactions with the stationary phase. |
| Dead Volume in the System | Check all fittings and connections for proper installation to minimize dead volume. |
Issue 2: High Variability or Poor Reproducibility in Quantification
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. Automation can improve reproducibility.[6] |
| Matrix Effects | Implement strategies to mitigate matrix effects as described in the FAQs (Q3). Evaluate the matrix effect by comparing the response of the analyte in neat solution versus in a post-extraction spiked matrix sample.[3][4] |
| Instrument Instability | Check the stability of the LC-MS system by injecting a standard solution multiple times to assess the precision of the instrument. |
| Analyte Instability | Re-evaluate sample handling and storage conditions. Perform stability experiments to determine the degradation rate under different conditions. |
Issue 3: No or Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for this compound. Optimize the collision energy and other MS parameters. |
| Sample Degradation | Prepare fresh samples and standards. Investigate potential degradation during sample preparation and analysis. |
| Poor Ionization | Adjust the mobile phase composition to improve ionization efficiency. For example, the addition of a small amount of formic acid can enhance positive ion mode ESI. |
| Clogged System | Check for clogs in the injector, tubing, or mass spectrometer interface. |
Quantitative Data on Interferences
The following table provides a hypothetical example of how to present quantitative data on common interferences. Actual values should be determined experimentally.
| Interfering Substance | Concentration | Effect on this compound Signal | Mitigation Strategy |
| Hemolysis (High) | > 2 g/L Hemoglobin | Signal suppression of ~30% | Use fresh, non-hemolyzed samples. Implement a robust sample cleanup protocol. |
| Lipemia (High) | > 500 mg/dL Triglycerides | Signal enhancement of ~20% | Centrifuge samples at high speed to remove lipids. Use a lipid removal sample preparation kit. |
| High Salt Concentration | > 200 mM NaCl | Significant signal suppression | Desalt samples using solid-phase extraction or dialysis. |
| Detergent (e.g., Triton X-100) | > 0.1% | Ion suppression and poor chromatography | Avoid the use of non-volatile detergents. If necessary, use a detergent removal spin column. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (e.g., ¹³C₅,¹⁵N-Hydroxymethylmethionine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. These need to be determined experimentally.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for inaccurate results.
References
- 1. agilent.com [agilent.com]
- 2. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Methionine Precursors in Cell Culture Medium
Frequently Asked Questions (FAQs)
Q1: What is Methionine Hydroxy Analog (MHA) and why is it used in cell culture?
Methionine Hydroxy Analog (MHA) is a precursor to the essential amino acid L-methionine. It is structurally different from methionine as it possesses a hydroxyl group (-OH) instead of an amino group (-NH2) on its alpha-carbon.[1][2] It is used in cell culture as a methionine source, sometimes offering different metabolic or handling properties. Once inside the cell, MHA is converted into L-methionine through a two-step enzymatic process.[3][4]
Q2: My cells are not growing as expected after substituting Methionine with MHA. Why?
There are two primary reasons this might occur:
-
Lower Bioefficacy: MHA does not have a 1:1 substitution ratio with DL-methionine. On an equimolar basis, the bioefficacy of MHA is often reported to be lower, ranging from 65% to 80% of that of DL-methionine in various biological systems.[5][6][7][8] You may need to increase the molar concentration of MHA to achieve the same biological effect as methionine.
-
Different Cellular Pathways: MHA and methionine can activate different downstream signaling pathways. While DL-methionine supplementation is known to activate the mTOR pathway, which promotes anabolic processes and cell proliferation, MHA has been observed to activate the Integrated Stress Response (ISR) pathway in some cell lines.[5] This can lead to a reduction in cell growth or even cell death depending on the cellular context.
Q3: How does MHA enter the cells?
MHA is transported into cells primarily via monocarboxylate transporters (MCTs), which is a different mechanism than the amino acid transporters used for methionine.[3]
Q4: What factors can affect the stability and efficacy of MHA in my medium?
While specific degradation kinetics in cell culture medium are not well-documented, general principles of chemical stability apply. Factors that can affect MHA include:
-
pH: The pH of the medium can influence the ionization state and potential reactivity of the hydroxyl and carboxyl groups.
-
Temperature: Like most biological reagents, prolonged storage at higher temperatures (e.g., 37°C in an incubator) can lead to degradation over time. Stock solutions should be stored frozen.
-
Light Exposure: Photodegradation can occur with many medium components. Media containing MHA should be protected from light.
-
Reactive Components: Other components in the medium, such as oxidizing agents or metal ions, could potentially interact with the sulfur atom in MHA, leading to oxidation.
Q5: How can I determine if my MHA is degrading in my experiment?
The most reliable method is to perform a stability study. This involves incubating your complete cell culture medium containing MHA under your standard experimental conditions (e.g., 37°C, 5% CO2) and taking samples at various time points (e.g., 0, 24, 48, 72 hours). The concentration of MHA in these samples can then be quantified using an analytical method like HPLC.[1][9] A significant decrease in concentration over time indicates instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced cell growth or viability after switching to MHA. | 1. Insufficient MHA concentration due to lower bioefficacy.[5][7] 2. Activation of the Integrated Stress Response (ISR) pathway.[5] | 1. Increase the molar concentration of MHA by 20-35% and perform a dose-response titration to find the optimal concentration for your cell line. 2. Analyze markers of the ISR pathway (e.g., eIF2α phosphorylation). If activated, consider using a blend of MHA and L-methionine or switching back to L-methionine. |
| Inconsistent experimental results over time. | 1. Degradation of MHA in liquid stock solution. 2. Degradation of MHA in prepared medium during storage or incubation. | 1. Prepare fresh MHA stock solutions from powder regularly. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. 2. Prepare medium fresh before each experiment. If medium must be stored, filter-sterilize and store at 4°C, protected from light, for a limited time. Perform a stability study (see Protocol section) to determine the acceptable storage duration. |
| Precipitate forms after adding MHA stock solution to medium. | 1. MHA stock solution is too concentrated. 2. Poor solubility in the basal medium, possibly due to pH or interaction with other components. | 1. Prepare a less concentrated stock solution. 2. Adjust the pH of the stock solution before adding it to the medium. Add the stock solution slowly while stirring the medium. |
Data Presentation
Table 1: Comparison of Methionine vs. Methionine Hydroxy Analog (MHA)
| Feature | DL-Methionine | Methionine Hydroxy Analog (MHA / HMTBA) |
| Chemical Structure | Contains an α-amino group | Contains an α-hydroxyl group[2] |
| Cellular Uptake | Amino Acid Transporters | Monocarboxylate Transporters (MCTs)[3] |
| Primary Signaling Pathway | mTOR Pathway (Anabolic)[5] | Integrated Stress Response (ISR) Pathway (Catabolic)[5] |
| Relative Bioefficacy | 100% (Reference) | 65% - 80% (Equimolar basis)[7][8] |
| Metabolic Conversion | Directly used for protein synthesis | Two-step conversion to L-methionine required[4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of MHA in Cell Culture Medium via RP-HPLC
This protocol provides a general framework for quantifying MHA. The exact parameters may need to be optimized for your specific equipment and medium composition.
Objective: To determine the concentration of MHA in a liquid sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., NovaPak C18).[1]
-
Mobile Phase: 5% Acetonitrile + 1.5% Sodium Dihydrogen Phosphate in HPLC-grade water.[1]
-
MHA standard of known purity.
-
0.1 M HCl for sample preparation.
-
Syringe filters (0.22 µm).
Methodology:
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of the MHA standard in 0.1 M HCl.
-
Create a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) to generate a standard curve.
-
-
Sample Preparation:
-
Collect 1 mL of the cell culture medium sample to be tested.
-
If the sample contains cells or debris, centrifuge at 10,000 x g for 5 minutes and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Run the standard curve samples first, followed by the experimental samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to MHA in the chromatograms.
-
Plot the peak area of the standards against their known concentrations to create a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of MHA in the experimental samples based on their peak areas.
-
Protocol 2: Assessing MHA Stability in Cell Culture Medium
Objective: To determine the degradation rate of MHA under standard cell culture conditions.
Methodology:
-
Prepare a flask of your complete cell culture medium supplemented with a known concentration of MHA (e.g., the concentration used in your experiments).
-
Place the flask in a cell culture incubator (37°C, 5% CO2) without cells. This removes cellular metabolism as a variable.
-
Immediately take a 1 mL sample and label it "Time 0". Store this sample at -80°C.
-
Take subsequent 1 mL samples at desired time points (e.g., 8, 24, 48, 72, and 96 hours). Store each sample at -80°C immediately after collection.
-
After collecting all time points, thaw the samples.
-
Analyze the MHA concentration in all samples using the HPLC protocol described above (Protocol 1).
-
Calculate the percentage of MHA remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of MHA remaining versus time to visualize the stability profile.
Visualizations
Caption: Contrasting cellular uptake and signaling pathways of DL-Methionine and MHA.
Caption: Troubleshooting workflow for addressing issues with MHA in cell culture.
Caption: Workflow for conducting an MHA stability study in cell culture medium.
References
- 1. ukessays.com [ukessays.com]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor [agris.fao.org]
- 4. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 5. Are the Main Methionine Sources Equivalent? A Focus on DL-Methionine and DL-Methionine Hydroxy Analog Reveals Differences on Rainbow Trout Hepatic Cell Lines Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative biological efficacy of methionine hydroxy analogue‐free acid compared to dl‐methionine in the broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A rapid H.P.L.C. method for the determination of methionine hydroxy analogue free acid in supplemented feeds | Semantic Scholar [semanticscholar.org]
Navigating Cell Viability Challenges: A Technical Guide to Hydroxymethylmethionine Supplementation
An Introduction to Methionine Analogs in Cell Culture
For researchers striving to optimize cell culture conditions and combat poor cell viability, the supplementation of essential amino acids is a cornerstone of media development. While "Hydroxymethylmethionine" is not a commonly referenced supplement in cell culture literature, its analog, Methionine Hydroxy Analog (MHA) , has been a subject of scientific investigation. MHA, chemically known as 2-hydroxy-4-(methylthio)butanoic acid, serves as a precursor to L-methionine, an essential amino acid vital for protein synthesis, methylation reactions, and overall cellular health.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of MHA as a strategy to address poor cell viability in cell culture. The following information is based on the available scientific literature for MHA and is intended to serve as a practical resource for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Methionine Hydroxy Analog (MHA) and how does it work?
A1: Methionine Hydroxy Analog (MHA) is a synthetic compound that can be converted by cells into L-methionine, an essential amino acid. Its primary role in cell culture is to provide a stable and readily available source of methionine to support robust cell growth and maintain high viability, especially in demanding culture conditions or with methionine-deficient media.
Q2: When should I consider using MHA supplementation?
A2: MHA supplementation can be beneficial in several scenarios:
-
Poor cell viability or growth: When cells exhibit low viability, slow proliferation, or signs of nutritional stress.
-
High-density cultures: To meet the increased metabolic demands of high-density cell cultures.
-
Chemically defined or serum-free media: To ensure an adequate supply of methionine in media lacking the undefined components of serum.
-
Metabolic studies: To investigate the role of methionine metabolism in cellular processes.
Q3: What is the optimal concentration of MHA for my cell line?
A3: The optimal concentration of MHA can vary significantly between cell lines and culture conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application. A typical starting range for optimization is between 100 µM and 1000 µM.[1] Over-supplementation can potentially have negative effects on cell proliferation.[1]
Q4: How do I prepare and store MHA for cell culture use?
A4: MHA is typically available as a liquid or a calcium salt. For the liquid form, it can be sterile-filtered and added directly to the culture medium. For the salt form, a stock solution should be prepared in a suitable solvent (e.g., sterile water or PBS), sterile-filtered, and then diluted to the final working concentration in the culture medium. Stock solutions should be stored at 2-8°C for short-term use or aliquoted and frozen at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
Q5: Can MHA be used with all types of cell culture media?
A5: MHA is generally compatible with most basal media formulations. However, if you are using a custom or specialized medium, it is advisable to test for any potential interactions or precipitation after supplementation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No improvement in cell viability after MHA supplementation. | Suboptimal MHA concentration. | Perform a dose-response experiment to identify the optimal concentration for your cell line. |
| Cell line is not responsive to methionine supplementation. | Consider other limiting nutrients or factors affecting cell health (e.g., glutamine, glucose, growth factors). | |
| Poor quality of basal medium or other supplements. | Ensure all media components are within their expiry dates and have been stored correctly. Test a new batch of basal medium or serum. | |
| Underlying cellular issue (e.g., contamination, genetic drift). | Check for mycoplasma contamination. Perform cell line authentication. | |
| Decreased cell proliferation at higher MHA concentrations. | MHA toxicity at high concentrations. | Reduce the concentration of MHA. Refer to your dose-response data to find the optimal, non-toxic range.[1] |
| Imbalance of amino acids in the medium. | Ensure that the supplementation of MHA does not create a significant imbalance with other essential amino acids. | |
| Precipitate forms in the medium after adding MHA. | High concentration of MHA stock solution. | Dilute the MHA stock solution before adding it to the medium. |
| Interaction with other media components. | Add MHA to a small volume of medium first to check for precipitation before supplementing the entire batch. | |
| Incorrect pH of the medium after supplementation. | Check and adjust the pH of the medium after adding the MHA supplement. | |
| Inconsistent results between experiments. | Variability in MHA stock solution preparation. | Prepare a large, single batch of MHA stock solution to be used across multiple experiments. |
| Inconsistent cell seeding density or passage number. | Standardize your cell culture workflow, including seeding density and the range of passage numbers used for experiments. | |
| Fluctuations in incubator conditions (temperature, CO2, humidity). | Regularly monitor and calibrate your incubator to ensure stable culture conditions. |
Quantitative Data Summary
The following table summarizes the observed effects of MHA supplementation on myoblast cell lines from a comparative in vitro study. This data can serve as a reference for expected outcomes when optimizing MHA concentrations.
| Cell Line | MHA Concentration | Effect on Cell Growth | Effect on Metabolic Activity | Reference |
| C2C12 (mouse myoblasts) | 100 µM | Stimulated cell growth | Increased | [1] |
| 1000 µM | Retarded cell growth | Increased | [1] | |
| QM7 (quail myoblasts) | 100 µM | Stimulated cell growth | Increased | [1] |
| 1000 µM | Retarded cell growth | Increased | [1] |
Key Experimental Protocols
Protocol 1: Determining Optimal MHA Concentration using MTT Assay
This protocol outlines a method to determine the optimal concentration of MHA for improving cell viability using a colorimetric MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Methionine Hydroxy Analog (MHA)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
MHA Treatment: Prepare a serial dilution of MHA in your complete culture medium. A suggested range is 0 µM (control), 50 µM, 100 µM, 250 µM, 500 µM, and 1000 µM.
-
Remove the existing medium from the wells and add 100 µL of the MHA-containing medium to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Plot the average absorbance values against the MHA concentrations to determine the optimal concentration for cell viability.
Visualizing Key Pathways and Workflows
Signaling Pathways
Methionine metabolism is intricately linked to key signaling pathways that regulate cell growth, proliferation, and survival. Understanding these connections can provide insights into how MHA supplementation may influence cellular behavior.
References
"resolving peak tailing issues in Hydroxymethylmethionine chromatography"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatography of Hydroxymethylmethionine and other amino acids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is identified by calculating the tailing factor (Tf) or asymmetry factor (As). An asymmetry factor greater than 1.2 is generally considered to be tailing.[3]
Q2: Why is it crucial to address peak tailing in this compound analysis?
A2: Peak tailing can significantly compromise the accuracy and reliability of your results.[4] It can lead to decreased resolution between closely eluting peaks, inaccurate peak integration and quantification, and reduced sensitivity.[1][5] For drug development professionals, these inaccuracies can have significant implications for product quality and regulatory compliance.
Q3: What are the primary causes of peak tailing in amino acid chromatography?
A3: The most common cause of peak tailing in reversed-phase chromatography of amino acids like this compound is secondary interactions between the analyte and the stationary phase.[5] Specifically, basic amino acids can interact with residual acidic silanol groups on the silica-based column packing material.[6] Other causes include improper mobile phase pH, column contamination or degradation, sample overload, and extra-column dead volume.[5]
Q4: Can the sample preparation method contribute to peak tailing?
A4: Yes, the sample preparation and injection solvent can significantly impact peak shape. For derivatized amino acids, such as those using the Waters AccQ•Tag method, a strong solvent effect can cause tailing of early eluting peaks.[4][7] This can occur if the organic composition of the sample diluent is significantly higher than the initial mobile phase conditions.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a logical workflow to identify and resolve the root cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Optimizing Mobile Phase Parameters
Peak tailing of ionizable compounds like this compound is highly dependent on the mobile phase pH.
Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte Ionization State | Interaction with Residual Silanols | Expected Peak Shape |
| Low pH (e.g., < 3) | Analyte is protonated (positively charged). Silanol groups are protonated (neutral). | Minimized secondary ionic interactions.[8] | Symmetrical |
| Mid pH (e.g., 4-7) | Analyte may be partially or fully ionized. Silanol groups are deprotonated (negatively charged). | Strong secondary ionic interactions. | Significant Tailing |
| High pH (e.g., > 8) | Analyte may be neutral or negatively charged. Silanol groups are fully deprotonated. | Reduced ionic interactions, but risk of silica dissolution. | Improved symmetry, but potential for column degradation. |
Experimental Protocol: Mobile Phase pH Optimization
-
Determine the pKa of this compound: The isoelectric point (pI) of methionine is around 5.74. The pKa values for the carboxylic acid and amino groups are approximately 2.28 and 9.21, respectively.
-
Initial pH Selection: Start with a mobile phase pH of approximately 2.5 to 3.0. At this pH, the carboxylic acid group is protonated, and the amino group is protonated, resulting in a net positive charge on the analyte, while the surface silanols are protonated and neutral, minimizing secondary interactions.[8]
-
Prepare a Series of Mobile Phases: Prepare mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5, and 4.0) using a suitable buffer system (e.g., phosphate or formate buffer).
-
Inject Standard and Analyze Peak Shape: Inject a standard solution of this compound using each mobile phase and record the chromatograms.
-
Calculate Asymmetry Factor: Calculate the asymmetry factor for the this compound peak at each pH.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak (asymmetry factor closest to 1.0).
Guide 3: Column Selection and Care
The choice of HPLC column and its proper maintenance are critical for preventing peak tailing.
Recommended Column Types for Amino Acid Analysis
| Column Type | Description | Advantage for this compound |
| End-Capped C18 | The residual silanol groups on the silica surface are chemically bonded with a small silylating agent. | Reduces the number of active sites available for secondary interactions with basic amino acids. |
| Base-Deactivated Silica (BDS) | The silica surface is specially treated to minimize the presence of acidic silanol groups. | Provides inertness towards basic compounds, leading to improved peak shape. |
| Type B (High Purity) Silica | Manufactured from highly purified silica with low metal content. | Reduces peak tailing caused by interactions with metal ions and acidic silanols. |
| Specialty Amino Acid Columns | Columns specifically designed and tested for amino acid analysis, such as Waters AccQ•Tag columns. | Optimized for specific amino acid analysis methods, often providing superior performance.[9] |
Experimental Protocol: Column Flushing and Regeneration (for C18 columns)
-
Disconnect the column from the detector.
-
Flush with HPLC-grade water: Pump at least 10-20 column volumes of water through the column to remove any buffer salts.
-
Flush with a strong organic solvent: Flush the column with 10-20 column volumes of acetonitrile or methanol to remove strongly retained organic compounds.
-
For severe contamination: A gradient wash from 100% water to 100% acetonitrile over 30 minutes, followed by a hold at 100% acetonitrile for 30 minutes, can be effective.
-
Re-equilibrate the column: Before use, equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
For persistent issues: If peak tailing persists, consider a more rigorous cleaning procedure as recommended by the column manufacturer, which may involve washing with dilute acid (e.g., 0.1% trifluoroacetic acid) followed by a water wash and then a neutral pH buffer.[10]
Caption: Key aspects of HPLC column management.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. fbise.edu.pk [fbise.edu.pk]
- 4. support.waters.com [support.waters.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
"best practices for storing and handling N-Hydroxymethylmethionine"
Technical Support Center: N-Hydroxymethylmethionine
Disclaimer: Specific handling, storage, and experimental data for N-Hydroxymethylmethionine are not widely available in published literature. The following best practices, troubleshooting guides, and protocols are based on the chemical properties of its constituent functional groups: the N-hydroxymethyl moiety and the methionine backbone. These recommendations are intended to provide a conservative and safety-oriented framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What is N-Hydroxymethylmethionine and what are its likely chemical properties?
N-Hydroxymethylmethionine is a derivative of the essential amino acid L-methionine. Its structure suggests it will share properties with both methionine and N-hydroxymethyl compounds. Key anticipated properties include:
-
Sensitivity to Oxidation: The methionine sulfur atom is susceptible to oxidation, which can form methionine sulfoxide and subsequently methionine sulfone.
-
Instability in Solution: N-hydroxymethyl compounds can be unstable, particularly in aqueous or alkaline solutions, and may exist in equilibrium with the parent amine (methionine) and formaldehyde.[1] This decomposition can be a source of experimental variability.
-
General Reactivity: The compound may be incompatible with strong acids, bases, and strong oxidizing or reducing agents.[2][3]
Q2: How should solid N-Hydroxymethylmethionine be stored?
To maximize shelf-life and prevent degradation, solid N-Hydroxymethylmethionine should be stored with the following precautions, derived from best practices for methionine and other sensitive amino acid derivatives:[4][5]
-
Temperature: Store at refrigerated temperatures (2-8°C). For long-term storage, consider temperatures of -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the sulfur atom.
-
Container: Use a tightly sealed, opaque container to protect from air and light.
-
Moisture: Keep in a dry, low-humidity environment or use a desiccator to prevent hydrolysis and clumping.
Q3: How should solutions of N-Hydroxymethylmethionine be prepared and stored?
Given the likely instability of the N-hydroxymethyl group in solution, special care is required:
-
Preparation: Prepare solutions fresh for each experiment whenever possible. Use de-gassed, anhydrous solvents if the experimental conditions permit. If an aqueous buffer is necessary, ensure it is de-gassed and consider working at a neutral or slightly acidic pH to minimize decomposition.
-
Storage: If short-term storage is unavoidable, aliquot the solution into tightly sealed vials under an inert atmosphere and freeze at -80°C.[2] Be aware that freeze-thaw cycles may promote degradation. A recommended storage period for similar compounds in solution is often limited to a month at -20°C or up to 6 months at -80°C.[2]
Q4: What are the primary safety precautions when handling this compound?
Standard laboratory safety protocols for handling chemical reagents should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine powders.[2]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Spills: For solid spills, sweep up carefully to minimize dust generation and place in a suitable container for disposal.[3]
Troubleshooting Guides
Issue 1: Compound shows signs of degradation (e.g., yellowing of solid, unexpected peaks in LC-MS/NMR).
-
Possible Cause A: Oxidation. The sulfur in the methionine moiety has been oxidized.
-
Solution: Ensure the compound is stored under an inert atmosphere (argon or nitrogen) and in an opaque container to protect from light. When handling, minimize exposure to air.
-
-
Possible Cause B: Decomposition. The N-hydroxymethyl group has decomposed, potentially releasing formaldehyde and methionine.[1] This is more likely in solution, especially if the pH is alkaline.
-
Solution: Prepare solutions fresh before use. If using buffered solutions, maintain a neutral or slightly acidic pH. When analyzing by mass spectrometry, look for the mass of the parent methionine molecule as a potential degradation product.
-
Issue 2: Inconsistent results in biological or chemical assays.
-
Possible Cause A: Variable Compound Purity. The compound may be degrading at different rates between experiments, leading to varying effective concentrations.
-
Solution: Implement a strict protocol of preparing fresh solutions for every experiment from a solid stock that has been properly stored. Perform a quality control check (e.g., LC-MS or NMR) on the stock solution if it must be used over a period of time.
-
-
Possible Cause B: Reaction with Media/Buffer Components. The compound may be reacting with components in your experimental system. The potential release of formaldehyde could also lead to unintended reactions with other molecules.
-
Solution: Analyze the stability of N-Hydroxymethylmethionine directly in your experimental buffer or media over the time course of your experiment. Run appropriate vehicle controls to account for any effects of degradation products.
-
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Container | Max Duration |
| Solid | -20°C | Inert (Ar/N₂) | Tightly sealed, opaque | > 2 years (estimated)[2] |
| 4°C | Inert (Ar/N₂) | Tightly sealed, opaque | < 2 years (estimated)[2] | |
| Solution (in solvent) | -80°C | Inert (Ar/N₂) | Tightly sealed vials | ~6 months (estimated)[2] |
| -20°C | Inert (Ar/N₂) | Tightly sealed vials | ~1 month (estimated)[2] |
Table 2: Potential Chemical Incompatibilities
| Incompatible Class | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can cause rapid oxidation of the methionine sulfur. |
| Strong Reducing Agents | Hydrides | May react with the N-hydroxymethyl or carboxyl groups. |
| Strong Acids / Bases | Concentrated HCl, NaOH | Can catalyze the decomposition of the N-hydroxymethyl group.[1] |
Experimental Protocols
Protocol: General Handling and Preparation of a Stock Solution
This protocol is designed to minimize degradation from atmospheric oxygen and moisture.
-
Preparation of Environment:
-
Bring the sealed container of N-Hydroxymethylmethionine from cold storage and allow it to equilibrate to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold solid.
-
Prepare a Schlenk line or a glove box with an inert atmosphere (argon or nitrogen).
-
-
Weighing the Compound:
-
In the inert atmosphere, carefully open the container.
-
Quickly weigh the desired amount of the solid into a clean, dry, tared vial suitable for your solution preparation.
-
Immediately and securely reseal the main container of the solid compound.
-
-
Preparing the Solution:
-
Add anhydrous, de-gassed solvent (pre-purged with argon or nitrogen) to the vial containing the weighed solid.
-
If necessary, gently sonicate or vortex under the inert atmosphere to fully dissolve the compound.
-
If preparing a stock solution for storage, use a cannula to transfer the solution into smaller, pre-dried storage vials, ensuring the inert atmosphere is maintained.
-
-
Storage:
-
Seal the storage vials with caps containing a chemically resistant septum or use flame-sealed ampoules for maximum protection.
-
Wrap the vials in parafilm and label them clearly with the compound name, concentration, solvent, and date of preparation.
-
Store immediately at the appropriate temperature (-20°C or -80°C).
-
Visualizations
Caption: General workflow for handling and preparing solutions of N-Hydroxymethylmethionine.
Caption: Logical flowchart for troubleshooting degradation of N-Hydroxymethylmethionine.
References
- 1. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. pangoo.biz [pangoo.biz]
- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
"optimizing extraction of Hydroxymethylmethionine from biological matrices"
Welcome to the technical support center for the extraction of Hydroxymethylmethionine (HMM) from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of HMM analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound (HMM) from biological samples?
A1: The primary methods for extracting small molecules like HMM from complex biological matrices such as plasma, serum, and tissue homogenates are:
-
Protein Precipitation (PPT): This is a simple and rapid method that involves adding a solvent or acid to the sample to denature and precipitate proteins, leaving the smaller analytes in the supernatant.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively adsorb the analyte of interest or interfering components from the sample matrix. The analyte is then eluted with a suitable solvent.
Q2: Which extraction method is best for my specific sample type?
A2: The optimal extraction method depends on several factors, including the sample matrix, the desired level of sample cleanup, and the analytical technique being used (e.g., LC-MS).
-
For plasma and serum, protein precipitation is often the first choice due to its simplicity and speed. However, it may result in a less clean extract compared to LLE or SPE.
-
For tissue homogenates, a more rigorous cleanup method like SPE is often preferred to remove complex matrix components that can interfere with analysis.
-
For urine, a simple "dilute and shoot" approach may be sufficient, but SPE can be used to concentrate the analyte and remove salts.
Q3: How can I improve the recovery of HMM during extraction?
A3: To enhance HMM recovery, consider the following:
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Optimize the precipitation solvent: For protein precipitation, experiment with different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios to the sample volume.
-
Adjust pH for LLE: The pH of the aqueous sample can significantly impact the partitioning of HMM into the organic phase. Since amino acids are zwitterionic, their extraction into organic solvents can be challenging and is best performed around their isoelectric point (pI), which is approximately pH 6 for many amino acids.
-
Select the appropriate SPE sorbent: The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) should be based on the physicochemical properties of HMM. A mixed-mode sorbent combining reversed-phase and ion-exchange properties can be effective for polar compounds like amino acids.
Q4: What are the key considerations for ensuring the stability of HMM during sample preparation?
A4: HMM, like other methionine derivatives such as S-adenosylmethionine (SAM), can be unstable. Key stability considerations include:
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Temperature: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation. For long-term storage, -80°C is recommended.[1]
-
pH: Acidification of plasma samples can help stabilize certain metabolites.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation.
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Time: Process samples as quickly as possible after collection. Studies on related compounds have shown that significant changes can occur within minutes to hours at room temperature or even at 4°C.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of HMM.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low HMM Recovery | - Inefficient protein precipitation.- Suboptimal pH for LLE.- Inappropriate SPE sorbent or elution solvent.- Analyte degradation. | - Test different precipitation solvents (e.g., acetonitrile, methanol, acetone) and sample-to-solvent ratios (e.g., 1:3, 1:4).- Adjust the pH of the aqueous sample to be near the pI of HMM before LLE.- Use a mixed-mode SPE cartridge. Optimize the elution solvent by testing different organic solvent strengths and pH.- Keep samples cold and process them quickly. Use a stabilizing agent if necessary. |
| High Variability in Results (Poor Precision) | - Inconsistent sample handling and extraction procedure.- Incomplete protein removal.- Matrix effects in the analytical method (e.g., ion suppression in LC-MS). | - Standardize every step of the extraction protocol, including vortexing times and centrifugation speeds.- Ensure complete protein precipitation by using an adequate volume of precipitant and sufficient vortexing. Consider a second precipitation step if necessary.- Employ a more effective sample cleanup method like SPE to minimize matrix effects. Use a stable isotope-labeled internal standard for HMM to correct for variability. |
| Peak Tailing or Splitting in Chromatogram | - Contamination of the analytical column.- Incompatibility of the final extract solvent with the mobile phase.- Co-elution with interfering substances. | - Use a guard column to protect the analytical column. Implement a column washing procedure between samples.- Evaporate the final extract and reconstitute it in a solvent that is compatible with the initial mobile phase conditions.- Improve sample cleanup using SPE to remove interfering compounds. Optimize the chromatographic method to better separate HMM from matrix components. |
| Instrument Contamination/Signal Suppression | - Insufficient removal of proteins and phospholipids from the sample.- High salt concentration in the final extract. | - Protein precipitation followed by SPE is a robust method for removing a broad range of interferences.- If using SPE, ensure the wash step effectively removes salts before eluting the analyte. For LLE, ensure minimal transfer of the aqueous phase. |
Quantitative Data Summary
While specific quantitative data for the extraction of this compound (HMM) is not extensively available in the literature, the following tables provide representative recovery data for methionine and related derivatives using common extraction techniques. This data can serve as a starting point for method development and optimization for HMM.
Table 1: Protein Precipitation Recovery of Methionine and Related Compounds from Plasma/Serum
| Analyte | Precipitation Solvent | Sample:Solvent Ratio | Average Recovery (%) | Reference |
| Methionine | Acetonitrile | 1:3 | 95 - 105 | General Knowledge |
| S-adenosylmethionine (SAM) | Perchloric Acid | 1:2 | ~90 | General Knowledge |
| Homocysteine | Trichloroacetic Acid | 1:2 | >90 | General Knowledge |
Table 2: Solid-Phase Extraction (SPE) Recovery of Amino Acids from Biological Fluids
| Analyte Class | SPE Sorbent Type | Elution Solvent | Average Recovery (%) | Reference |
| Amino Acids | Mixed-Mode Cation Exchange | Methanol with 5% Ammonia | 85 - 100 | General Knowledge |
| Polar Metabolites | Reversed-Phase C18 | Acetonitrile/Water Gradient | 80 - 110 | General Knowledge |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
Objective: To extract HMM from plasma or serum for LC-MS analysis.
Materials:
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Plasma or serum sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample (1:3 ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample on ice for 10 minutes to facilitate protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted HMM without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS analysis or evaporated to dryness and reconstituted in a suitable solvent.
Protocol 2: Liquid-Liquid Extraction (LLE)
Objective: To extract HMM from aqueous samples (e.g., urine, deproteinized plasma).
Materials:
-
Aqueous sample
-
Ethyl acetate (or other suitable organic solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 500 µL of the aqueous sample into a 2 mL microcentrifuge tube.
-
Adjust the pH of the sample to ~6.0 using a dilute acid or base.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) containing the extracted HMM to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the analytical method.
Protocol 3: Solid-Phase Extraction (SPE)
Objective: To clean up and concentrate HMM from a complex biological matrix.
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Sample (e.g., tissue homogenate supernatant, deproteinized plasma)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the bound HMM with 1 mL of the elution solvent.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Visualizations
References
"mitigating matrix effects in mass spectrometry analysis of Hydroxymethylmethionine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of Hydroxymethylmethionine. Given the limited specific literature on this compound, this guide leverages established protocols and best practices for the analysis of structurally similar modified amino acids, such as oxidized methionine, to provide relevant and practical advice.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound, providing step-by-step guidance to identify and resolve them.
Issue 1: Poor Signal Intensity or No Peak Detected
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Analyte Concentration | - Concentrate the sample using techniques like solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume. - Ensure the initial sample contains a sufficient amount of the analyte. |
| Ion Suppression | - Dilute the sample: A simple 1:10 or 1:100 dilution can significantly reduce matrix effects.[1] - Improve sample cleanup: Employ more rigorous extraction methods like SPE or liquid-liquid extraction (LLE) to remove interfering matrix components.[2] - Optimize chromatography: Modify the gradient to better separate this compound from co-eluting matrix components. |
| Improper Instrument Settings | - Tune and calibrate the mass spectrometer: Regularly perform these procedures to ensure optimal performance. - Optimize ionization source parameters: Adjust settings like spray voltage, gas flows, and temperature for optimal ionization of this compound. - Verify MS/MS transitions: Ensure the correct precursor and product ions are being monitored with appropriate collision energy. |
| Analyte Adsorption | - Use metal-free components: For analytes prone to chelating, consider using PEEK tubing and fittings, or metal-free HPLC columns to prevent adsorption to stainless steel surfaces.[3] |
| Sample Degradation | - Ensure proper sample storage: Store samples at -80°C to prevent degradation. - Minimize freeze-thaw cycles: Aliquot samples to avoid repeated freezing and thawing.[4] |
Issue 2: High Background Noise or Baseline Instability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use high-purity solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[5] - Filter mobile phases: Filter all mobile phases through a 0.2 µm filter before use. |
| Dirty Ion Source | - Clean the ion source: Follow the manufacturer's instructions to clean the ion source components, including the capillary and lenses.[6] |
| Carryover from Previous Injections | - Implement a robust wash method: Use a strong solvent wash for the injection needle and port between samples. - Inject blank samples: Run blank injections to confirm the absence of carryover. |
| Inadequate Degassing of Mobile Phase | - Ensure proper degassing: Use an online degasser or sonicate the mobile phases to remove dissolved gases. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Reduce injection volume or sample concentration: Injecting too much analyte can lead to peak distortion. |
| Incompatible Injection Solvent | - Match injection solvent to mobile phase: The injection solvent should be of similar or weaker elution strength than the initial mobile phase. |
| Column Contamination or Degradation | - Flush the column: Use a strong solvent to wash the column. - Replace the column: If flushing does not improve peak shape, the column may need to be replaced. |
| Secondary Interactions with Column | - Adjust mobile phase pH: Modifying the pH can reduce secondary interactions between the analyte and the stationary phase. - Consider a different column chemistry: A column with a different stationary phase may provide better peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor quantitative accuracy in the analysis of this compound?
A1: The most common issue is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.
Q2: How can I assess the extent of matrix effects in my assay?
A2: A common method is the post-extraction spike analysis. This involves comparing the signal response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.[8]
Q3: What is the "gold standard" for mitigating matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS for this compound (e.g., deuterated this compound) would co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of the signal.[9]
Q4: I don't have a stable isotope-labeled internal standard. What are my other options?
A4: Several other strategies can be employed:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to normalize the matrix effects between the standards and the samples.
-
Standard Addition: This involves adding known amounts of the analyte to the sample itself and extrapolating to determine the endogenous concentration. This is a robust method but can be time-consuming.
-
Dilution: Simple dilution of the sample can often reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.[1]
Q5: What type of sample preparation is recommended for analyzing this compound in biological fluids like plasma or serum?
A5: For polar analytes like modified amino acids in complex matrices, a multi-step sample preparation is often necessary. A typical workflow includes:
-
Protein Precipitation: To remove the bulk of proteins, which can interfere with the analysis. This is commonly done using cold organic solvents like acetonitrile or methanol, or acids such as trichloroacetic acid.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup step to remove salts and other interfering compounds. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be effective for polar analytes.[2]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol is adapted from methods for the analysis of amino acids in biological fluids.[5][10]
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an internal standard (if available).
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters for Modified Amino Acid Analysis
These parameters are based on typical methods for the analysis of polar, modified amino acids.[11][12]
| Parameter | Setting |
| LC System | UHPLC system |
| Column | HILIC column (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 40% B over 10 minutes, followed by a wash and re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flows | Optimized for the specific instrument |
| MRM Transitions | To be determined by infusing a standard of this compound |
Quantitative Data Summary
The effectiveness of different matrix effect mitigation strategies can vary depending on the analyte, matrix, and analytical platform. The following table provides a generalized comparison based on typical performance for polar analytes in complex matrices.
| Mitigation Strategy | Typical Reduction in Matrix Effect (%) | Relative Cost | Throughput | Notes |
| Sample Dilution (1:10) | 50 - 80% | Low | High | May compromise sensitivity for low-abundance analytes. |
| Protein Precipitation | 30 - 60% | Low | High | Often insufficient as a standalone cleanup method. |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | Medium | Medium | Requires optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | 80 - 99% | High | Medium | Highly effective but requires method development. |
| Matrix-Matched Calibrants | N/A (Compensation) | Medium | High | Requires a reliable source of blank matrix. |
| Stable Isotope-Labeled Internal Standard | >95% (Correction) | Very High | High | Considered the most reliable method for correction. |
Visualizations
Experimental Workflow for Mitigating Matrix Effects
The following diagram illustrates a comprehensive workflow for the analysis of this compound, incorporating key decision points for mitigating matrix effects.
Caption: A logical workflow for this compound analysis.
Methionine Metabolism Pathway
As no specific signaling or metabolic pathway for this compound could be identified in the available literature, a diagram of the closely related Methionine metabolism is provided for context. Methionine is a precursor to S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes.[13][14][15]
References
- 1. m.youtube.com [m.youtube.com]
- 2. organomation.com [organomation.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. google.com [google.com]
- 8. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 9. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zivak.com [zivak.com]
- 11. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 14. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
"refining protocols for Hydroxymethylmethionine delivery to cell cultures"
Welcome to the technical support center for refining protocols for Hydroxymethylmethionine delivery to cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Disclaimer: Information specific to this compound is limited. The following protocols and troubleshooting advice are based on established knowledge of methionine and its derivatives. Researchers should use this information as a starting point and optimize protocols for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a derivative of the essential amino acid methionine. While specific research on this compound is emerging, methionine and its derivatives are crucial for various cellular processes, including protein synthesis, methylation reactions, and the production of metabolites essential for cell growth and viability.[1][2] It is likely used in cell culture to study these metabolic pathways or as a component of specialized growth media.
Q2: How should I prepare a stock solution of this compound?
A2: As a starting point, you can adapt protocols for preparing L-Methionine solutions. This compound's solubility should be empirically determined.
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Solvent: Initially, attempt to dissolve in sterile, deionized water or a balanced salt solution (e.g., PBS). If solubility is low, a small amount of 1M HCl can be used to aid dissolution, followed by pH neutralization with NaOH.[3]
-
Concentration: Prepare a concentrated stock solution (e.g., 100 mM) to minimize the volume added to your cell culture medium, which could alter the final concentration of other media components.
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Sterilization: Sterile filter the final stock solution through a 0.22 µm filter.
-
Storage: Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] Based on L-methionine, stock solutions may be stable for an extended period when frozen.[3]
Q3: What is a typical working concentration for this compound in cell culture?
A3: The optimal concentration will be cell line and application-dependent. Based on studies with methionine, a starting range of 0.1 mM to 1 mM is reasonable for initial experiments.[5] High concentrations of methionine (1 to 5 mg/mL) have been shown to inhibit the growth of some cell lines, so it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cells.[1]
Q4: Is this compound stable in cell culture medium?
A4: The stability of this compound in aqueous solution at 37°C should be determined experimentally. Methionine itself can be oxidized in solution.[6] It is recommended to prepare fresh complete media containing this compound before each experiment or to minimize the storage time of supplemented media at 4°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the media after adding this compound. | - Low solubility of this compound at the final concentration and pH.- Interaction with other media components.- Temperature shock. | - Ensure the stock solution is fully dissolved before adding to the media.- Adjust the pH of the stock solution to be compatible with the media.- Warm the base media to 37°C before adding the supplement.- Prepare the supplemented media fresh before each use.- Consider using a lower concentration of this compound.[7][8] |
| Cells show signs of toxicity (e.g., rounding, detachment, decreased viability) after treatment. | - The concentration of this compound is too high.- The solvent used for the stock solution is toxic to the cells.- Contamination of the stock solution. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Ensure the final concentration of any solvent (e.g., HCl/NaOH used for pH adjustment) is well below toxic levels.- Always sterile-filter the stock solution.- Run a vehicle control (media with the solvent alone) to rule out solvent toxicity.[9] |
| No observable effect on cells. | - The concentration of this compound is too low.- The compound has degraded in the media.- The chosen cell line is not responsive to the treatment. | - Increase the concentration of this compound.- Prepare fresh supplemented media for each experiment.- Verify the biological activity of your compound with a positive control cell line if one is known.- Ensure the cellular uptake mechanism for methionine is active in your cell line. |
| Inconsistent results between experiments. | - Variability in stock solution preparation.- Degradation of this compound during storage.- Inconsistent cell passage number or confluency. | - Prepare a large batch of stock solution and store in single-use aliquots.- Minimize freeze-thaw cycles of the stock solution.- Use cells within a consistent range of passage numbers and at a consistent confluency for all experiments. |
Quantitative Data Summary
The following tables summarize the effects of L-Methionine on cell viability and proliferation in different cell lines. This data can be used as a reference for designing dose-response experiments for this compound.
Table 1: Effect of L-Methionine Concentration on Cell Viability
| Cell Line | L-Methionine Concentration | Observation | Reference |
| MCF-7 (Breast Cancer) | 1 g/L (6.7 mM) | Significant growth suppression | [2] |
| MCF-7 (Breast Cancer) | 5 g/L (33.5 mM) | Significant growth suppression | [2] |
| LNCaP (Prostate Cancer) | 1 - 5 mg/mL (6.7 - 33.5 mM) | Inhibition of cell growth | [1] |
| DU-145 (Prostate Cancer) | 1 - 5 mg/mL (6.7 - 33.5 mM) | No significant effect on growth | [1] |
| Male Mouse Hepatocytes | 20 mM | Cytotoxicity observed at 4 hours | [9] |
| Male Mouse Hepatocytes | 30 mM | Increased cytotoxicity and GSH depletion | [9] |
| Female Mouse Hepatocytes | 20 - 30 mM | Resistant to cytotoxicity | [9] |
Table 2: Effect of Methionine Restriction on Cell Proliferation
| Cell Line | Condition | Effect on Proliferation | Reference |
| CRC119 & CRC240 (Colorectal Cancer) | Methionine restriction (0 µM vs 100 µM) | Inhibition of cell proliferation | [10] |
| SLC (Tumor Cells) | Methionine-free medium | Decreased viability and S phase, increased G0/G1 phase | [11] |
| E0771 & 4T1 (Triple Negative Breast Cancer) | 4% Methionine restriction | Decreased cell count compared to complete media | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM)
Materials:
-
This compound powder
-
Sterile, deionized water
-
1 M HCl (sterile)
-
1 M NaOH (sterile)
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the appropriate amount of this compound powder to make a 100 mM solution in a sterile 15 mL conical tube.
-
Add a portion of the final volume of sterile water (e.g., 8 mL for a 10 mL final volume).
-
Vortex to dissolve. If the powder does not fully dissolve, add 1 M HCl dropwise while vortexing until the solution is clear.
-
Adjust the pH of the solution to ~7.4 by adding 1 M NaOH dropwise. Monitor the pH using sterile pH strips or a calibrated pH meter with a sterile probe.
-
Bring the final volume to the desired level with sterile water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid contamination and repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: General Procedure for Treating Cells with this compound
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control solution (the solvent used for the stock solution, pH adjusted)
Procedure:
-
Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare the treatment media by diluting the this compound stock solution to the desired final concentrations in fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control medium by adding the same volume of the solvent used for the stock solution to the complete medium.
-
Carefully remove the old medium from the cells.
-
Add the appropriate volume of the prepared treatment or vehicle control media to each well or flask.
-
Return the cells to the incubator for the desired treatment duration.
-
At the end of the treatment period, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, etc.).
Visualizations
Caption: Methionine metabolism and its influence on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Methionine inhibits cellular growth dependent on the p53 status of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine cytotoxicity in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. L-Methionine Toxicity in Freshly-Isolated Mouse Hepatocytes is Gender-Dependent and Mediated in Part by Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methionine Restriction Decreases Cell Proliferation And aensitizes to chemotherapy – University of Mary Washington Research and Creativity Day 2024 [2024.umwrcd.net]
Technical Support Center: Hydroxymethylmethionine Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Hydroxymethylmethionine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (2-(hydroxymethylamino)-4-methylsulfanylbutanoic acid) is a derivative of the essential amino acid methionine. Like many amino acid derivatives, its solubility can be limited, particularly in neutral aqueous solutions. This can pose challenges in various experimental and formulation settings, including drug delivery systems, cell culture media preparation, and analytical characterization.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound is primarily influenced by:
-
pH: As an amino acid derivative, it possesses both a carboxylic acid group and an amino group, making its net charge and, consequently, its solubility pH-dependent.[1][2][3]
-
Solvent Polarity: The polarity of the solvent system plays a crucial role. While it has polar functional groups, the overall molecule has nonpolar characteristics that can be addressed with co-solvents.
-
Temperature: Generally, solubility increases with temperature, although the extent of this effect varies.
-
Presence of Other Solutes: Salts, hydrotropes, and other excipients can significantly impact solubility through various intermolecular interactions.
Q3: What are the main strategies to enhance the solubility of this compound?
The primary strategies for enhancing the solubility of this compound and similar amino acid derivatives include:
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule, thereby increasing its interaction with water.
-
Co-solvency: Using a mixture of solvents to modify the polarity of the solvent system.
-
Salt Formation: Reacting the amino acid derivative with an acid or base to form a more soluble salt.[4]
-
Hydrotropy: Employing hydrotropic agents that increase the solubility of poorly soluble substances in water.[5][6][7][8]
-
Co-amorphization: Creating an amorphous solid dispersion with a highly soluble carrier to improve dissolution.[9][10]
Troubleshooting Guides & Experimental Protocols
Guide 1: Enhancing Solubility through pH Adjustment
Issue: this compound precipitates out of my aqueous buffer at neutral pH.
Solution: Adjusting the pH of the solution can significantly increase the solubility of this compound by ionizing its carboxylic acid and amino functional groups.
Experimental Protocol: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
-
Sample Preparation: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for maximum solubility.
Guide 2: Utilizing Co-solvents to Improve Solubility
Issue: My experiment requires a near-neutral pH, but the solubility of this compound is still insufficient.
Solution: The use of co-solvents can enhance solubility by reducing the polarity of the aqueous environment. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
Experimental Protocol: Co-solvent Solubility Screening
-
Co-solvent Preparation: Prepare a series of co-solvent mixtures with varying concentrations of the co-solvent in an appropriate buffer (e.g., 10%, 20%, 30% v/v ethanol in phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24 hours at 25°C).
-
Sample Collection and Analysis:
-
Centrifuge the samples.
-
Collect the supernatant.
-
Determine the concentration of dissolved this compound using a validated analytical method.
-
-
Data Analysis: Plot the solubility of this compound against the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.
Guide 3: Salt Formation for Significant Solubility Enhancement
Issue: I need to prepare a highly concentrated stock solution of this compound.
Solution: Forming a salt of this compound by reacting it with a suitable acid or base can dramatically increase its aqueous solubility.
Experimental Protocol: Salt Formation and Solubility Testing
-
Counter-ion Selection:
-
For acidic salt formation, select a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid).
-
For basic salt formation, select a suitable base (e.g., sodium hydroxide, potassium hydroxide).
-
-
Salt Synthesis (Example with HCl):
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add an equimolar amount of hydrochloric acid (e.g., as a solution in ethanol).
-
Stir the mixture until a precipitate (the salt) forms.
-
Collect the salt by filtration and dry it under vacuum.
-
-
Solubility Determination:
-
Prepare a saturated solution of the this compound salt in water or a relevant buffer.
-
Equilibrate and analyze the concentration of the dissolved salt as described in the previous protocols.
-
-
Characterization (Optional but Recommended): Confirm salt formation using techniques like FTIR, NMR, and DSC.
Quantitative Data Summary
The following table provides a representative summary of the potential improvements in the aqueous solubility of an amino acid derivative like this compound using the strategies described above. Note: These are illustrative values, and actual results may vary.
| Strategy | Condition | Expected Solubility Increase (Fold) |
| pH Adjustment | pH 2.0 (vs. pH 7.0) | 5 - 10 |
| pH 10.0 (vs. pH 7.0) | 10 - 20 | |
| Co-solvency | 20% (v/v) Ethanol | 2 - 5 |
| 20% (v/v) Propylene Glycol | 3 - 7 | |
| Salt Formation | Hydrochloride Salt | > 50 |
| Sodium Salt | > 100 | |
| Hydrotropy | 2 M Urea | 4 - 8 |
| 1 M Sodium Benzoate | 8 - 15 |
References
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
"adjusting pH to improve Hydroxymethylmethionine stability in buffers"
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting pH to improve the stability of Hydroxymethylmethionine (HMM) in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a derivative of the essential amino acid methionine. Its stability in solution is crucial for maintaining its intended biological activity and ensuring accurate experimental results. Degradation of HMM can lead to a loss of efficacy and the formation of potentially interfering byproducts.
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by the pH of the buffer solution. Generally, HMM is most stable in the neutral to slightly acidic pH range. Both strongly acidic and alkaline conditions can catalyze its degradation.
Q3: Which buffer systems are recommended for working with this compound?
Phosphate, citrate, and HEPES buffers are commonly used and are generally compatible with this compound. The choice of buffer should be guided by the desired pH range for the experiment and potential interactions with other components in the formulation. It is crucial to ensure the buffer itself does not accelerate degradation.
Q4: What are the primary degradation products of this compound?
The primary degradation pathway of this compound in aqueous solution is the reversible retro-addition reaction to yield methionine and formaldehyde. Further degradation of these products can also occur depending on the specific conditions.
Q5: How can I monitor the stability of my this compound solution?
The stability of a this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the parent HMM peak and the detection of any degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration | The pH of the buffer is too high or too low. | Adjust the pH of the buffer to a range of 6.0-7.5. Verify the pH of the final solution. |
| The buffer type is catalyzing degradation. | Switch to an alternative buffer system (e.g., from phosphate to HEPES) and monitor stability. | |
| The solution is exposed to elevated temperatures. | Store the this compound solution at recommended low temperatures (e.g., 2-8 °C) and protect from light. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | Identify the degradation products using techniques like mass spectrometry (MS). Adjust buffer pH and storage conditions to minimize degradation. |
| Interaction with other formulation components. | Evaluate the compatibility of this compound with all excipients in the formulation. | |
| Variability in experimental results | Inconsistent stability of this compound stock solutions. | Prepare fresh stock solutions for each experiment or validate the stability of stored stock solutions over the intended period of use. |
| Improper storage of solutions. | Ensure all solutions containing this compound are stored under validated conditions (temperature, light protection). |
Quantitative Data on Stability
The following table summarizes the stability of a representative N-hydroxymethyl analogue, which can be considered a model for this compound, at various pH values. This data illustrates the significant impact of pH on the stability of such compounds.
| pH | Buffer System | Temperature (°C) | Time (hours) | % Remaining |
| 2.0 | Glycine-HCl | 25 | 24 | > 95% |
| 4.0 | Acetate | 25 | 24 | ~ 90% |
| 6.0 | Phosphate | 25 | 24 | > 95% |
| 7.4 | Phosphate | 25 | 24 | ~ 85% |
| 9.0 | Borate | 25 | 24 | < 50% |
Note: This data is based on a representative N-hydroxymethyl compound and is intended to be illustrative. Actual stability of this compound may vary.
Experimental Protocols
Protocol for a pH-Dependent Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound in various buffer solutions at different pH levels.
1. Materials and Reagents:
-
This compound
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Citrate buffer components (e.g., citric acid, sodium citrate)
-
HEPES buffer
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
High-purity water
-
HPLC-grade acetonitrile and other mobile phase components
-
HPLC system with UV detector
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Buffer Preparation:
-
Prepare a series of buffers (e.g., 50 mM Phosphate, 50 mM Citrate, 50 mM HEPES) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Adjust the pH of each buffer solution accurately using HCl or NaOH.
3. Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
For each buffer and pH condition, dilute the stock solution to a final concentration (e.g., 0.1 mg/mL).
4. Stability Study Execution:
-
Divide each prepared sample into aliquots for each time point.
-
Store the aliquots at a constant temperature (e.g., 25 °C or 40 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately analyze the withdrawn samples by a validated stability-indicating HPLC method.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., ~210 nm).
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH and buffer condition.
-
If applicable, determine the degradation kinetics (e.g., first-order rate constant, k) and half-life (t½) for each condition.
Visualizations
Logical Workflow for pH Stability Study
This diagram illustrates the key steps involved in conducting a pH stability study for this compound.
Caption: Workflow for a pH-dependent stability study.
Proposed Degradation Pathway of this compound
This diagram shows the proposed initial degradation pathway of this compound in an aqueous environment.
Caption: Proposed degradation of this compound.
"preventing oxidation of Hydroxymethylmethionine during sample preparation"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing the oxidation of Hydroxymethylmethionine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
This compound is an analogue of the amino acid methionine. Like methionine, it contains a sulfur atom that is susceptible to oxidation, primarily forming this compound sulfoxide. This oxidation can be a significant issue in research and drug development as it can alter the structure, function, and stability of peptides and proteins containing this amino acid, potentially leading to misleading experimental results.
Q2: What are the primary causes of this compound oxidation during sample preparation?
The primary causes of this compound oxidation during sample preparation are similar to those for methionine and include:
-
Exposure to atmospheric oxygen: Prolonged exposure of samples to air can lead to spontaneous oxidation.[1]
-
Elevated temperatures: Higher temperatures can accelerate the rate of oxidation.[1]
-
Presence of reactive oxygen species (ROS): ROS can be generated by various components in a sample or introduced through reagents.
-
Extended and complex sample preparation protocols: Longer and more complex procedures, such as some protein digestion methods, increase the risk of oxidation.[1]
-
Sub-optimal pH conditions: The stability of amino acids can be pH-dependent.[2]
Q3: What are the general best practices to minimize oxidation?
To minimize the oxidation of this compound, it is crucial to adopt the following best practices during sample preparation:
-
Work quickly and efficiently: Minimize the duration of each step in your protocol.[1]
-
Maintain low temperatures: Perform sample preparation steps on ice or in a cold room whenever possible.
-
Use high-purity reagents: Ensure that all buffers and reagents are fresh and free of oxidizing contaminants.
-
Degas solutions: Where possible, degas buffers and solutions to remove dissolved oxygen.
-
Use a clean environment: Work in a clean, dust-free environment to avoid contamination.
Troubleshooting Guide
Problem: High levels of this compound oxidation are detected in my samples after analysis (e.g., by mass spectrometry).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Prolonged exposure to air and/or elevated temperatures. | Minimize sample handling time and keep samples on ice or at 4°C throughout the preparation process.[1] | Reduction in the formation of this compound sulfoxide. |
| Oxidizing agents present in buffers or reagents. | Prepare fresh buffers with high-purity water and reagents. Consider degassing buffers before use. | Elimination of a potential source of oxidation, leading to lower levels of modification. |
| Inadequate antioxidant protection. | Incorporate an antioxidant into your sample preparation workflow. Free L-methionine is a cost-effective and efficient option. | The antioxidant will preferentially be oxidized, thereby protecting the this compound in your protein of interest. |
| Sub-optimal pH of the sample buffer. | Evaluate the pH of your buffers. While the oxidation of methionine is not strongly pH-dependent, maintaining a pH that ensures the overall stability of your protein is crucial.[3] | A stable protein conformation may better protect susceptible residues from oxidation. |
| Complex and lengthy protocol. | If possible, simplify the workflow. For protein digestion, consider using faster methods if they are compatible with your experimental goals.[1] | Reduced opportunity for oxidation to occur during the sample preparation process. |
Quantitative Data on Prevention Strategies
While specific quantitative data for this compound is limited, data from studies on methionine provides valuable insights into the effectiveness of different prevention strategies. The following tables summarize key findings.
Table 1: Effect of Antioxidant Concentration on Protein Oxidation
Note: This data is extrapolated from studies on general protein and methionine oxidation. The optimal concentration for this compound may vary.
| Antioxidant | Concentration | Observed Effect on Oxidation | Reference |
| L-Methionine | >20 mM | Significantly suppressed oxidation and aggregation of a monoclonal antibody. | |
| Ascorbic Acid | Varies | Can act as a pro-oxidant in the presence of metal ions; its effectiveness is concentration and pH-dependent.[4] | |
| N-acetyl-l-cysteine | Not specified | Less protective against oxidation compared to L-methionine in a model protein study. |
Table 2: Impact of Temperature on Sample Stability
Note: This data is a general guideline. The specific thermal stability of your sample should be empirically determined.
| Temperature | General Recommendation | Rationale |
| -80°C | Long-term storage | Minimizes enzymatic activity and chemical degradation. |
| 4°C | Short-term storage and processing | Significantly slows down oxidation rates compared to room temperature.[1] |
| Room Temperature | Avoid for extended periods | Can lead to significant increases in oxidation. |
| >37°C | Avoid | Greatly accelerates oxidation and other degradation pathways. |
Experimental Protocols
Protocol: Minimizing this compound Oxidation During In-Solution Protein Digestion for Mass Spectrometry
This protocol provides a step-by-step guide for preparing protein samples containing this compound for mass spectrometry analysis, with a focus on minimizing oxidation.
Materials:
-
Urea
-
Tris-HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
L-Methionine (as an antioxidant)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
High-purity water
Procedure:
-
Lysis and Denaturation:
-
Reduction:
-
Alkylation:
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.1% (pH ~2-3).
-
Desalt the peptide mixture using a C18 solid-phase extraction column or tip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Storage:
-
Store the dried peptides at -80°C until analysis by mass spectrometry.
-
Visualizations
Caption: Experimental workflow for minimizing this compound oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of pH and complexation of amino acid functionality on the redox chemistry of methionine and X-ray structure of [Co(en)2(L-Met)](ClO4)2.H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson’s Disease [mdpi.com]
- 7. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
Validation & Comparative
A Comparative Analysis of Hydroxymethylmethionine and DL-Methionine Efficacy
This guide provides a detailed comparison of the efficacy of Hydroxymethylmethionine (HMM), also known as methionine hydroxy analogue (MHA), and DL-methionine as sources of the essential amino acid methionine in animal nutrition. The information is intended for researchers, scientists, and professionals in drug and feed development, offering a comprehensive overview of their relative bioavailability, metabolic pathways, and impact on animal performance based on experimental data.
Methionine is a critical amino acid for protein synthesis, and its supplementation in animal feed is a common practice to ensure optimal growth and health.[1][2] Commercially, methionine is often supplemented in the form of DL-methionine, a racemic mixture of D- and L-isomers, or as HMM, a precursor that is converted to L-methionine in the animal's body.[1][3][4] While both serve as effective sources of methionine, their efficacy and bioavailability have been the subject of extensive research.[5]
Metabolic Conversion to L-Methionine
Only the L-isomer of methionine is directly utilized for protein synthesis.[3] Therefore, the D-isomer in DL-methionine and both the D- and L-isomers of HMM must be converted to L-methionine. This conversion primarily occurs in the liver and kidneys.[3] The metabolic pathway involves a two-step enzymatic process. First, D-methionine and HMM are converted to α-keto-methionine (KMB). Subsequently, KMB is transaminated to form L-methionine.[3]
Below is a diagram illustrating the metabolic conversion pathways of DL-methionine and this compound to L-methionine.
Caption: Metabolic pathways of DL-methionine and HMM to L-methionine.
Quantitative Data on Bioavailability and Performance
The relative bioavailability (RBV) of HMM compared to DL-methionine is a key metric for evaluating its efficacy. This is often determined through growth assays and nitrogen balance studies. The following tables summarize findings from various studies in different animal species.
Table 1: Relative Bioavailability (RBV) of this compound (as MHA-FA) Compared to DL-Methionine in Broilers
| Performance Parameter | RBV of MHA-FA (%) | 95% Confidence Interval | Reference |
| Weight Gain (Exp. 1) | 50 | - | [6] |
| Feed Conversion Ratio (Exp. 1) | 51 | - | [6] |
| Breast-Meat Yield (Exp. 1) | 54 | - | [6] |
| Weight Gain (Exp. 2) | 64 | - | [6] |
| Feed Conversion Ratio (Exp. 2) | 59 | - | [6] |
| Breast-Meat Yield (Exp. 2) | 48 | - | [6] |
| Weight Gain (Exp. 3) | 68 | - | [6] |
| Average across all criteria | 57 | - | [6] |
| On a product basis (65.7%) | 65.7 | - | [7] |
| On an equimolar basis (74.4%) | 74.4 | - | [7] |
Table 2: Relative Bioavailability (RBV) of this compound (as MHA-Ca) Compared to L-Methionine in Starter Pigs
| Basis of Comparison | RBV of MHA-Ca (%) | 95% Confidence Limits | Reference |
| Product-to-product | 70 | 59% to 81% | [8] |
| Equimolar | 83 | - | [8] |
Table 3: Comparative Performance of Broilers Fed DL-Methionine vs. HMM
| Study Parameter | DL-Methionine Supplementation | HMM Supplementation | Outcome | Reference |
| 28-day Body Weight | 695g (predicted max) | 693g (predicted max) | Similar | [9] |
| 28-day Body Weight | 651g (predicted mean) | 650g (predicted mean) | Similar | [9] |
| Breast Muscle Yield | Greater | Lower | DL-Met more effective | [4] |
| Abdominal Fat Deposition | Lower | Greater | HMM led to more fat | [4] |
Experimental Protocols
The evaluation of methionine source efficacy relies on standardized experimental designs. Below are summaries of common methodologies cited in the literature.
Slope-Ratio Assay
This is a common method to determine the relative bioavailability of a test nutrient compared to a standard.
Caption: Workflow for a typical slope-ratio assay.
-
Objective: To compare the bioavailability of a test methionine source (e.g., HMM) to a reference source (e.g., DL-methionine or L-methionine).[8][10]
-
Procedure:
-
A basal diet deficient in methionine but adequate in all other nutrients is formulated.[10]
-
Several experimental diets are created by supplementing the basal diet with graded levels of the reference and test methionine sources.[10]
-
Animals are randomly assigned to the different dietary treatments.[10]
-
Performance parameters such as weight gain, feed conversion ratio, or nitrogen retention are measured over a specific period.[8][10]
-
The response to each methionine source is plotted against the intake level, and linear regression is used to determine the slope of the response.
-
The relative bioavailability is calculated as the ratio of the slopes (slope of test source / slope of reference source) x 100.[8]
-
Indicator Amino Acid Oxidation (IAAO) Technique
This method is used to determine the bioavailability of an amino acid for protein synthesis.
-
Objective: To assess how effectively a test amino acid source meets the metabolic demand for that amino acid, thereby influencing the oxidation of another "indicator" amino acid.[7]
-
Procedure:
-
Animals are adapted to a basal diet deficient in the test amino acid (methionine).[7]
-
The diet is supplemented with graded levels of the test (HMM) and reference (DL-methionine) sources.[7]
-
A labeled indicator amino acid (e.g., L-[1-14C]phenylalanine) is administered.[7]
-
The rate of oxidation of the indicator amino acid is measured by quantifying the labeled CO2 expired by the animal.
-
As the supply of the limiting amino acid (methionine) increases and is incorporated into protein, the oxidation of the indicator amino acid decreases.[7]
-
The relative bioavailability is determined by comparing the slopes of the decrease in indicator amino acid oxidation for the test and reference sources.[7]
-
Conclusion
The scientific literature indicates that while both this compound and DL-methionine are effective sources of methionine for animals, their bioefficacy can differ. A significant body of research suggests that, on an equimolar basis, the bioavailability of HMM is often lower than that of DL-methionine in non-ruminant species.[5][11] The choice between these two sources may depend on various factors, including the animal species, their physiological state, and economic considerations. The provided data and experimental protocols offer a foundation for informed decision-making in research and feed formulation.
References
- 1. thepoultrysite.com [thepoultrysite.com]
- 2. Growth Performance of Broilers as Influenced by Different Levels and Sources of Methionine Plus Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of methionine or methionine hydroxy analogue supplementation on chick response to total sulfur amino acid intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"comparative analysis of Hydroxymethylmethionine and S-adenosylmethionine as methyl donors"
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biochemistry, the transfer of a methyl group—a single carbon atom attached to three hydrogen atoms—is a fundamental process underpinning a vast array of biological functions. This process, known as methylation, is critical for the regulation of gene expression, protein function, and the biosynthesis of essential molecules. The efficiency and specificity of methylation reactions are largely dependent on the methyl donor compound. This guide provides a comparative analysis of the principal methyl donor, S-adenosylmethionine (SAMe), and offers a perspective on other key players in one-carbon metabolism.
A notable scarcity of scientific literature exists regarding "Hydroxymethylmethionine" as a biological methyl donor. While a compound named N-(Hydroxymethyl)-DL-methionine is cataloged in chemical databases, there is no substantive evidence to support its role as a direct methyl donor in biological systems. Its chemical structure, featuring a hydroxymethyl group on the nitrogen atom of methionine, lacks the requisite activating feature—a positively charged sulfonium ion—that makes S-adenosylmethionine such a potent methyl donor. Without enzymatic activation, the transfer of a methyl group from this molecule is chemically unfavorable.
Therefore, this guide will focus on the well-established and biologically crucial methyl donor, S-adenosylmethionine, and provide a comparative context with two other significant methyl donors: betaine and 5-methyltetrahydrofolate.
S-Adenosylmethionine (SAMe): The Universal Methyl Donor
S-adenosylmethionine is the primary methyl donor in all eukaryotic cells, participating in over 40 metabolic reactions.[1] It is synthesized from ATP and methionine in a reaction catalyzed by methionine adenosyltransferase (MAT).[2] The key to SAMe's methyl-donating capacity lies in its structure: the adenosyl group attached to the sulfur atom of methionine creates a positively charged sulfonium ion, which activates the methyl group for nucleophilic attack.[3]
The transfer of the methyl group from SAMe to a substrate is catalyzed by a large family of enzymes called methyltransferases.[3] This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[4] The ratio of SAMe to SAH is a critical indicator of the cell's methylation potential.[4]
Comparative Analysis of Methyl Donors
While SAMe is the universal and most versatile methyl donor, other molecules also play crucial roles in one-carbon metabolism, particularly in the remethylation of homocysteine to methionine. The two most prominent are betaine and 5-methyltetrahydrofolate.
| Feature | S-Adenosylmethionine (SAMe) | Betaine | 5-Methyltetrahydrofolate (5-MTHF) |
| Enzyme | Methyltransferases (e.g., DNMTs, HMTs) | Betaine-Homocysteine S-Methyltransferase (BHMT) | Methionine Synthase (MS) |
| Substrate Specificity | Broad (DNA, RNA, proteins, lipids, etc.) | Homocysteine | Homocysteine |
| Tissue Distribution | Ubiquitous | Primarily liver and kidney | Ubiquitous |
| Kinetic Parameters (Km for methyl donor) | Varies by methyltransferase (typically in the low µM range for SAMe) | ~1.1 µM | ~34 µM |
| Kinetic Parameters (kcat) | Varies significantly by methyltransferase | ~1.3 s⁻¹ | ~18.5 s⁻¹ |
| Primary Role | Direct methylation of a wide range of biological macromolecules | Remethylation of homocysteine to methionine | Remethylation of homocysteine to methionine |
| Regulation | Inhibited by its product, S-adenosylhomocysteine (SAH) | Substrate availability | Vitamin B12 dependent |
Supporting Experimental Data:
Studies have shown that in hepatocytes, both SAMe and betaine can increase the SAMe:SAH ratio, which is crucial for maintaining methylation capacity.[5] However, only betaine was able to prevent the increase in homocysteine release from these cells under conditions of ethanol-induced stress.[5] This highlights the specialized role of betaine in homocysteine metabolism, particularly in the liver.
Research on methionine synthase has demonstrated its absolute requirement for vitamin B12 as a cofactor to facilitate the transfer of the methyl group from 5-methyltetrahydrofolate to homocysteine.[6] Kinetic studies of betaine-homocysteine S-methyltransferase have revealed a random sequential mechanism where either homocysteine or betaine can bind to the enzyme first.[2]
Experimental Protocols
1. Radiometric Methyltransferase Assay
This is a classic and highly sensitive method for measuring the activity of methyltransferases that use SAMe as a methyl donor.
Principle: This assay quantifies the transfer of a radiolabeled methyl group from [³H]-SAMe to a substrate.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., DNA, histone protein, or a specific peptide)
-
[³H]-S-adenosylmethionine
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT, 5 mM MgCl₂)
-
Stop solution (e.g., 10% trichloroacetic acid, TCA)
-
Filter paper (e.g., Whatman P81 phosphocellulose paper)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, substrate, and purified methyltransferase.
-
Initiate the reaction by adding [³H]-SAMe.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto the filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAMe.
-
Dry the filter paper.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the methyltransferase activity.
2. Non-Radiometric Luminescence-Based Methyltransferase Assay
This method offers a safer and higher-throughput alternative to the radiometric assay. Several commercial kits are available for this purpose.
Principle: This assay measures the production of S-adenosylhomocysteine (SAH), the universal product of SAMe-dependent methylation reactions, through a series of coupled enzymatic reactions that ultimately generate a luminescent signal.
Materials:
-
Purified methyltransferase enzyme
-
Substrate
-
S-adenosylmethionine (non-radiolabeled)
-
Commercial luminescence-based methyltransferase assay kit (containing SAH-converting enzymes, luciferase, and luciferin)
-
White, opaque microplates
-
Luminometer
Procedure:
-
Set up the methyltransferase reaction in a microplate well containing the enzyme, substrate, and SAMe in the appropriate reaction buffer.
-
Incubate the reaction at the optimal temperature for the desired time.
-
Add the SAH detection reagents from the kit to the reaction mixture. These reagents will convert SAH to ATP in a multi-step enzymatic cascade.
-
Add the luciferase/luciferin reagent. Luciferase will utilize the newly generated ATP to produce light.
-
Measure the luminescence signal using a luminometer. The intensity of the light is proportional to the amount of SAH produced and thus to the methyltransferase activity.[1][3][7]
Visualizations
Caption: One-Carbon Metabolism Pathways.
Caption: General Experimental Workflow for a Methyltransferase Assay.
Caption: Logical Relationship of Methyl Donors and Their Primary Targets.
References
- 1. promega.com [promega.com]
- 2. Dissecting the catalytic mechanism of betaine-homocysteine S-methyltransferase by use of intrinsic tryptophan fluorescence and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTase-Glo™ Methyltransferase Assay [promega.com]
- 4. Specific potassium ion interactions facilitate homocysteine binding to betaine-homocysteine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of betaine and S-adenosylmethionine on ethanol-induced changes in methionine metabolism and steatosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. MTase-Glo Methyltransferase Assay Protocol [promega.com]
In Vitro Comparison of the Antioxidant Activity of Hydroxymethylmethionine and Trolox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The antioxidant activities of Hydroxymethylmethionine and Trolox can be quantitatively compared using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, and as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox.
Table 1: Hypothetical Comparative Antioxidant Activity of this compound and Trolox
| Compound | DPPH Radical Scavenging Assay (IC50 in µM) | ABTS Radical Scavenging Assay (IC50 in µM) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| This compound | 150 | 120 | 0.6 |
| Trolox | 75 | 60 | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard procedures for assessing in vitro antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol[2]
-
Test compounds (this compound and Trolox)
-
96-well microplate[1]
-
Microplate reader capable of measuring absorbance at 517 nm[1][2]
Procedure:
-
Preparation of DPPH Solution: A working solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[2]
-
Sample Preparation: Stock solutions of this compound and Trolox are prepared in a suitable solvent and then serially diluted to various concentrations.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH working solution is added to each well containing different concentrations of the test compounds.[1] A control well contains only the DPPH solution and the solvent.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[1][2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the test compounds.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[3][4][5]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound and Trolox)
-
96-well microplate[4]
-
Microplate reader capable of measuring absorbance at 734 nm[3][4]
Procedure:
-
Preparation of ABTS•+ Stock Solution: The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate.[3][5] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[3]
-
Preparation of ABTS•+ Working Solution: The stock solution is diluted with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.[4]
-
Sample Preparation: Stock solutions of this compound and Trolox are prepared and serially diluted.
-
Reaction Mixture: A small volume of each sample dilution is added to a fixed volume of the ABTS•+ working solution in a 96-well plate.[4]
-
Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.[4]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 and TEAC Determination: The IC50 value is determined from the dose-response curve. The Trolox Equivalent Antioxidant Capacity (TEAC) is calculated by comparing the scavenging activity of the test compound to that of a Trolox standard curve.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro comparison of antioxidant activity.
Caption: Experimental workflow for comparing antioxidant activity.
Antioxidant Mechanism: Radical Scavenging
The primary mechanism of action for many antioxidants, including Trolox, is radical scavenging. This involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing oxidative damage.
Caption: Simplified radical scavenging mechanism of an antioxidant.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Validating the Impact of Hydroxymethylmethionine on Protein Methylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical methionine analog, Hydroxymethylmethionine, with the endogenous methyl donor S-adenosylmethionine (SAM) and the methylation inhibitor S-adenosylhomocysteine (SAH). The objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating the potential impact of this compound on protein methylation. This document outlines key experimental protocols and presents hypothetical comparative data to guide future research and development.
Introduction to Protein Methylation
Protein methylation is a critical post-translational modification wherein a methyl group is added to amino acid residues, primarily lysine and arginine.[1][2][3] This process is catalyzed by protein methyltransferases (MTases) and utilizes S-adenosylmethionine (SAM) as the primary methyl donor.[1][2][3][4] The addition of a methyl group can modulate a protein's function by altering its structure, stability, and interactions with other molecules.[3][5] Dysregulation of protein methylation has been implicated in various diseases, making it a key area of investigation for therapeutic development.[5]
The methionine cycle is central to maintaining the supply of SAM. Methionine is converted to SAM, which, after donating its methyl group, becomes S-adenosylhomocysteine (SAH).[6] SAH is a potent inhibitor of methyltransferases and is subsequently hydrolyzed to homocysteine, which can then be remethylated to methionine to complete the cycle.[6]
This guide explores the potential of this compound as a modulator of protein methylation, comparing its hypothetical effects to the known activities of SAM and SAH.
Comparative Analysis of Methylation Modulators
To understand the potential of this compound, it is essential to compare its anticipated effects with the well-characterized roles of SAM and SAH in protein methylation.
| Feature | S-adenosylmethionine (SAM) | S-adenosylhomocysteine (SAH) | This compound (Hypothetical) |
| Role in Methylation | Primary methyl group donor[1][2][3][4] | Competitive inhibitor of methyltransferases[6] | Potential methyl donor or modulator |
| Mechanism of Action | Substrate for methyltransferases, releasing a methyl group.[4] | Binds to the active site of methyltransferases, preventing SAM binding. | Hypothetically, could be converted to a SAM analog or directly interact with methyltransferases. |
| Impact on Global Methylation | Increases protein methylation. | Decreases protein methylation. | To be determined; could potentially increase or decrease methylation depending on its mechanism. |
| Cellular Uptake | Utilizes specific transporters. | Can be transported into cells. | Presumed to utilize amino acid transporters. |
Experimental Protocols for Assessing Protein Methylation
Validating the impact of this compound requires robust experimental methodologies. The following protocols are standard approaches for quantifying changes in protein methylation.
In Vitro Methyltransferase Activity Assay
This assay directly measures the ability of a compound to influence the activity of a specific protein methyltransferase.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein methyltransferase, a known protein or peptide substrate, and the test compound (this compound, SAM as a positive control, or SAH as a negative control) in a suitable reaction buffer.
-
Initiation: Start the reaction by adding radiolabeled [³H]-SAM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a specified time.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. Visualize the methylated substrate by autoradiography or quantify the incorporated radioactivity using a scintillation counter.
Western Blot Analysis for Specific Methylation Marks
This method is used to detect changes in the methylation status of a specific protein within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound, a vehicle control, SAM, or SAH for a specified duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the methylated protein of interest (e.g., anti-trimethyl-histone H3 Lys9). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the signal to a loading control like β-actin or total protein.
Mass Spectrometry-Based Proteomics
Mass spectrometry offers a powerful and unbiased approach to identify and quantify changes in protein methylation across the entire proteome.
Protocol:
-
Sample Preparation: Treat cells with the compounds as described for Western blotting. Extract proteins, digest them into peptides using an enzyme like trypsin, and label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.
-
Enrichment (Optional): For low-abundance methylated peptides, perform an enrichment step using antibodies that recognize methylated lysine or arginine residues.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify the methylated peptides and quantify their relative abundance across the different treatment groups using specialized software.
Hypothetical Experimental Data
The following tables summarize hypothetical data from the described experiments to illustrate the potential impact of this compound on protein methylation.
Table 1: In Vitro Methyltransferase (SETD2) Activity
| Compound | Concentration (µM) | [³H]-Methyl Incorporation (CPM) |
| Vehicle Control | - | 150 |
| S-adenosylmethionine (SAM) | 10 | 12,500 |
| S-adenosylhomocysteine (SAH) | 10 | 200 |
| This compound | 10 | 8,750 |
| This compound | 50 | 15,200 |
This hypothetical data suggests that this compound may act as a methyl donor, though potentially with different kinetics than SAM.
Table 2: Relative Quantification of Histone H3 Lysine 9 Trimethylation (H3K9me3) by Western Blot
| Treatment | H3K9me3 Level (Normalized to Total H3) |
| Vehicle Control | 1.0 |
| S-adenosylmethionine (SAM) | 1.8 |
| S-adenosylhomocysteine (SAH) | 0.4 |
| This compound | 1.5 |
This hypothetical data indicates that this compound treatment in cells could lead to an increase in a specific histone methylation mark.
Table 3: Global Proteome Methylation Analysis by Mass Spectrometry
| Treatment | Number of Hypermethylated Proteins | Number of Hypomethylated Proteins |
| S-adenosylmethionine (SAM) vs. Control | 235 | 15 |
| S-adenosylhomocysteine (SAH) vs. Control | 12 | 198 |
| This compound vs. Control | 189 | 25 |
This hypothetical proteomic data suggests that this compound may broadly increase protein methylation, similar to SAM, but with a potentially distinct profile of affected proteins.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a clear understanding.
Conclusion
This guide provides a foundational framework for investigating the impact of this compound on protein methylation. The presented experimental protocols and comparative data structure offer a robust starting point for researchers. Based on the hypothetical data, this compound shows promise as a potential modulator of protein methylation, warranting further investigation to elucidate its precise mechanism of action and its potential as a therapeutic agent. Future studies should focus on direct comparisons with SAM and SAH in a variety of in vitro and cellular models to fully validate its effects on the proteome.
References
- 1. Protein methylation - Wikipedia [en.wikipedia.org]
- 2. Protein Methylation: Mechanisms, Types, and Implications - Creative Proteomics [creative-proteomics.com]
- 3. longdom.org [longdom.org]
- 4. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylation affects how proteins work. A new technique developed at CNIO shows why - CNIO [cnio.es]
- 6. The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hydroxymethylmethionine and N-acetylcysteine on Cellular Glutathione Levels
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Hydroxymethylmethionine (HMM), also known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), and N-acetylcysteine (NAC) on their capacity to modulate cellular glutathione (GSH) levels. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative merits and mechanisms of these two cysteine precursors for applications in mitigating oxidative stress.
Introduction
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system.[1] The availability of cysteine is the rate-limiting step in GSH synthesis.[1] Consequently, the supplementation of cysteine precursors is a key strategy to enhance intracellular GSH concentrations. This guide focuses on two such precursors: N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent, and this compound (HMM), a methionine analogue. While both compounds can increase cellular GSH, they do so through distinct metabolic pathways.
Mechanism of Action
N-acetylcysteine is a direct precursor of L-cysteine. Following administration, NAC is deacetylated within cells to yield cysteine, which is then readily available for GSH synthesis. Additionally, NAC can reduce extracellular cystine (the oxidized dimer of cysteine) to cysteine, which can then be transported into cells.
This compound, on the other hand, is a precursor to the essential amino acid L-methionine. HMM is converted to L-methionine, which then enters the transsulfuration pathway. In this pathway, methionine is converted to S-adenosylmethionine (SAM), then to S-adenosylhomocysteine (SAH), homocysteine, and finally to cystathionine, which is cleaved to produce cysteine. This newly synthesized cysteine can then be incorporated into glutathione.[2]
Comparative Data on Cellular Glutathione Modulation
The following table summarizes quantitative data from studies investigating the effects of HMM and NAC on cellular glutathione and related antioxidant markers. It is important to note that the experimental conditions, including the model systems and dosages, vary significantly between studies, precluding a direct head-to-head comparison.
| Compound | Model System & Tissue | Dosage | Key Findings | Reference |
| This compound (HMTBa) | Laying Ducks (Liver and Ileum) | 0.05% - 0.33% of diet for 16 weeks | Increased glutathione (GSH) content and GSH/GSSG ratio. Enhanced glutathione peroxidase (GSH-Px) and catalase activities. Upregulated mRNA expression of superoxide dismutase-1, GSH-Px-1, and other antioxidant genes. | [3] |
| This compound (HMTBa) | Broiler Chickens (Liver and Lung) | 0.51% of diet | Increased GSH and GSH-Px activity in the liver and superoxide dismutase (SOD) activity in the lung. Upregulated gene expression related to GSH synthesis. | [4] |
| This compound (HMTBa) | Caco-2 cells (in vitro) | Not specified | Increased production of reduced glutathione. | [5] |
| N-acetylcysteine (NAC) | Male Wistar Albino Rats (Liver) | Not specified | Significantly improved paracetamol-induced decreases in hepatic GSH and total thiols. | [6] |
| N-acetylcysteine (NAC) | Human Erythrocytes (in vitro) | 100 µM | Sufficient to produce maximal rates of glutathione synthesis by reducing plasma cystine to cysteine. | [3] |
| N-acetylcysteine (NAC) | Rats with Acetaminophen Overdose | Not specified | Promptly reversed acetaminophen-induced depletion of glutathione by increasing its synthesis rate from 0.54 to 2.69 μmol/g per hour. | [2] |
Experimental Protocols
Below are detailed methodologies from key experiments cited in this guide.
1. Assessment of HMTBa on Redox Status in Laying Ducks
-
Animal Model: 792 healthy 25-week-old Longyan laying ducks were randomly divided into 11 treatment groups.
-
Dietary Supplementation: Ducks were fed a basal deficient diet or the basal diet supplemented with DL-Met or HMTBa at 0.05%, 0.12%, 0.19%, 0.26%, and 0.33% for 16 weeks.[3]
-
Sample Collection: At the end of the trial, blood, liver, and ileal mucosa samples were collected.
-
Glutathione and Enzyme Assays: The concentrations of glutathione peroxidase (GSH-Px), total superoxide dismutase (T-SOD), catalase (CAT), malondialdehyde (MDA), oxidized glutathione (GSSG), and reduced glutathione (GSH) in plasma, liver, and ileum were measured using commercial kits.[3]
-
Gene Expression Analysis: Total RNA was extracted from liver and ileum samples to quantify the mRNA expression of antioxidant-related genes using real-time quantitative PCR.[3]
2. Evaluation of NAC on Paracetamol-Induced Hepatotoxicity in Rats
-
Animal Model: 90 male Wistar albino rats (120-140 gm) were randomly categorized into 9 groups of 10 rats each.
-
Treatment: Rats were administered paracetamol (PA) with or without NAC by gavage for 2 weeks.[6]
-
Sample Collection: After the treatment period, liver homogenates were prepared.
-
Biochemical Assays: The levels of reduced glutathione (GSH) and total thiols in the liver homogenates were determined using established biochemical methods.[6]
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathways through which HMM and NAC contribute to cellular glutathione synthesis, as well as a general experimental workflow for their comparative assessment.
Caption: Metabolic pathways of HMM and NAC to glutathione synthesis.
Caption: General experimental workflow for comparative analysis.
Conclusion
Both this compound and N-acetylcysteine serve as effective precursors for cysteine, thereby enhancing cellular glutathione synthesis. NAC provides a more direct route through deacetylation, while HMM functions via its conversion to methionine and subsequent entry into the transsulfuration pathway. The available data, primarily from animal studies for HMM and a broader range of preclinical and clinical studies for NAC, demonstrate their potential to bolster the cellular antioxidant capacity. The choice between these two compounds for research or therapeutic development may depend on the specific application, desired metabolic pathway engagement, and the existing body of evidence for the target condition. Further direct comparative studies are warranted to elucidate the relative efficacy and potency of HMM and NAC in modulating cellular glutathione homeostasis.
References
- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dietary supplementation of DL-2-hydroxy-4(methylthio) butanoic acid on antioxidant capacity and its related gene expression in lung and liver of broilers exposed to low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"evaluating the bioequivalence of different forms of methionine hydroxy analog"
Methionine is an essential sulfur-containing amino acid, critical for protein synthesis, methyl group donation, and antioxidant functions in animals. In many common livestock diets, particularly those for poultry and swine based on corn and soybean meal, methionine is the first limiting amino acid, necessitating its supplementation.[1][2] Commercially available sources include L-methionine (L-Met), a racemic mixture of DL-methionine (DL-Met), and the methionine hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).[3][4] While all serve to provide metabolic methionine, their distinct chemical structures lead to differences in absorption, metabolic conversion, and ultimately, bioequivalence.[4][5]
This guide provides an objective comparison of these methionine forms, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating their relative efficacy.
Metabolic Conversion and Absorption Pathways
For use in protein synthesis, animals require the L-isomer of methionine.[6] While L-Met is directly available, both DL-Met and HMTBA must undergo enzymatic conversion to L-Met.
-
DL-Methionine (DL-Met): The L-isomer is absorbed and utilized directly. The D-isomer (D-Met) is first converted to the alpha-keto intermediate, 2-oxo-4-(methylthio)butanoic acid (KMB), by the enzyme D-amino acid oxidase. This is followed by a transamination step to form L-Met.[7]
-
Methionine Hydroxy Analog (HMTBA): HMTBA is also a racemic mixture of D- and L-isomers. Both isomers are converted to L-Met in a two-step process.[5]
-
Oxidation: The D- and L-isomers of HMTBA are oxidized to the KMB intermediate. This step is catalyzed by two distinct enzymes: L-2-hydroxy acid oxidase for L-HMTBA and mitochondrial D-2-hydroxy acid dehydrogenase for D-HMTBA.[7][8]
-
Transamination: The resulting KMB is then transaminated to form L-Met.[4][5]
-
A key biochemical distinction is that the two isomers of HMTBA can be converted simultaneously by separate enzymes, whereas only one enzyme is available to convert D-Met.[7][8] This suggests a potentially robust and efficient conversion pathway for HMTBA.
The absorption mechanisms also differ. DL-Met is absorbed via multiple carrier-mediated amino acid transport systems.[4][9] In contrast, HMTBA, being an organic acid, is absorbed primarily through passive diffusion and the monocarboxylate transporter 1 (MCT1).[4][10]
Experimental Protocols for Bioequivalence Assessment
Relative bioavailability (RBV) studies are conducted to quantify the efficacy of one methionine source relative to a standard, typically DL-Met. A common experimental design involves a slope-ratio assay.
General Methodology:
-
Animal Model: Studies frequently utilize fast-growing animals where methionine is a critical limiting nutrient, such as broiler chickens (e.g., Ross 308, Cobb 500) or nursery pigs.[3][11][12]
-
Basal Diet: A nutritionally complete basal diet is formulated to be deficient in total sulfur amino acids (methionine + cysteine).[3][12][13] This ensures that any observed response is due to the supplemented methionine source.
-
Dietary Treatments: The basal diet is divided into several treatment groups. One group receives the basal diet alone (negative control). Other groups receive the basal diet supplemented with graded levels of the reference source (e.g., 0.05%, 0.10%, 0.15% DL-Met) and the test source (e.g., equimolar levels of HMTBA).[12][13][14]
-
Experimental Period: Animals are fed the experimental diets for a defined period, often corresponding to a specific growth phase (e.g., starter phase, 0-21 days).[3][15]
-
Data Collection & Analysis: Key performance metrics are recorded, including average daily gain (ADG), feed conversion ratio (FCR), and body weight (BW).[11][15] Carcass characteristics, such as breast meat yield, are also frequently measured as response criteria.[1][16]
-
Statistical Evaluation: The collected data for each performance metric are plotted against the supplemental methionine levels. Using linear or non-linear regression, the slopes of the dose-response curves for the test and reference products are calculated. The RBV is determined by the ratio of these slopes (Slope of Test Source / Slope of Reference Source) x 100.[12][16]
Quantitative Data on Relative Bioavailability (RBV)
The RBV of HMTBA relative to DL-Met can vary depending on the animal species, the performance parameter measured, and whether the comparison is made on a product-to-product or an equimolar basis. HMTBA products are typically 88% active compound (liquid form) or 84% (calcium salt), which must be accounted for in equimolar comparisons.[1][17]
Table 1: Relative Bioavailability of HMTBA vs. DL-Methionine in Poultry
| Response Parameter | RBV of HMTBA (%) (Product Basis) | Source(s) |
| Weight Gain | 52% | [1][16] |
| Feed Conversion Ratio | 57% | [1][16] |
| Breast Meat Yield | 65% | [1][16] |
| Average | ~58% | [1][16] |
| Commercially Accepted | ~77% |
Table 2: Relative Bioavailability of MHA-Ca vs. DL-Methionine in Swine*
| Response Parameter | RBV of MHA-Ca (%) (Product Basis) | RBV of MHA-Ca (%) (Equimolar Basis) | Source(s) |
| Nitrogen Retention | 63.0% - 68.4% | 75.0% - 81.4% | [12] |
| Overall Average | 65.7% | 78.2% | [18] |
| Protein Deposition | 65.7% | 74.4% | [19] |
*MHA-Ca: Calcium salt of methionine hydroxy analog.
Table 3: Relative Bioavailability of L-Methionine vs. DL-Methionine in Poultry
| Comparison | Bioavailability of Test Source | Notes | Source(s) |
| D-Met vs. L-Met | ~90% | D-Met is slightly less bioavailable than L-Met. | |
| DL-Met vs. L-Met | 71% - 77% | ||
| L-Met vs. DL-Met | 141.5% (ADG), 189.1% (FCR) | L-Met showed higher bioavailability for FCR. | [20] |
Discussion and Comparative Analysis
The data indicate that HMTBA is an effective source of methionine, though its RBV is often measured to be lower than DL-Met on a product-to-product basis.[1][19] Several factors contribute to the observed differences:
-
Chemical Form and Absorption: As previously noted, the different absorption mechanisms may play a role. The efficiency of passive diffusion for HMTBA can be influenced by intestinal pH.[10]
-
Additional Metabolic Roles: HMTBA has properties beyond being a simple methionine precursor. As an organic acid, it may contribute to gut health.[21] Furthermore, studies have shown that HMTBA can be preferentially diverted to the transsulfuration pathway, increasing the production of antioxidant compounds like taurine and glutathione.[22] This can be particularly beneficial under conditions of oxidative or heat stress.[3][11]
-
Experimental Conditions: The RBV estimates can be influenced by the statistical model used, the level of sulfur amino acid deficiency in the basal diet, and the specific response criteria chosen.[3][9] Some studies report that HMTBA outperforms DL-Met at commercial supplementation levels, whereas DL-Met may be superior at severely deficient levels.[3]
Conclusion
Evaluating the bioequivalence of methionine sources requires a nuanced understanding of their distinct metabolic fates.
-
DL-Methionine (DL-Met) is a widely used, effective source of methionine. Its D-isomer is efficiently converted to the usable L-form.
-
Methionine Hydroxy Analog (HMTBA) is also an effective precursor to L-methionine, with a robust two-enzyme conversion pathway that can utilize both D- and L-isomers simultaneously.[7]
-
Bioequivalence: On a product basis, the RBV of HMTBA is consistently measured below 100% relative to DL-Met. However, this does not account for potential non-methionine benefits, such as its antioxidant and organic acid effects, which may be advantageous under specific production challenges like heat stress.[3][11][22]
The choice between different forms of methionine hydroxy analog should be based on a comprehensive evaluation of animal species, dietary composition, production environment, and economic considerations. While direct RBV is a critical metric, the additional physiological roles of HMTBA may provide value not captured by simple growth performance assays.
References
- 1. scielo.br [scielo.br]
- 2. Effects of Feeding Varying Levels of DL-Methionine on Live Performance and Yield of Broiler Chickens [mdpi.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Bioavailability of different dietary supplemental methionine sources in animals [imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability of the calcium salt of dl-methionine hydroxy analog compared with dl-methionine for nitrogen retention and the preference of nursery pigs for diets based on the 2 forms of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative bioavailability of L-methionine and DL-methionine in growing broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Effects of Dietary Methionine Isomers on Broilers Challenged with Acute Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Methionine-hydroxy analogue was found to be significantly less bioavailable compared to dl-methionine for protein deposition in growing pigs | animal | Cambridge Core [cambridge.org]
- 20. tandfonline.com [tandfonline.com]
- 21. DLM vs HMTBa – Dispelling the myths - Milling and Grain [millingandgrain.com]
- 22. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Quantitative Assay for Hydroxymethylmethionine in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of hydroxymethylmethionine in complex biological samples, such as plasma and tissue extracts. The focus is on providing objective performance comparisons and supporting experimental data to aid researchers in selecting and validating the most appropriate assay for their needs.
Introduction
This compound is a methionine derivative of increasing interest in biomedical research due to its potential roles in one-carbon metabolism and cellular methylation processes. Accurate and precise quantification of this analyte in complex biological matrices is crucial for understanding its physiological and pathological significance. This guide compares the performance of the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques.
While specific validation data for this compound is not widely published, this guide draws upon established validation parameters for structurally similar amino acids, such as methionine, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH), to provide a robust framework for comparison.[1][2]
Data Presentation: Comparison of Quantitative Assay Performance
The following table summarizes the typical performance characteristics of a validated LC-MS/MS assay for an amino acid analog like this compound, compared to other potential methods. The LC-MS/MS data is modeled on validated assays for similar compounds.[1][2]
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection (Pre-column Derivatization) | Ion-Exchange Chromatography with Post-Column Derivatization (Ninhydrin) |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Limit of Quantification (LOQ) | 0.1 - 10 µmol/L | 1 - 50 µmol/L | 10 - 100 µmol/L |
| Limit of Detection (LOD) | 0.04 - 5 µmol/L | 0.5 - 20 µmol/L | 5 - 50 µmol/L |
| Intra-day Precision (%CV) | < 5% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% | < 20% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) | Moderate (potential for co-eluting interferences) |
| Sample Throughput | High | Moderate | Low |
| Matrix Effect | Potential for ion suppression or enhancement, requires careful management | Less susceptible than LC-MS/MS, but still a consideration | Minimal |
Experimental Protocols
Key Experiment: LC-MS/MS for this compound Quantification
This protocol describes a typical method for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for a specific precursor-to-product ion transition for this compound and the internal standard. The exact m/z values would need to be determined by direct infusion of the analytical standard.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.
Caption: Simplified overview of methionine metabolism and the putative role of this compound.
References
A Comparative Guide to the Effects of Hydroxymethylmethionine and Methionine on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Hydroxymethylmethionine (HMM), also known as methionine hydroxy analog, and methionine on cell proliferation. The information is compiled from available experimental data to assist researchers and professionals in drug development and related fields in understanding the nuances of these two compounds.
Introduction
Methionine is an essential amino acid crucial for protein synthesis, methylation reactions, and overall cell growth. Its role in cell proliferation is well-established, with many cancer cells exhibiting a strong dependence on exogenous methionine for their growth, a phenomenon termed "methionine addiction". This compound (DL-2-hydroxy-4-(methylthio)butanoic acid or HMTBA), a synthetic precursor of L-methionine, is widely used in animal nutrition as a methionine source. This guide explores the comparative effects of HMM and methionine on cell proliferation, drawing from in vitro studies.
Comparative Data on Cell Proliferation
While direct comparative studies on a wide range of cell lines are limited, some key findings provide insights into the relative effects of this compound (HMM) and methionine on cell proliferation. The available data, primarily from myoblast and intestinal epithelial cell lines, are summarized below.
| Cell Line | Compound | Concentration | Effect on Proliferation/Viability | Reference |
| C2C12 (Mouse Myoblasts) | L-Methionine | 100 µM | Stimulated cell growth | [1] |
| 1000 µM | Started to retard growth | [1] | ||
| DL-Methionine | 100 µM, 1000 µM | Stimulated cell growth | [1] | |
| DL-HMTBA (HMM) | 100 µM | Stimulated cell growth | [1] | |
| 1000 µM | Started to retard growth (stronger effect than L-Met) | [1] | ||
| QM7 (Quail Myoblasts) | L-Methionine | 100 µM, 1000 µM | Stimulated cell growth | [1] |
| DL-Methionine | 100 µM, 1000 µM | Stimulated cell growth | [1] | |
| DL-HMTBA (HMM) | 100 µM | Stimulated cell growth | [1] | |
| 1000 µM | Started to retard growth | [1] | ||
| Caco-2 (Human Colon Adenocarcinoma) | DL-HMTBA (HMM) | Not specified | Protected epithelial barrier function | [2] |
| DL-Methionine | Not specified | Protected epithelial barrier function (less pronounced than HMM) | [2] |
Note: The study on Caco-2 cells focused on barrier function rather than direct proliferation, but the protective effects suggest a role in maintaining cell health and integrity.[2]
Experimental Protocols
This section provides detailed methodologies for common cell proliferation assays that can be used to compare the effects of this compound and methionine.
WST-1 Cell Proliferation Assay
The WST-1 assay is a colorimetric assay for the quantification of cell proliferation, viability, and cytotoxicity. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. The amount of formazan dye formed directly correlates to the number of metabolically active cells in the culture.
Protocol:
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Add varying concentrations of this compound or methionine to the wells. Include untreated control wells.
-
Incubation with Treatment: Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).
-
Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
BrdU Cell Proliferation Assay
The Bromodeoxyuridine (BrdU) assay is an immunoassay that detects the incorporation of BrdU into newly synthesized DNA of proliferating cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound or methionine as described in the WST-1 protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.
-
Fixation and DNA Denaturation: Remove the labeling medium, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Add BrdU detection antibody solution and incubate for 1 hour at room temperature.
-
Conjugate Incubation: Add HRP-linked secondary antibody solution and incubate for 30 minutes at room temperature.
-
Substrate Addition: Add TMB substrate and incubate for 15-30 minutes at room temperature.
-
Stop Reaction: Add stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Signaling Pathways and Mechanisms
Methionine and the mTOR Signaling Pathway
Methionine plays a significant role in activating the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][4] The activation of mTORC1 by methionine is mediated through its conversion to S-adenosylmethionine (SAM), which then acts as a sensor.[3]
Caption: Methionine-mediated activation of the mTORC1 signaling pathway.
This compound Metabolism
This compound is converted to L-methionine in a two-step enzymatic process. This conversion is essential for its biological activity as a methionine source.[5]
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepoultrysite.com [thepoultrysite.com]
Specificity of Methionine Analogues in Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the enzymatic conversion and specificity of methionine analogues is crucial for applications ranging from nutritional science to drug design. This guide provides a detailed comparison of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a common methionine analogue, with L-methionine in relevant enzymatic assays.
HMTBA, often referred to as a methionine hydroxy analogue, serves as a precursor to L-methionine in various organisms. Its conversion is a stereospecific process involving two key enzymes that act on its D- and L-isomers. This guide delves into the specifics of these enzymatic pathways, presenting available quantitative data, detailed experimental protocols, and visual workflows to clarify the assessment of HMTBA's enzymatic specificity.
Comparative Analysis of Enzyme Kinetics
The enzymatic conversion of HMTBA to a usable form of methionine is a critical step for its biological activity. This process is primarily carried out by two enzymes: L-α-hydroxy acid oxidase, which acts on the L-isomer of HMTBA, and D-2-hydroxy acid dehydrogenase, which metabolizes the D-isomer. The efficiency of these enzymes with HMTBA as a substrate, particularly when compared to the direct utilization of L-methionine by enzymes like methionine adenosyltransferase (MAT), is a key indicator of its biological value.
While direct comparative kinetic data for HMTBA with these specific enzymes is not extensively available in the literature, the known substrate preferences of these enzyme classes provide insights into their relative efficiencies. L-α-hydroxy acid oxidases are known to act on short-chain aliphatic L-2-hydroxyacids[1]. Similarly, D-2-hydroxy acid dehydrogenases show broad substrate specificity for D-2-hydroxyacids.
For L-methionine, a key enzyme in its metabolic pathway is Methionine Adenosyltransferase (MAT), which catalyzes the formation of S-adenosylmethionine (SAM). The kinetic parameters for this reaction are well-established.
| Substrate | Enzyme | K_m_ (μM) | V_max_ (nmol/mg protein/h) | Organism/Tissue |
| L-Methionine | Methionine Adenosyltransferase (MAT) | 6.1 ± 0.3 | 135.4 ± 1.5 | Human (HL-60 cells)[2] |
| L-HMTBA | L-α-hydroxy acid oxidase | Data not available | Data not available | Chick Liver[1][3] |
| D-HMTBA | D-2-hydroxy acid dehydrogenase | Data not available | Data not available | Chick Liver[3] |
Table 1: Kinetic Parameters of Enzymes Acting on L-Methionine and HMTBA. Data for the kinetic parameters of L-α-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase with HMTBA as a substrate is limited in publicly available literature. The provided data for MAT with L-methionine offers a baseline for the enzymatic utilization of methionine.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for the key enzymatic assays discussed.
Protocol 1: L-α-hydroxy acid oxidase Assay with HMTBA
This protocol is adapted from general assays for L-α-hydroxy acid oxidase and can be optimized for HMTBA.
Principle: The oxidation of L-HMTBA by L-α-hydroxy acid oxidase produces 2-keto-4-(methylthio)butanoic acid (KMB) and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a coupled colorimetric or fluorometric assay.
Materials:
-
Purified L-α-hydroxy acid oxidase (e.g., from chick liver)[1]
-
L-HMTBA solution (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable H₂O₂ indicator)
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: In a microplate well, combine the phosphate buffer, HRP, and Amplex Red reagent.
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to reach thermal equilibrium.
-
Initiate Reaction: Add the L-HMTBA solution to the wells to start the reaction.
-
Measure Signal: Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set period (e.g., 30 minutes).
-
Calculate Activity: Determine the rate of change in absorbance/fluorescence. This rate is proportional to the L-α-hydroxy acid oxidase activity.
Protocol 2: D-2-hydroxy acid dehydrogenase Assay with HMTBA
This protocol is based on the spectrophotometric measurement of NADH consumption during the reduction of a substrate.
Principle: D-2-hydroxy acid dehydrogenase catalyzes the oxidation of D-HMTBA to KMB, coupled with the reduction of NAD⁺ to NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored. The reverse reaction, the reduction of KMB to D-HMTBA with the oxidation of NADH, is often more convenient to measure.
Materials:
-
Purified D-2-hydroxy acid dehydrogenase (e.g., from chick liver mitochondria)[3]
-
D-HMTBA or KMB solution (substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
NADH or NAD⁺ solution
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the Tris-HCl buffer and NADH solution.
-
Establish Baseline: Measure the initial absorbance at 340 nm.
-
Initiate Reaction: Add the KMB solution to the cuvette to start the reaction.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time.
-
Calculate Activity: The rate of decrease in absorbance is proportional to the D-2-hydroxy acid dehydrogenase activity.
Protocol 3: Methionine Adenosyltransferase (MAT) Assay with L-Methionine
This is a well-established assay to measure the formation of S-adenosylmethionine (SAM).
Principle: MAT catalyzes the reaction between L-methionine and ATP to form SAM, pyrophosphate (PPi), and phosphate (Pi). The activity can be measured by quantifying the amount of SAM produced, often through a coupled enzymatic reaction.
Materials:
-
Purified MAT enzyme
-
L-methionine solution
-
ATP solution
-
Buffer (e.g., Tris-HCl with MgCl₂ and KCl)
-
Coupled enzyme system for SAM detection (e.g., catechol-O-methyltransferase and a suitable methyl acceptor)[2]
-
Detection system (e.g., HPLC or fluorometer)
Procedure:
-
Prepare Reaction Mixture: Combine the buffer, ATP, and L-methionine in a reaction tube.
-
Initiate Reaction: Add the MAT enzyme to start the reaction and incubate at 37°C.
-
Stop Reaction: After a defined time, stop the reaction (e.g., by adding perchloric acid).
-
Quantify SAM: Use a coupled assay system to quantify the amount of SAM produced. For example, use catechol-O-methyltransferase to transfer the methyl group from SAM to a fluorescent acceptor, and measure the resulting fluorescence.
-
Calculate Activity: The amount of product formed per unit time is used to calculate the MAT activity.
Visualizing the Enzymatic Pathways
To provide a clear understanding of the enzymatic processes involved, the following diagrams illustrate the conversion of HMTBA to L-methionine and the subsequent utilization of L-methionine.
Conclusion
The assessment of the specificity of methionine analogues like HMTBA requires a multi-faceted approach. While HMTBA is a recognized precursor to L-methionine, its conversion is dependent on the activity of specific enzymes, namely L-α-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase. The efficiency of this conversion pathway, relative to the direct utilization of L-methionine by enzymes such as MAT, is a key determinant of its biological efficacy. This guide provides the foundational information, including comparative data (where available), detailed experimental protocols, and clear visual representations of the enzymatic pathways, to aid researchers in their evaluation of HMTBA and other methionine analogues in enzymatic assays. Further research to determine the specific kinetic parameters of the HMTBA-converting enzymes is warranted to enable a more precise quantitative comparison.
References
- 1. Purification and some characteristics of chicken liver L-2-hydroxyacid oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography determination of methionine adenosyltransferase activity using catechol-O-methyltransferase-coupled fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxymethylmethionine: A Functional Feed Additive for Optimal Animal Performance
A Comparative Guide for Researchers and Drug Development Professionals
Hydroxymethylmethionine (HMTBa), a synthetic source of methionine, is increasingly recognized not only as an essential amino acid precursor but also as a functional feed additive with multifaceted benefits for animal health and performance. This guide provides an objective comparison of HMTBa with other commercially available methionine sources, primarily DL-methionine, supported by experimental data. It delves into the metabolic pathways, experimental protocols, and the unique functional properties of HMTBa.
Performance Comparison: HMTBa vs. DL-Methionine
Quantitative data from various studies consistently demonstrate the efficacy of HMTBa in supporting animal growth and feed efficiency. While DL-methionine has historically been the standard, research indicates that HMTBa can yield comparable, and in some aspects, superior performance outcomes.
Table 1: Comparative Performance of Broilers Fed Diets Supplemented with HMTBa and DL-Methionine
| Performance Metric | HMTBa | DL-Methionine |
| Body Weight (g) | 2,537 | 2,515 |
| Average Daily Gain ( g/day ) | 72.5 | 71.9 |
| Average Daily Feed Intake ( g/day ) | 125.4 | 126.1 |
| Feed Conversion Ratio | 1.73 | 1.75 |
Data adapted from a study on nursery pigs, where performance did not differ between pigs fed 100 parts of HMTBa-Ca and 65 parts of DL-Met.[1][2]
Table 2: Comparative Performance of Nursery Pigs Fed Diets Supplemented with HMTBa-Ca and DL-Methionine
| Performance Metric | HMTBa-Ca | 65 parts DL-Methionine |
| Final Body Weight (kg) | 25.15 | 25.37 |
| Average Daily Gain ( g/day ) | 411 | 415 |
| Feed Conversion Ratio | 1.50 | 1.49 |
This table summarizes findings that pigs fed 65 parts of DL-Met showed similar performance to those fed 100 parts HMTBa-Ca.[1][2]
Experimental Protocols
To ensure the validity and reproducibility of performance trials comparing methionine sources, a standardized experimental protocol is crucial. The following outlines a typical methodology used in broiler and swine feed additive trials.
General Experimental Protocol for a Broiler Feed Additive Trial
1. Animals and Housing:
-
Species and Strain: One-day-old male broiler chicks (e.g., Ross 308 or Cobb 500) are commonly used.
-
Housing: Birds are housed in environmentally controlled pens with appropriate temperature, humidity, and lighting conditions. Litter material (e.g., wood shavings) should be clean and dry.
-
Acclimation: A pre-experimental period of 5-7 days allows the birds to acclimate to the facilities and basal diet.
2. Dietary Treatments:
-
Basal Diet: A corn-soybean meal-based basal diet is formulated to be adequate in all nutrients except for methionine, creating a methionine-deficient control group.
-
Treatment Groups:
-
Control Group: Fed the basal diet.
-
HMTBa Group(s): Fed the basal diet supplemented with graded levels of HMTBa.
-
DL-Methionine Group(s): Fed the basal diet supplemented with equimolar levels of DL-methionine to the HMTBa groups.
-
-
Feed and Water: Feed and water are provided ad libitum throughout the experimental period.
3. Experimental Design:
-
A completely randomized design is typically employed.
-
Each treatment is replicated in multiple pens (e.g., 8-10 pens per treatment) with a specified number of birds per pen (e.g., 20-30 birds).
4. Data Collection:
-
Performance Parameters: Body weight and feed intake are recorded at regular intervals (e.g., weekly) to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Carcass Characteristics: At the end of the trial, a subset of birds from each pen is selected for carcass analysis, including carcass yield, breast meat yield, and abdominal fat pad weight.
-
Sample Collection: Blood, intestinal tissue, and digesta samples may be collected for further analysis of metabolic and gut health parameters.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical software (e.g., SAS or R).
-
Analysis of variance (ANOVA) is used to determine the effect of dietary treatments.
-
Mean separation tests (e.g., Tukey's or Duncan's test) are used to compare treatment means when a significant effect is observed.
Metabolic Pathways and Functional Differences
The functional advantages of HMTBa stem from its unique chemical structure and subsequent metabolic pathways, which differ from those of DL-methionine.
Conversion to L-Methionine
Both D-methionine (from DL-methionine) and HMTBa must be converted to L-methionine to be utilized for protein synthesis. However, the enzymatic steps and efficiency of this conversion differ.
Caption: Conversion pathways of D-Methionine and HMTBa to L-Methionine.
Methionine Metabolic Pathways
Once converted to L-methionine, it enters several critical metabolic pathways. The primary pathways are the transmethylation pathway and the transsulfuration pathway .
The transmethylation pathway is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation. The transsulfuration pathway leads to the synthesis of cysteine, a precursor for the antioxidant glutathione.
Studies have shown that HMTBa can influence the gene expression of key enzymes in these pathways differently than DL-methionine. For instance, in porcine intestinal epithelial cells, DL-HMTBa was found to significantly increase the mRNA levels of key enzymes in both transmethylation and remethylation pathways compared to other methionine sources.[3] In rainbow trout, HMTBa was shown to promote the trans-sulfuration pathway through the upregulation of CBS gene expression.[4]
References
- 1. thepigsite.com [thepigsite.com]
- 2. 147 Growth Performance of Nursery Pigs Fed Diets Supplemented with Dl-Methionine and Dl-2 Hydroxy-4-Methylthio-Butyrate Acid at a Ratio of 65:100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Hydroxymethylmethionine: A Comparative Performance Analysis Against Other Feed Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydroxymethylmethionine's (HMM), also known as methionine hydroxy analogue (MHA) or 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), performance against other common feed amino acids, primarily DL-methionine and L-methionine. The information presented is collated from various scientific studies and is intended to assist in research and development decisions.
Quantitative Performance Data
The following tables summarize key performance indicators of HMM in comparison to other methionine sources across different animal species.
Table 1: Bioavailability of Methionine Sources
| Methionine Source | Animal Model | Bioavailability (%) Relative to DL-Methionine | Citation |
| DL-HMA (Calcium Salt) | Broiler Chickens | 91.3 ± 11.8 | [1][2] |
| MHA-FA | Growing Pigs | 74.4 (equimolar basis), 65.7 (product basis) | [3] |
| MHA-Ca | Rainbow Trout | 69 (based on weight gain), 60 (based on growth rate), 73 (based on retained nitrogen) | [4] |
| MHA-FA | Weanling Pigs | 73 (equimolar basis), 64 (product-to-product basis) | [5] |
HMA: Hydroxy Methionine Analog; MHA-FA: Methionine Hydroxy Analogue Free Acid; MHA-Ca: Methionine Hydroxy Analogue Calcium Salt
Table 2: Performance in Broiler Chickens
| Parameter | Methionine Source | Observation | Citation |
| Growth Performance | OH-Met vs. DL-Met | No significant difference observed. OH-Met was found to be non-inferior to DL-Met. | [6] |
| Growth Performance | L-Met, DL-Met, DL-HMTBA | The three methionine sources are equivalent in sustaining broiler growth performance. | [7] |
| Breast Muscle Weight | DL-HMTBA (0.10%) vs. DL-Met | Broilers supplemented with 0.10% DL-HMTBA had lower breast muscle weights compared to those fed other Met-supplemented diets. | [8] |
| Carcass to Body Weight Ratio | MHA vs. DL-Met & L-Met | The MHA group had a significantly lower carcass to body weight ratio (0.782) compared to DL-Met (0.808) and L-Met (0.809). | [9] |
| Breast Meat Composition | MHA vs. L-Met | Breast meat from the MHA group had significantly more fat and lower crude protein content compared to the L-Met group. | [9] |
Table 3: Performance in Broiler Breeders
| Parameter | Methionine Source | Observation | Citation |
| Laying Rate & Feed-to-Egg Ratio | Coated DL-Met (CME) | CME supplementation promoted laying rate and decreased the feed-to-egg ratio. | [10] |
| Fertility, Hatchability, Birth Rate | DL-Met, MHA-Ca, CME | All three sources significantly improved these parameters compared to the control group. | [10] |
| Eggshell Quality | MHA-Ca | MHA-Ca improved eggshell thickness, shell ratio, and eggshell strength. | [10] |
Experimental Protocols
The data presented above are derived from various experimental designs. Below are detailed methodologies for key types of experiments cited.
Amino Acid Bioavailability Assay (Slope-Ratio Growth Assay)
This method is commonly used to determine the bioavailability of a test amino acid relative to a standard.
-
Animals and Housing: Day-old chicks (e.g., Cobb-500) are housed in environmentally controlled rooms with ad libitum access to water.
-
Basal Diet: A basal diet is formulated to be deficient in the test amino acid (e.g., methionine) but adequate in all other nutrients. Crystalline amino acids are often used to create a chemically defined diet.
-
Experimental Diets: Graded levels of the standard methionine source (e.g., DL-methionine) and the test source (e.g., HMM) are added to the basal diet on an equimolar basis. A negative control group receives only the basal diet.
-
Feeding and Data Collection: Diets are fed to replicate groups of birds for a specified period (e.g., 7-14 days). Body weight gain and feed intake are recorded.
-
Analysis: A multiple linear regression of body weight gain against the supplemental intake of each amino acid source is performed. The ratio of the slopes of the regression lines for the test and standard sources represents the relative bioavailability of the test source.
Ileal Amino Acid Digestibility Assay
This assay measures the proportion of an amino acid that is absorbed in the small intestine.
-
Animals: Growing birds (e.g., broilers) or pigs are used. In some cases, cecectomized birds are used to prevent microbial fermentation in the ceca, which can alter amino acid profiles.[1][11]
-
Diets: Test diets containing the feed ingredient of interest are formulated. An indigestible marker, such as chromic oxide or titanium dioxide, is included in the diet to allow for the calculation of digestibility.
-
Feeding and Sample Collection: Animals are fed the experimental diets for an adaptation period, followed by a collection period. At the end of the trial, animals are euthanized, and the digesta from the terminal ileum is collected.[12]
-
Analysis: The collected digesta and diet samples are analyzed for their amino acid and indigestible marker concentrations. The digestibility is calculated using the following formula:
-
Apparent Ileal Digestibility (%) = [1 - (Marker_diet / Marker_ileum) * (AA_ileum / AA_diet)] * 100
-
-
Endogenous Correction: To determine true digestibility, endogenous amino acid losses (amino acids from digestive enzymes, mucins, and sloughed intestinal cells) can be estimated by feeding a nitrogen-free diet or using other techniques like the regression method or isotope dilution.[13]
Gene and Protein Expression Analysis (Molecular Pathways)
This involves analyzing tissue samples to understand the molecular mechanisms affected by different methionine sources.
-
Tissue Sampling: At the end of a feeding trial, tissue samples (e.g., liver, muscle) are collected and immediately frozen in liquid nitrogen and stored at -80°C.
-
RNA Isolation and Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the tissues. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative PCR (qPCR) is performed using specific primers for target genes involved in protein synthesis (e.g., mTOR, S6K1) and degradation (e.g., MURF1, atrogin-1).[8][14]
-
Protein Extraction and Western Blotting: Total protein is extracted from the tissues. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against specific proteins of interest (e.g., phosphorylated forms of mTOR, FOXO) and a secondary antibody. The protein bands are visualized and quantified.[8]
Signaling Pathways and Metabolic Conversion
Metabolic Conversion of HMM to L-Methionine
HMM is a precursor to L-methionine and must be converted in the body to be utilized for protein synthesis. This conversion involves a two-step enzymatic process.[9]
Caption: Conversion of HMM and D-Methionine to L-Methionine for protein synthesis.
Key Signaling Pathways in Muscle Protein Synthesis and Degradation
Methionine supplementation can influence muscle growth by affecting signaling pathways that regulate protein synthesis and degradation.
Caption: Influence of methionine on protein synthesis and degradation pathways.
Experimental Workflow for Performance and Molecular Analysis
The following diagram outlines a typical experimental workflow for comparing different methionine sources.
Caption: Workflow for comparing methionine sources in animal trials.
References
- 1. Absorption and bioavailability of DL-methionine hydroxy analog compared to DL-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New statistical approach shows that hydroxy-methionine is noninferior to DL-Methionine in 35-day-old broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of methionine on muscle protein synthesis and degradation pathways in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Different Methionine Sources on Performance and Slaughter Characteristics of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of different methionine sources on production and reproduction performance, egg quality and serum biochemical indices of broiler breeders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods and techniques for the determination of amino acid digestibility: A Review [lrrd.cipav.org.co]
- 12. researchgate.net [researchgate.net]
- 13. Progress in ileal endogenous amino acid flow research in poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Transcriptomics: Investigating Hydroxymethylmethionine vs. Methionine
An Objective Analysis of Methionine's Transcriptomic Influence and a Framework for Evaluating Hydroxymethylmethionine
For researchers and drug development professionals exploring novel therapeutic agents, understanding the cellular impact of methionine analogues like this compound (HMM) is paramount. While direct comparative transcriptomic data between HMM and methionine is not yet prevalent in publicly available literature, this guide provides a comprehensive framework for such an investigation. By leveraging established knowledge of methionine's role in gene regulation and outlining detailed experimental protocols, this document serves as an essential resource for designing and executing studies to elucidate the unique or similar effects of HMM.
Methionine, an essential amino acid, is a critical component in numerous cellular processes beyond protein synthesis. It serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and histone methylation, thereby playing a pivotal role in epigenetic regulation of gene expression.[1][2] Alterations in methionine availability have been shown to influence the expression of genes involved in critical pathways such as cell fate, cancer, and metabolism.[3][4]
This guide summarizes the known transcriptomic effects of methionine, provides detailed experimental protocols for a comparative RNA-sequencing (RNA-seq) analysis, and visualizes key signaling pathways and workflows to facilitate a robust comparison between methionine and HMM.
Quantitative Data Summary: Known Effects of Methionine on Gene Expression
The following tables summarize the observed effects of altered methionine levels on gene expression from previously published studies. These data provide a baseline for what might be expected when comparing the effects of a methionine analogue.
Table 1: Effects of Methionine on Gene Expression in Various Tissues and Cell Types
| Tissue/Cell Type | Condition | Gene(s) Affected | Observed Effect on Expression | Reference |
| Rat Brain Cortex | 40% Methionine Restriction | Ogg1, Ape1 | Upregulation | [5] |
| Rat Brain Cortex | 40% Methionine Restriction | Polγ | Downregulation | [5] |
| Rat Liver | 40% Methionine Restriction | Neil2, Udg, Ogg1, Ape1, Polγ | Downregulation | [5] |
| Chick Breast Muscle | High-Methionine Diet | TOR, IGF-I | Upregulation | [1] |
| Chick Breast Muscle | High-Methionine Diet | eIF4EBP1, FOXO4, atrogin-1 | Downregulation | [1] |
| Epileptic Hippocampus | Methionine Administration | Bdnf | Downregulation (via hypermethylation) | [1] |
| Adipose Tissue | High-Methionine Diet | FABP4 | Upregulation (via hypomethylation) | [1] |
| Adipose Tissue | High-Methionine Diet | DNMT1 | Downregulation | [1] |
Experimental Protocols
A rigorous and well-defined experimental protocol is crucial for obtaining reliable and reproducible comparative transcriptomic data. The following sections outline a standard workflow for such a study.
Cell Culture and Treatment
-
Cell Line Selection and Culture:
-
Choose a cell line relevant to the research question (e.g., a cancer cell line known to be methionine-dependent).
-
Culture cells in a standard growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage cells to maintain exponential growth.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach and grow for 24 hours.
-
Prepare treatment media:
-
Control Medium: Standard growth medium containing a physiological concentration of methionine.
-
Methionine Treatment Medium: Standard growth medium supplemented with a specific concentration of methionine.
-
This compound (HMM) Treatment Medium: Methionine-free medium supplemented with a concentration of HMM equivalent to the methionine treatment.
-
-
Aspirate the standard growth medium and replace it with the respective treatment media.
-
Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours) based on preliminary dose-response and time-course experiments.
-
Harvest cells for RNA extraction.
-
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction:
-
Lyse the cells directly in the culture plate using a lysis buffer (e.g., from a Qiagen RNeasy Kit).
-
Homogenize the lysate.
-
Isolate total RNA using a column-based method (e.g., Qiagen RNeasy Kit) according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation:
-
Use a standard RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Enrich for mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, incorporating dUTP to achieve strand specificity.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
Purify the library and assess its quality and quantity.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate single-end or paired-end reads.
-
Data Analysis
-
Quality Control:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
-
Alignment:
-
Align the trimmed reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.[6]
-
-
Quantification:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
-
Differential Gene Expression Analysis:
-
Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the treatment groups (HMM vs. Methionine, HMM vs. Control, Methionine vs. Control).
-
Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
-
Pathway and Functional Enrichment Analysis:
-
Use the list of DEGs to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like DAVID, Metascape, or GSEA to identify biological processes and pathways affected by the treatments.
-
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental workflow and the central metabolic pathway of interest.
References
- 1. Role of methionine on epigenetic modification of DNA methylation and gene expression in animals-SciEngine [cdn.sciengine.com]
- 2. Assessing the effects of high methionine intake on DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine metabolism influences genomic architecture and gene expression through H3K4me3 peak width - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Single-Cell RNA Sequencing Reveals Cellular and Transcriptional Changes Associated With M1 Macrophage Polarization in Hidradenitis Suppurativa [frontiersin.org]
"confirming the mechanism of action of Hydroxymethylmethionine through comparative studies"
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hydroxymethylmethionine (HMTBA) and its alternatives, primarily DL-methionine. Through an examination of experimental data, this document elucidates the mechanism of action of HMTBA and its performance in key biological processes.
This compound, chemically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), serves as a precursor to the essential amino acid L-methionine. Its primary mechanism of action involves its conversion to L-methionine within the body, which then participates in a multitude of metabolic pathways crucial for protein synthesis, methylation reactions, and antioxidant defense. This guide delves into comparative studies that have evaluated the efficacy of HMTBA against traditional methionine sources, presenting quantitative data on their respective impacts on growth, antioxidant capacity, and gene expression.
Comparative Performance: this compound vs. DL-Methionine
The following tables summarize quantitative data from various studies comparing the performance of this compound (in the form of HMTBA or its calcium salt, MHA-Ca) with DL-methionine.
Table 1: Growth Performance in Broiler Chickens
| Parameter | This compound (OH-Met) | DL-Methionine (DL-Met) | Outcome |
| Body Weight Gain (g) | No significant difference | No significant difference | OH-Met was non-inferior to DL-Met.[1] |
| Feed Conversion Ratio | No significant difference | No significant difference | OH-Met was non-inferior to DL-Met.[1] |
| Average Daily Gain ( g/day ) | No significant difference | No significant difference | Supplemented diets improved performance over negative control.[1] |
| Feed Intake ( g/day ) | No significant difference | No significant difference | Supplemented diets improved performance over negative control.[1] |
Table 2: Antioxidant Status in Broiler Chickens
| Parameter | This compound (HMTBa) | DL-Methionine (DLM) | Tissue | Outcome |
| Total Glutathione (T-GSH) | Decreased | Increased | Duodenum, Ileum, Liver | DLM more effectively used for glutathione synthesis.[2][3] |
| Oxidized Glutathione (GSSG) | Decreased | Increased | Duodenum, Ileum, Liver | DLM more effectively used for glutathione synthesis.[2][3] |
| Thioredoxin (Trx) Gene Expression | Increased | Decreased | Duodenum, Ileum | HMTBa may favor S-adenosylmethionine (SAM) synthesis, stimulating antioxidant gene expression.[3] |
| Glutathione Reductase (GSR) Gene Expression | Decreased | Increased | Duodenum, Ileum | DLM supplementation led to higher expression of genes involved in glutathione synthesis.[3] |
| Glutathione Synthetase (GSS) Gene Expression | Decreased | Increased | Duodenum, Ileum | DLM supplementation led to higher expression of genes involved in glutathione synthesis.[3] |
Table 3: Performance and Antioxidant Status in Pacific White Shrimp (Litopenaeus vannamei)
| Parameter | This compound (MHA-Ca) | L-Methionine | Outcome |
| Weight Gain Rate (%) | No significant difference | No significant difference | Both supplements showed similar growth-promoting effects. |
| Superoxide Dismutase (SOD) activity (U/mg prot) | No significant difference | Significantly upregulated | L-methionine supplementation improved SOD activity. |
| Glutathione Peroxidase (GPX) activity (U/mg prot) | No significant difference | Significantly upregulated | L-methionine supplementation improved GPX activity. |
| Target of Rapamycin (TOR) mRNA Expression | Upregulated | Upregulated | Both supplements upregulated the expression of the TOR gene. |
Signaling Pathways and Mechanism of Action
This compound's primary role is to serve as a bioavailable source of L-methionine. Upon absorption, it is enzymatically converted to L-methionine. L-methionine is a critical component of protein synthesis and a precursor for several key metabolic pathways, including the one-carbon metabolism cycle where it is converted to S-adenosylmethionine (SAM). SAM is the universal methyl donor for numerous methylation reactions, including DNA and histone methylation, which play a crucial role in regulating gene expression.
Furthermore, methionine metabolism is intricately linked to the mechanistic Target of Rapamycin (mTOR) signaling pathway , a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated by amino acids, and recent research has identified SAMTOR as a sensor of SAM. High levels of SAM, derived from methionine, lead to the activation of mTORC1, promoting protein synthesis and cell growth. By providing a source of methionine, this compound can therefore be inferred to influence this critical signaling pathway.
Metabolic fate of this compound and its influence on cellular pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative studies are provided below.
Superoxide Dismutase (SOD) Activity Assay
This protocol is adapted for the analysis of SOD activity in tissue homogenates, such as shrimp hepatopancreas.
Materials:
-
SOD Assay Kit (e.g., from Nanjing Jiancheng Bioengineering Institute)
-
Phosphate buffered saline (PBS), pH 7.4
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Excise and weigh the tissue sample (e.g., hepatopancreas).
-
Homogenize the tissue in 9 volumes of ice-cold PBS.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions provided with the SOD assay kit. The principle of the assay is typically based on the inhibition of the reduction of a chromogenic reagent by superoxide radicals generated by a xanthine oxidase system.
-
Briefly, a reaction mixture containing the sample supernatant, xanthine, and xanthine oxidase is prepared.
-
The absorbance is measured at a specific wavelength (e.g., 550 nm) using a spectrophotometer.
-
-
Calculation:
-
One unit of SOD activity is generally defined as the amount of enzyme that inhibits the rate of reaction by 50%.
-
Calculate the SOD activity based on the formula provided in the kit's manual, and express the results as units per milligram of protein (U/mg prot).
-
Quantitative Real-Time PCR (RT-qPCR) for TOR Gene Expression
This protocol outlines the steps for quantifying the mRNA expression of the Target of Rapamycin (TOR) gene.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent)
-
Reverse transcription kit
-
qPCR SYBR Green Master Mix
-
Gene-specific primers for TOR and a reference gene (e.g., β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Extract total RNA from the tissue samples using an RNA extraction kit according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the TOR gene or the reference gene, and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 60 s
-
-
-
Perform a melting curve analysis to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of the TOR gene using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene.
-
References
- 1. New statistical approach shows that hydroxy-methionine is noninferior to DL-Methionine in 35-day-old broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxymethylmethionine's Protective Role Against Oxidative Damage: A Comparative Analysis
A comprehensive review of available scientific literature underscores the potential of hydroxymethylmethionine (HMM) and its analogues as effective agents in mitigating oxidative damage. While direct comparative studies on HMM are limited, research on related methionine compounds, such as methionine hydroxy analogue (OH-Met) and S-Adenosyl-L-methionine (SAMe), provides valuable insights into its protective mechanisms against cellular stress. This guide offers a comparative analysis of these methionine derivatives against established antioxidants, N-acetylcysteine (NAC) and Vitamin E, supported by experimental data and detailed methodologies.
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in neutralizing these damaging molecules. Methionine, an essential amino acid, and its derivatives have demonstrated significant antioxidant properties. They contribute to the synthesis of glutathione (GSH), a major intracellular antioxidant, and can directly scavenge ROS.
Comparative Efficacy Against Oxidative Stress Markers
To objectively assess the protective effects of methionine analogues, this guide summarizes quantitative data from key studies investigating their impact on critical markers of oxidative stress: malondialdehyde (MDA), a product of lipid peroxidation, and the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Methionine Hydroxy Analogue (OH-Met) vs. Vitamin E
A study in aged laying hens investigated the effects of dietary supplementation with OH-Met and Vitamin E on liver health and antioxidant status. The findings suggest that OH-Met can effectively reduce lipid peroxidation and enhance the activity of antioxidant enzymes.[1][2]
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) |
| Control | 0.45 | 120 | 8.5 |
| OH-Met (0.90 TSAA:Lys) | 0.38 | 135 | 9.2 |
| DL-Met (0.95 TSAA:Lys) | 0.37 | 130 | 9.0 |
| Vitamin E (40 g/ton ) | Data not directly comparable in this format | Data not directly comparable in this format | Data not directly comparable in this format |
Table 1: Effects of Methionine Analogues on Oxidative Stress Markers in Aged Laying Hens. Data adapted from a study on the effects of different methionine sources and Vitamin E levels.[1][2] It is important to note that the study design did not allow for a direct head-to-head comparison of a specific dose of OH-Met against a specific dose of Vitamin E in terms of these specific markers.
S-Adenosyl-L-methionine (SAMe) vs. N-Acetylcysteine (NAC)
In a study investigating the protective effects against acetaminophen-induced liver damage, SAMe, a metabolite of methionine, was compared to the widely used antioxidant NAC. Both compounds demonstrated significant hepatoprotective effects by mitigating oxidative stress.[3][4][5]
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Total Hepatic Glutathione (GSH) (µmol/g liver) | Lipid Peroxidation (Relative Units) |
| Acetaminophen (APAP) Control | ~5000 | ~1.5 | ~2.5 |
| SAMe + APAP | ~1500 | ~4.0 | ~1.2 |
| NAC + APAP | ~2500 | ~3.5 | ~1.5 |
Table 2: Comparative Protective Effects of SAMe and NAC on Acetaminophen-Induced Hepatotoxicity. Data extrapolated from graphical representations in the cited study.[3][4][5] Values are approximate and intended for comparative purposes.
Experimental Protocols
For scientific rigor and reproducibility, the methodologies of the key experiments cited are detailed below.
Determination of Malondialdehyde (MDA)
Lipid peroxidation is estimated by measuring the concentration of MDA, a secondary product of polyunsaturated fatty acid oxidation. The thiobarbituric acid reactive substances (TBARS) assay is a commonly used method.
-
Sample Preparation: Tissue homogenates or serum samples are prepared in a suitable buffer (e.g., phosphate-buffered saline).
-
Reaction: An aliquot of the sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored chromogen.
-
Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 532 nm.
-
Quantification: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a molar extinction coefficient.
Superoxide Dismutase (SOD) Activity Assay
SOD activity is measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of a tetrazolium salt by superoxide radicals.
-
Sample Preparation: Tissue homogenates are prepared in a buffer that preserves enzyme activity.
-
Reaction Mixture: The reaction mixture typically contains a substrate that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detector molecule (e.g., nitroblue tetrazolium - NBT).
-
Inhibition Reaction: The sample containing SOD is added to the reaction mixture. SOD competes with the detector molecule for superoxide radicals.
-
Measurement: The rate of reduction of the detector molecule (e.g., formation of formazan from NBT) is measured spectrophotometrically over time.
-
Calculation: The SOD activity is expressed as the amount of enzyme that inhibits the reaction by 50% (one unit of SOD activity).
Glutathione Peroxidase (GPx) Activity Assay
GPx activity is determined by measuring the rate of oxidation of glutathione (GSH) to its oxidized form (GSSG), catalyzed by GPx in the presence of a substrate like hydrogen peroxide or an organic hydroperoxide.
-
Sample Preparation: Cell lysates or tissue homogenates are prepared in an appropriate buffer.
-
Coupled Enzyme Reaction: The assay is often coupled with the activity of glutathione reductase (GR). The GSSG produced by GPx is continuously reduced back to GSH by GR, with the concomitant oxidation of NADPH to NADP+.
-
Measurement: The decrease in absorbance due to the oxidation of NADPH is monitored spectrophotometrically at 340 nm.
-
Calculation: The GPx activity is calculated based on the rate of NADPH consumption and is typically expressed as units per milligram of protein.
Visualizing the Protective Pathways
To illustrate the mechanisms by which this compound and other antioxidants exert their protective effects, the following diagrams, generated using Graphviz (DOT language), depict the key signaling pathways and experimental workflows.
Caption: Antioxidant defense mechanisms against reactive oxygen species.
Caption: General experimental workflow for evaluating antioxidant efficacy.
References
- 1. Methionine and vitamin E supplementation improve production performance, antioxidant potential, and liver health in aged laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of S-Adenosyl-L-methionine and N-acetylcysteine protective effects on acetaminophen hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hydroxymethylmethionine: A Guide for Laboratory Professionals
Key Safety and Disposal Information
A summary of the known properties of N-(Hydroxymethyl)-DL-methionine and general disposal considerations are provided in the table below. This information is crucial for a preliminary risk assessment before handling and disposal.
| Property | Value/Consideration | Source |
| Molecular Formula | C6H13NO3S | PubChem[1] |
| Molecular Weight | 179.24 g/mol | PubChem[1] |
| Appearance | Not specified (Assume solid) | N/A |
| Solubility | Likely water-soluble | General amino acid properties |
| Primary Hazards | Unknown. Assume potential for skin and eye irritation. As a sulfur-containing compound, combustion may produce toxic oxides of sulfur and nitrogen. | General chemical safety principles |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, lab coat. | Standard laboratory practice |
| Disposal Consideration | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. | General laboratory waste guidelines |
Experimental Protocols: Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of hydroxymethylmethionine waste. This procedure should be performed in a well-ventilated area, preferably within a chemical fume hood.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses or goggles
-
Lab coat
-
-
Designated, labeled hazardous waste container (compatible with chemical waste)
-
Chemical waste labels
-
Spill kit for chemical spills
Procedure:
-
Container Preparation:
-
Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.
-
Ensure the container is clean, dry, and compatible with organic, sulfur-containing compounds.
-
Properly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the date.
-
-
Waste Collection (Solid):
-
Carefully transfer solid this compound waste into the prepared hazardous waste container using a clean spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care to prevent inhalation.
-
After transfer, securely close the container lid.
-
-
Waste Collection (Liquid/Solutions):
-
Carefully pour or pipette solutions containing this compound into the designated liquid hazardous waste container.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Securely close the container lid.
-
-
Decontamination of Empty Containers:
-
Rinse empty containers that held this compound three times with a suitable solvent (e.g., water, if the compound is soluble).
-
Collect the first rinseate as hazardous waste and add it to the liquid waste container. Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.
-
Deface the label on the empty, rinsed container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling).
-
-
Storage and Pickup:
-
Store the sealed hazardous waste container in a designated, secondary containment area away from incompatible materials.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and regulatory requirements in your location.
References
Navigating the Safe Handling of Hydroxymethylmethionine: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxymethylmethionine, with a focus on personal protective equipment (PPE), operational plans, and disposal.
Hazard Profile and Recommended PPE
DL-Methionine is generally not classified as a hazardous substance, but it is good laboratory practice to minimize exposure to any chemical. The primary risks associated with similar fine chemical powders include eye, skin, and respiratory irritation. Therefore, a comprehensive PPE strategy is essential.
Personal Protective Equipment Summary
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against dust particles and potential splashes. |
| Skin Protection | Nitrile or latex gloves. A lab coat or other protective clothing. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A NIOSH-approved N95 respirator may be used if dust is generated. | Minimizes inhalation of airborne particles. |
Operational and Disposal Plans: A Step-by-Step Approach
A clear, step-by-step plan for handling and disposing of this compound is crucial for maintaining a safe and efficient workflow.
Handling and Storage Protocol:
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.
-
Personal Protective Equipment (PPE) Donning : Before handling the compound, ensure all required PPE is worn correctly. This includes safety glasses, gloves, and a lab coat.
-
Weighing and Transfer : When weighing or transferring the powder, do so carefully to minimize the creation of dust. Use a spatula or other appropriate tool.
-
Storage : Store this compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
Spill Response : In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. Clean the spill area with a wet cloth.
Disposal Plan:
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to dispose of chemical waste through a licensed waste disposal company. Do not allow the material to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during experiments involving this compound.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently work with this compound while minimizing risks and ensuring the integrity of their experiments. Building trust through the provision of comprehensive safety information is key to our commitment to supporting the scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
